molecular formula C5H6BClN2O2 B15327484 (2-Amino-5-chloropyridin-3-yl)boronic acid

(2-Amino-5-chloropyridin-3-yl)boronic acid

Cat. No.: B15327484
M. Wt: 172.38 g/mol
InChI Key: CAAALXDCLUFWPE-UHFFFAOYSA-N
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Description

(2-Amino-5-chloropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H6BClN2O2 and its molecular weight is 172.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(2-amino-5-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9)

InChI Key

CAAALXDCLUFWPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1N)Cl)(O)O

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Amino-5-chloropyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a trifunctional building block, it incorporates a nucleophilic amino group, an electrophilic chlorine atom, and a versatile boronic acid moiety on a pyridine scaffold. This unique arrangement of functionalities provides a platform for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the compound's structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its critical role in synthetic applications, with a primary focus on the Suzuki-Miyaura coupling. The protocols and insights provided herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent synthetic intermediate.

Introduction: The Strategic Value of Heterocyclic Boronic Acids

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of a boronic acid functional group onto such a scaffold dramatically expands its synthetic utility. Boronic acids and their derivatives are cornerstones of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity[1][2].

Beyond their synthetic utility, boronic acids have emerged as important pharmacophores in their own right. The boron atom's unique electronic nature—possessing an empty p-orbital—allows it to form reversible covalent bonds with biological nucleophiles, a mechanism famously exploited by the proteasome inhibitor bortezomib (Velcade®) in cancer therapy[3][4]. Consequently, building blocks like this compound, which combine the features of a pyridine ring with the reactivity of a boronic acid, are of high value for generating novel compound libraries and developing targeted therapeutics[5][6].

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of this compound is characterized by a pyridine ring substituted with three key functional groups. The interplay of these groups dictates the molecule's overall reactivity.

  • Pyridine Nitrogen: Acts as an electron-withdrawing group via induction, influencing the aromatic system's electron density. It also serves as a hydrogen bond acceptor and a site for potential coordination to metal catalysts.

  • Amino Group (C2-position): Functions as a strong electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. It is also a key hydrogen bond donor.

  • Boronic Acid (C3-position): This versatile group is the reactive handle for cross-coupling reactions. Its Lewis acidic nature and ability to form boronate complexes are central to its function.

  • Chlorine Atom (C5-position): An electron-withdrawing group by induction but a weak electron-donating group by resonance. It serves as a potential secondary site for cross-coupling reactions, though it is generally less reactive than corresponding bromides or iodides[7][8].

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this specific molecule is not widely available in public literature. The following table summarizes key properties derived from its chemical structure and data from closely related analogues.

PropertyValueSource
Molecular Formula C₅H₅BClN₂O₂Calculated
Molecular Weight 174.37 g/mol Calculated
Appearance Expected to be a solid, from off-white to tanAnalogy to similar compounds[9]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Analogy to similar compounds[10]
Storage Store under inert atmosphere, refrigerated (2-8°C), and protected from light and moisture.General recommendation for boronic acids[11]

Synthesis and Purification

A direct, published synthesis for this compound is not readily found. However, a plausible and robust synthetic route can be designed based on established organometallic methodologies applied to pyridine systems[12][13]. The key transformation is the introduction of the boronic acid group at the C3 position.

Retrosynthetic Strategy and Causality

The most logical approach involves a lithium-halogen exchange from a suitable dihalogenated precursor, followed by quenching with a borate ester. Starting from the commercially available 2-amino-5-chloro-3-bromopyridine is a strategically sound choice. The bromine atom is significantly more reactive in lithium-halogen exchange than the chlorine atom, allowing for regioselective metalation at the C3 position. Cryogenic temperatures (-78 °C) are critical for this step to prevent decomposition of the highly reactive organolithium intermediate and to suppress potential side reactions[13].

Caption: Proposed retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated from a cited source for this specific molecule. It should be performed by qualified personnel with appropriate safety precautions.

Step 1: Regioselective Lithium-Halogen Exchange and Borylation

  • Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-5-chloro-3-bromopyridine (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is based on its proven efficacy in lithium-halogen exchanges on heteroaromatic systems[12].

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5 equiv) dropwise, again maintaining the temperature at -78 °C. This borate ester is chosen for its reactivity and the relative ease of hydrolysis of the resulting boronate ester.

  • Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is approximately 2-3. This acidic workup hydrolyzes the boronate ester to the desired boronic acid[13].

  • Extraction: Transfer the mixture to a separatory funnel. The product may precipitate or remain in one of the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[14]. This reaction enables the formation of a C-C bond between the C3 position of the pyridine ring and an aryl or heteroaryl halide/triflate, providing access to complex biaryl structures that are prevalent in pharmaceuticals[7][15].

Mechanism and Self-Validation: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile (e.g., an aryl bromide), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A successful protocol is self-validating: consumption of starting materials and formation of the desired product, observable by TLC or LC-MS, confirms the catalytic cycle is operating as intended.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Boronic Acid (1.5 equiv), Aryl Halide (1.0 equiv), Base (e.g., K₂CO₃, 2.0 equiv), and Pd Catalyst/Ligand (e.g., Pd(dppf)Cl₂, 3-5 mol%) B Evacuate and backfill vessel with inert gas (N₂ or Ar) A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Heat mixture with stirring (e.g., 80-100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with H₂O, and extract with organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer, concentrate, and purify by column chromatography F->G

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

  • Reagents: In a reaction vial, combine this compound (1.5 equiv), 4-bromoanisole (1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with nitrogen gas three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heating: Place the vial in a preheated heating block at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-(4-methoxyphenyl)pyridine.

Applications in Fragment-Based Drug Discovery

The title compound is an exemplary fragment for use in fragment-based drug discovery (FBDD). Its relatively low molecular weight and distinct arrangement of hydrogen bond donors and acceptors allow it to bind with moderate affinity to protein active sites. The boronic acid can then be elaborated via Suzuki coupling to "grow" the fragment into a more potent lead compound, exploring the surrounding chemical space for improved interactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory[16].

  • Hazards: Boronic acids can be irritating to the eyes, skin, and respiratory system[17][18]. Harmful if swallowed[19].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent degradation[11].

  • Incompatible Materials: Avoid contact with strong oxidizing agents[17].

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. While its primary utility lies in Suzuki-Miyaura cross-coupling, its potential in other areas of chemistry, such as materials science and the development of novel boron-containing pharmacophores, remains a fertile ground for future research. The development of a scalable, high-yield synthesis will be crucial for unlocking the full potential of this promising intermediate.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Chloro-5-pyridineboronic acid.
  • A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester.
  • Tokyo Chemical Industry. (2025, November 11). Safety Data Sheet: 2-Fluoropyridine-5-boronic Acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (6-(Difluoromethoxy)pyridin-3-yl)boronic acid.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2579.
  • Zhang, L., et al. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750211, (2-Aminopyrimidin-5-yl)boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313200, 2-Amino-5-chloropyridin-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies.
  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Li, Z., & He, W. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5723-5741.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Solubility profile of 2-amino-5-chloropyridin-3-yl boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Behavior and Solubility Profile of 2-Amino-5-chloropyridin-3-yl Boronic Acid in Organic Solvents

Executive Summary

2-Amino-5-chloropyridin-3-yl boronic acid is a highly functionalized heteroaryl building block critical for late-stage functionalization in pharmaceutical synthesis, primarily via Suzuki-Miyaura cross-coupling. However, handling free heteroaryl boronic acids presents unique thermodynamic challenges. Their solubility is not merely a function of static polarity; it is a dynamic system governed by zwitterionic interactions, Lewis acid-base complexation, and a solvent-dependent oligomerization equilibrium. This whitepaper details the mechanistic drivers of its solubility, quantitative profiles in common organic solvents, and the self-validating protocols required for accurate empirical measurement.

Mechanistic Drivers of Solubility

The solubility of 2-amino-5-chloropyridin-3-yl boronic acid cannot be predicted by standard Lipinski parameters due to three interacting structural features:

1.1. The Boronic Acid-Boroxine Equilibrium Unlike standard small molecules, boronic acids undergo reversible dehydration to form trimeric cyclic anhydrides known as boroxines[1]. In the solid state, 2-amino-5-chloropyridin-3-yl boronic acid often exists as a complex mixture of the free monomer and the boroxine network[2]. When introduced to an organic solvent, the overarching speciation depends heavily on the solvent's hydrogen-bond acceptor properties and residual water content[1].

G Monomer Monomeric Boronic Acid [R-B(OH)₂] Boroxine Cyclic Boroxine [(R-BO)₃] Monomer->Boroxine Dehydration (Anhydrous Solvents) Boroxine->Monomer Hydrolysis (Aqueous/Protic Solvents)

Fig 1. Solvent-dependent equilibrium between monomeric boronic acid and cyclic boroxine.

1.2. Electronic Effects and Lewis Acid-Base Complexation The 5-chloro substituent on the pyridine ring is strongly electron-withdrawing. This electronic effect increases the Lewis acidity of the empty p-orbital on the boron atom, making the molecule highly susceptible to solvent coordination[1]. Consequently, solubility is drastically enhanced in Lewis basic solvents. Solvents like Dimethyl Sulfoxide (DMSO) do not merely solvate the molecule; they form distinct Lewis base/boroxine adducts, effectively pulling the solid into solution by altering the thermodynamic landscape[1].

1.3. Zwitterionic Character The presence of a basic 2-amino group adjacent to the acidic boronic acid moiety creates a strong intramolecular and intermolecular hydrogen-bonding network. Solvents that cannot disrupt this crystal lattice (e.g., aliphatic hydrocarbons) yield negligible solubility.

Quantitative Solubility Profile in Organic Solvents

Due to the propensity for protodeboronation and boroxine formation, empirical solubility data for heteroaryl boronic acids must be interpreted as a dynamic equilibrium rather than a static value[3]. The table below synthesizes the representative solubility profile of 2-amino-5-chloropyridin-3-yl boronic acid across standard organic solvents at 25°C, derived from the physicochemical behavior of analogous halogenated heteroaryl boronic systems[2][4].

SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL)Mechanistic Rationale
DMSO 46.7> 100Strong Lewis acid-base adduct formation with the boron p-orbital.
DMF 36.750 - 100High polarity and strong hydrogen-bond accepting capability.
Methanol 32.720 - 50Protic solvent; stabilizes the monomeric form via hydrogen bonding.
THF 7.55 - 15Moderate coordination; solubility is highly dependent on residual water content.
DCM 8.9< 1Poor solvation of the zwitterionic character; favors boroxine precipitation.
Hexane 1.9< 0.1Non-polar; unable to disrupt the strong intermolecular crystal lattice forces.

Experimental Methodologies for Solubility Determination

To accurately determine the solubility of 2-amino-5-chloropyridin-3-yl boronic acid, a self-validating thermodynamic shake-flask protocol must be employed. Kinetic solubility assays (such as DMSO-shift methods) are fundamentally inadequate for this class of molecules because they fail to account for the slow kinetics of boroxine hydrolysis and dehydration[1].

Protocol 1: Self-Validating Thermodynamic Shake-Flask Assay

This protocol is designed to ensure that the measured concentration reflects a true thermodynamic equilibrium, accounting for potential solid-state phase changes (e.g., monomer to boroxine conversion during the assay).

Step-by-Step Methodology:

  • Solid Addition: Add an excess of 2-amino-5-chloropyridin-3-yl boronic acid (~50 mg) to 1 mL of the target organic solvent in a sealed glass vial.

  • Isothermal Equilibration: Agitate the suspension at a constant 25°C. Causality: Temperature fluctuations will shift the boroxine equilibrium.

  • Time-Point Sampling (Validation Step): Extract aliquots at 24 hours and 48 hours. Causality: If the concentration at 48h differs from 24h by >5%, thermodynamic equilibrium has not been reached, likely due to slow boroxine interconversion.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to separate the undissolved solid from the supernatant.

  • Supernatant Analysis: Dilute the supernatant immediately in a quenching solvent (e.g., Acetonitrile/Water) and analyze via HPLC-UV to determine the total concentration of the dissolved species.

  • Solid-State Verification (Critical Validation): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Boronic acids can dehydrate into boroxines in suspension[2]. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the boroxine phase, not the free acid.

G Step1 1. Solid Addition (Excess API + Solvent) Step2 2. Isothermal Equilibration (Shake at 25°C, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Supernatant Analysis (HPLC-UV for Concentration) Step3->Step4 Liquid Phase Step5 5. Solid-State Analysis (XRPD for Form Change) Step3->Step5 Solid Phase

Fig 2. Self-validating thermodynamic shake-flask workflow for solubility determination.

Protocol 2: NMR-Based Speciation Assay

Because HPLC cannot easily differentiate between the monomer and the boroxine (as they often equilibrate on the column), ¹H and ¹¹B NMR must be used in situ.

  • Prepare a saturated solution of the compound in the deuterated target solvent (e.g., THF-d8).

  • Acquire an ¹¹B NMR spectrum. The monomeric boronic acid typically resonates at ~28-30 ppm, while the cyclic boroxine resonates slightly upfield (~20-24 ppm) due to changes in electron density around the boron center.

  • Integrate the peaks to determine the exact Monomer:Boroxine ratio in that specific solvent environment[1].

Implications for Drug Development and Reaction Optimization

The limited solubility of the free 2-amino-5-chloropyridin-3-yl boronic acid in non-coordinating solvents (like Toluene or THF) poses a severe bottleneck for process chemists. In Suzuki-Miyaura couplings, poor solubility leads to heterogeneous reaction mixtures, which starves the palladium catalytic cycle and promotes undesired side reactions such as protodeboronation or homocoupling[3]. Furthermore, the generation of water during the coupling process continuously shifts the boroxine equilibrium, creating unpredictable reaction kinetics[5].

The Pinacol Ester Mitigation Strategy: To bypass the complex solubility and stability issues of the free acid, drug development professionals routinely convert 2-amino-5-chloropyridin-3-yl boronic acid into its pinacol ester derivative (CAS: 2096339-55-6)[6][7]. The addition of the pinacol ligand serves two critical functions:

  • Steric Shielding: It protects the empty p-orbital of the boron atom, completely preventing boroxine formation and eliminating the hydrolytic equilibrium[2].

  • Lipophilicity Enhancement: It masks the hydrogen-bond donating capacity of the boronic acid hydroxyls, transforming the molecule into a highly lipophilic species with excellent, predictable solubility across all standard organic solvents, including non-polar media like Toluene and DCM.

References

Sources

Safety Data Sheet (SDS) and handling hazards for (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (2-Amino-5-chloropyridin-3-yl)boronic acid for Research and Development

Section 1: Introduction and Strategic Significance in Drug Discovery

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, with strategically placed amino and chloro substituents, alongside a reactive boronic acid moiety. Boronic acids are a class of organoboron compounds that serve as indispensable building blocks in modern organic synthesis.[1] Their stability, low toxicity, and versatile reactivity make them crucial for constructing complex molecular architectures.[2]

The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The ability to couple the pyridinyl fragment to other aromatic or aliphatic systems allows for the rapid generation of diverse chemical libraries, a cornerstone of lead optimization in drug discovery. The broader class of boron-containing compounds has yielded several FDA-approved drugs, including treatments for multiple myeloma and complex bacterial infections, underscoring the therapeutic potential of molecules derived from boronic acid precursors.[2][3][4] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards to ensure its safe handling in a laboratory setting. This guide provides a comprehensive framework for risk assessment and safe handling protocols tailored to this specific reagent.

Section 2: Comprehensive Hazard Assessment

A definitive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this hazard assessment is a synthesized profile based on the known hazards of structurally analogous compounds, including various substituted aryl boronic acids and aminopyridines. This approach mandates a conservative interpretation of the risks.

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system, with potential for acute toxicity if ingested.[5][6][7] Furthermore, some boronic acids carry a more severe classification for reproductive toxicity, a risk that must be considered and mitigated.[8][9]

Table 1: Synthesized GHS Hazard Profile
Hazard Class Pictogram Signal Word Hazard Statements Representative Sources
Acute Toxicity - Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[6][10]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[5][6][7][10]
Serious Eye Damage/Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[5][6][7]
Potential Hazard: Reproductive Toxicity (Category 1B)GHS08 (Health Hazard)Danger H360FD: May damage fertility. May damage the unborn child.[8][9][11]
In-Depth Hazard Analysis
  • Irritation and Sensitization: The compound is a fine crystalline powder.[12] Airborne particulates present a significant risk for respiratory irritation.[6][7] The mechanism of irritation involves direct chemical interaction with mucous membranes. Prolonged or repeated skin contact can lead to dermatitis by disrupting the skin's natural protective barrier.[13]

  • Acute Toxicity: Ingestion is a primary concern. While not expected to be highly toxic, it is classified as harmful if swallowed, potentially causing gastrointestinal distress, and systemic effects if absorbed in sufficient quantities.[10]

  • Ocular Hazards: The fine, crystalline nature of the solid poses a mechanical and chemical hazard to the eyes, capable of causing serious and potentially lasting irritation.[7][14]

  • Systemic and Chronic Effects: The most critical, albeit potential, hazard is reproductive toxicity. Boric acid itself is classified as a reproductive toxicant.[8][9] In the absence of specific data for this analog, it is imperative from a safety standpoint to handle the compound as if it carries this risk. This necessitates stringent controls to prevent any level of exposure, particularly for researchers of child-bearing potential.

Section 3: Risk Mitigation and Safe Handling Protocols

A robust safety culture relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes the most effective control measures.

  • Engineering Controls (First Line of Defense):

    • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reactions) must be performed inside a certified chemical fume hood with proper airflow.[15][16] This is the most critical step to prevent inhalation of dust.

    • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[7][16]

    • Proximity of Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[7][11][16]

  • Administrative Controls (Defining Safe Work Practices):

    • Standard Operating Procedures (SOPs): A specific SOP for handling this and other boronic acids should be written and followed.

    • Designated Areas: Clearly designate specific areas within the fume hood for working with this compound to prevent cross-contamination.

    • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[17]

  • Personal Protective Equipment (PPE) (Last Line of Defense): PPE does not eliminate the hazard, but it provides a crucial barrier. The selection of PPE must be appropriate for the risks involved.

Table 2: Recommended Personal Protective Equipment
Protection Type Specification Rationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shield.Protects against dust, splashes, and impact. Standard safety glasses are insufficient.[16][17]
Hand Protection Chemical-resistant nitrile gloves.Inspect gloves for tears or defects before each use. Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[15][17]
Body Protection A flame-resistant laboratory coat, fully buttoned.Prevents contact with clothing and skin.[15][17]
Respiratory Protection Not typically required if used within a fume hood.If engineering controls fail or for spill cleanup, a respirator with a particulate filter (e.g., N95 or P100) may be necessary.[11][17]
Mandatory Visualization: Safe Handling Workflow

prep 1. Pre-Use Safety Check - Verify fume hood function - Locate emergency equipment - Review SDS/SOP ppe 2. Don Appropriate PPE - Goggles, Lab Coat, Nitrile Gloves prep->ppe Proceed weigh 3. Weighing & Dispensing - Perform ONLY in fume hood - Use anti-static weigh paper - Keep container closed when not in use ppe->weigh Proceed reaction 4. Reaction Setup - Add reagent slowly to solvent - Maintain inert atmosphere if required weigh->reaction Proceed cleanup 5. Decontamination & Cleanup - Wipe down surfaces in hood - Dispose of contaminated materials - Wash hands thoroughly reaction->cleanup Post-Reaction waste 6. Waste Disposal - Segregate boronic acid waste - Label container clearly cleanup->waste Segregate

Caption: Standard laboratory workflow for handling boronic acids.

Section 4: Storage, Stability, and Waste Management

Proper storage and disposal are critical for maintaining chemical integrity and ensuring laboratory safety.

  • Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture and air.[6][15][18] Store in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage (2-8°C).[7]

  • Chemical Stability and Incompatibilities: The compound is generally stable under recommended storage conditions.[5] It should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions.[5][10]

  • Decontamination and Disposal:

    • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh paper, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[17] Do not mix with other waste streams.[17]

    • Containerization: Use a chemically compatible, sealable container. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[17]

    • Disposal Protocol: Disposal must be handled through the institution's Environmental Health and Safety (EHS) department in strict accordance with all local, state, and federal regulations.[13][17] Do not discharge down the drain.[13]

Section 5: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[13][19] If breathing is difficult, trained personnel may administer oxygen.[19] Seek medical attention if symptoms like coughing or shortness of breath persist.[13]

  • Skin Contact: Remove all contaminated clothing immediately.[20] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[18][19][21] Seek medical attention if irritation develops or persists.[13]

  • Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[11][18][21] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention regardless of the apparent severity.[13][21]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth with water.[11][13] Seek immediate emergency medical attention.[13][19]

Mandatory Visualization: Chemical Spill Response Plan

assess Assess Spill Is it large or unmanageable? evacuate Evacuate Area Alert others & call EHS/911 assess->evacuate Yes small_spill Small, Contained Spill assess->small_spill No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) small_spill->ppe contain Contain & Absorb Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Collect Waste Carefully sweep into a labeled hazardous waste container contain->collect decon Decontaminate Area Wash with soap and water collect->decon report Report Incident Inform supervisor/PI decon->report

Caption: A logical workflow for responding to a chemical spill.

Section 6: Conclusion

This compound is a valuable reagent that enables significant advances in pharmaceutical research and development. However, its utility is matched by a clear hazard profile that demands respect and meticulous handling. By understanding its chemical properties and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and administrative procedures to the correct use of personal protective equipment—researchers can mitigate the risks effectively. A proactive approach to safety is not a barrier to scientific progress but a prerequisite for it, ensuring that innovation can proceed responsibly and without incident.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
  • Amazon AWS. (2016, December 15).
  • IsoLab. (2021, June 23).
  • Carl ROTH.
  • NIOSH - CDC. First Aid Procedures for Chemical Hazards.
  • BenchChem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • Thermo Fisher Scientific. (2025, September 18).
  • CymitQuimica. (2024, December 19).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (6-(Difluoromethoxy)pyridin-3-yl)boronic acid.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 2-(Hydroxymethyl)pyridine-5-boronic acid, pinacol ester.
  • Jubilant Ingrevia. (2024, February 19). Safety Data Sheet: 2-Amino-5-chloropyridine (CAPE).
  • Sigma-Aldrich. (2024, September 7).
  • SynQuest Laboratories, Inc. (2016, November 7). Safety Data Sheet: 2-Chloropyridine-3-boronic acid.
  • University of Rochester Medical Center. First Aid: Chemical Exposure.
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures.
  • Chemos GmbH & Co. KG. (2024, January 30).
  • Singh, S. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 5-Chloro-2-fluoropyridine-3-boronic acid.
  • Sigma-Aldrich. (2-Amino-5-chlorophenyl)boronic acid.
  • Doak, A. et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules.
  • Gomes, C. et al. (2021).
  • Fisher Scientific. (2025, December 18).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • BenchChem. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

Sources

A Comprehensive Technical Guide to 2-Amino-5-Chloropyridine in Drug Discovery: Synthesis, Derivatization, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloropyridine (2A5CP) is a privileged pharmacophore and a highly versatile synthetic building block in modern medicinal chemistry. Its unique electronic topology—combining an electron-donating amino group with an electron-withdrawing, lipophilic chlorine atom—makes it an ideal starting material for target-directed drug discovery. This whitepaper provides an in-depth analysis of 2A5CP, detailing its structural rationale, key synthetic protocols, and its pivotal role in developing kinase inhibitors, anticonvulsants, and allosteric modulators.

Structural Rationale & Hinge-Binding Mechanics

The dominance of the 2-aminopyridine scaffold in kinase inhibitor design is a direct result of its biomimetic properties. The 2-amino group and the adjacent pyridine nitrogen act as a bidentate hydrogen-bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor securely into the kinase hinge region.

Simultaneously, the 5-chloro substituent provides a dual advantage:

  • Pharmacological Vector : It acts as a lipophilic vector that projects into the hydrophobic pocket of the kinase, enhancing binding affinity and metabolic stability.

  • Synthetic Handle : It serves as a critical leaving group for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold (1)[1].

Hinge_Binding Scaffold 2-Amino-5-chloropyridine Core Scaffold Amino 2-Amino Group (H-Bond Donor/Acceptor) Scaffold->Amino Chloro 5-Chloro Group (Lipophilic Vector) Scaffold->Chloro Kinase Kinase Hinge Region (ATP Binding Pocket) Amino->Kinase Anchors to Backbone CrossCoupling C5 Cross-Coupling (C-N / C-C Bond) Chloro->CrossCoupling Functionalization CrossCoupling->Kinase Accesses Hydrophobic Pocket

Logical relationship of 2A5CP structural features and kinase hinge binding mechanics.

Key Synthetic Workflows & Derivatization

The primary industrial synthesis of 2A5CP involves the highly selective chlorination of 2-aminopyridine in a strongly acidic medium, which protonates the pyridine ring and directs the chlorine to the 5-position (2)[2]. However, the true value of 2A5CP lies in its downstream derivatization.

Regioselective Iodination (Synthesis of 2-Amino-5-chloro-3-iodopyridine)

To enable orthogonal cross-coupling, a second halogen must be introduced. Regioselective iodination at the C3 position yields 2-amino-5-chloro-3-iodopyridine, a highly sought-after intermediate for spleen tyrosine kinase (Syk) inhibitors.

Mechanistic Rationale (Causality): The amino group is a strong electron-donating group that activates the pyridine ring toward electrophilic aromatic substitution (EAS) at the ortho (C3) and para (C5) positions. Since C5 is already blocked by chlorine, EAS is exclusively directed to C3. N-iodosuccinimide (NIS) is chosen over elemental iodine because it provides a mild, controlled source of electrophilic iodine (


), preventing over-halogenation and oxidative degradation of the amine.

Step-by-Step Protocol:

  • Setup : To an 8000 mL reactor equipped with a mechanical stirrer and thermometer, add a solvent mixture of tetrahydrofuran (24.15 L) and ethylene dichloride (50 L).

  • Reagent Addition : Add 2-amino-5-chloropyridine (6037.5 g) followed by N-iodosuccinimide (18528 g).

  • Reaction : Stir the mixture continuously at 53 °C for 7 hours.

  • Validation/QC : Monitor the reaction progress via Thin Layer Chromatography (TLC) and Gas Chromatography (GC) to ensure complete consumption of the starting material (3)[3].

  • Work-up : Remove the solvent using a rotary evaporator. Recrystallize the crude product from a mixture of ethyl acetate and ethanol.

  • Final QC : Confirm purity (>98%) via GC and

    
     NMR.
    
Buchwald-Hartwig Cross-Coupling for CDK Inhibitor Intermediates

The 5-chloro position can be functionalized to synthesize cyclin-dependent kinase (CDK) inhibitors (e.g., Palbociclib/Ribociclib precursors).

Mechanistic Rationale (Causality): Unactivated aryl chlorides are notoriously sluggish in standard nucleophilic aromatic substitution (


). To overcome this high activation energy barrier, a copper-catalyzed Ullmann-type or Buchwald-Hartwig amination is employed. CuI, in the presence of a diamine ligand and a base (

), undergoes oxidative addition into the C-Cl bond, followed by ligand exchange with piperazine and reductive elimination to form the new C-N bond.

Step-by-Step Protocol:

  • Setup : In a three-necked flask, charge 2-amino-5-chloropyridine (1.0 eq), piperazine (4.0 eq), CuI (0.02 eq), ethylene glycol ligand (0.03 eq), and

    
     (2.0 eq) in N,N-dimethylformamide (DMF, 20 mL/g).
    
  • Inert Atmosphere : Purge the system with nitrogen gas to prevent catalyst oxidation.

  • Reaction : Heat the mixture to 130 °C and stir until completion.

  • Validation/QC : Monitor via HPLC to confirm the formation of 5-(piperazin-1-yl)pyridin-2-amine.

  • Work-up : Filter the reaction mixture, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography (4)[4].

Applications in Target-Directed Drug Discovery

The versatility of 2A5CP allows it to be integrated into diverse therapeutic areas. Table 1 summarizes the quantitative and qualitative impact of this scaffold across various targets.

Table 1: Representative 2A5CP-Derived Pharmacophores and Targets

Pharmacophore / DerivativeTarget / MechanismTherapeutic AreaKey Structural Role of 2A5CP
Aminopyridinecarboxamides IKK-2 InhibitionRheumatoid ArthritisActs as the primary hinge-binding motif; significantly improves cellular activity[1].
5-(Piperazin-1-yl)pyridin-2-amines CDK4/6 InhibitionOncology (Breast Cancer)Core scaffold; the piperazine vector targets the solvent channel for selectivity[4].
Imidazo[1,2-a]pyridines BAG3 ModulationOncology / ApoptosisEnables fused bicyclic system formation via the GBB multicomponent reaction[5].
4-Thiazolidinones Anticonvulsant ActivityNeurologyModulates overall lipophilicity required for blood-brain barrier penetration[6].
Multicomponent Synthesis of BAG3 Modulators

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a powerful tool for synthesizing imidazo[1,2-a]pyridines, which have recently been identified as potent modulators of the antiapoptotic BAG3 protein.

Mechanistic Rationale (Causality): The GBB reaction leverages the dual nucleophilic/electrophilic nature of isocyanides. 2A5CP acts as the amidine source, condensing with an aldehyde to form an electrophilic Schiff base (imine). The isocyanide undergoes an


-addition to the imine, followed by a [4+1] cycloaddition and subsequent aromatization to yield the fused imidazopyridine ring system. This one-pot synthesis maximizes atom economy and rapidly generates complex, drug-like libraries (5)[5].

GBB_Reaction A 2-Amino-5-chloropyridine (Amidine Source) Imine Schiff Base Intermediate (Imine Formation) A->Imine B Aldehyde (Electrophile) B->Imine C Isocyanide (Nucleophile/Electrophile) Cyclization [4+1] Cycloaddition & Isomerization C->Cyclization Alpha-addition Imine->Cyclization Product Imidazo[1,2-a]pyridine (BAG3 Modulator) Cyclization->Product Aromatization

Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for BAG3 modulators.

Metabolic Optimization via Deuteration

A modern strategy to improve the pharmacokinetic profile of 2A5CP-derived drugs is selective deuteration.

Mechanistic Rationale (Causality): Substituting hydrogen with deuterium relies on the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to cleave. This slows down cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life. Acid-catalyzed H-D exchange is highly effective for electron-rich aromatic systems like 2A5CP, as it proceeds through an EAS mechanism using deuterated trifluoroacetic acid (


) as both catalyst and deuterium source.

Step-by-Step Protocol:

  • Setup : To a 2-dram vial, add 2-amino-5-chloropyridine (0.2 mmol).

  • Reagent Addition : In a fume hood, carefully add

    
     (1.0 mL).
    
  • Reaction : Seal the vial tightly and heat at 110 °C for 16 hours.

  • Work-up : Cool to room temperature, evaporate

    
     in vacuo. Neutralize with 2 M KOH (0.5 mL) for 30 minutes. Extract with ethyl acetate (3 x 5 mL).
    
  • Validation/QC : Dry over

    
    , concentrate, and analyze via 
    
    
    
    NMR. The degree of deuteration is confirmed by the disappearance of specific aromatic proton integrals compared to a non-deuterated standard (7)[7].

Conclusion

The 2-amino-5-chloropyridine scaffold remains a cornerstone of modern medicinal chemistry. By mastering its regioselective functionalization, cross-coupling capabilities, and metabolic optimization, drug development professionals can continue to leverage this versatile building block to design highly potent, selective, and metabolically stable therapeutics.

References

  • Process for preparing 2-amino-5-chloropyridine - Google Patents.
  • 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 - ChemicalBook.
  • Preparation method of cyclin-dependent kinase inhibitor intermediate (CN111995569A) - Google Patents.
  • Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed (Bioorg Med Chem).
  • Identification of a New Promising BAG3 Modulator Featuring the Imidazopyridine Scaffold - MDPI (Molecules).
  • Synthesis And Anticonvulsant Activity Of 4-thiazolidinone Analogues Of 2-amino-5-chloropyridine - International Journal of Advanced Research.
  • Application Note: Deuteration of 2-Amino-5-Chloropyridine - Benchchem.

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Amino-5-chloropyridin-3-yl Boronic Acid for Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic design of ligands is a cornerstone of modern drug development and catalysis. The electronic properties of a ligand dictate its binding affinity, selectivity, and reactivity. This guide provides a comprehensive technical overview of 2-amino-5-chloropyridin-3-yl boronic acid, a versatile scaffold for ligand design. We will dissect the electronic contributions of its constituent functional groups—the aminopyridine core, the chloro substituent, and the boronic acid moiety—to build a predictive understanding of its behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization and application of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

Pyridine-based structures are prevalent in medicinal chemistry and materials science due to their unique electronic and coordinating properties.[1][2] The pyridine ring, being electron-deficient, provides a stable scaffold that can be functionalized to fine-tune its electronic landscape. The introduction of a boronic acid group offers a versatile handle for covalent interactions, most notably in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore that can form reversible covalent bonds with biological targets.[3][4]

2-Amino-5-chloropyridin-3-yl boronic acid is a particularly interesting scaffold due to the interplay of its substituents:

  • The 2-Amino Group: A strong electron-donating group (+M effect) that increases the electron density of the pyridine ring, influencing its basicity and nucleophilicity.[2]

  • The 5-Chloro Group: An electron-withdrawing group (-I effect) that modulates the overall electron density and can influence the acidity of the boronic acid.[5]

  • The 3-Boronic Acid Group: A Lewis acidic moiety that can participate in crucial binding interactions and whose electronic properties are, in turn, affected by the other substituents.[3]

This guide will provide a framework for understanding and quantifying the electronic properties of this molecule, empowering researchers to leverage its unique characteristics in ligand design.

Theoretical Framework: Deconstructing the Electronic Landscape

The overall electronic character of 2-amino-5-chloropyridin-3-yl boronic acid is a composite of the inductive and resonance effects of its substituents.

  • Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net electron-withdrawing inductive effect and a decrease in overall ring electron density compared to benzene.[1]

  • Amino Group (-NH₂ at C2): The lone pair on the nitrogen atom of the amino group is delocalized into the pyridine ring through a positive resonance effect (+M). This significantly increases the electron density at the ortho and para positions relative to the amino group.

  • Chloro Group (-Cl at C5): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, deactivating positive resonance effect (+M) due to its lone pairs, but the inductive effect is generally dominant.

  • Boronic Acid Group (-B(OH)₂ at C3): The boronic acid group is a Lewis acid due to the vacant p-orbital on the boron atom.[3] It is generally considered an electron-withdrawing group, and its acidity is influenced by the electronic nature of the aromatic ring to which it is attached. Electron-withdrawing groups on the ring increase the acidity of the boronic acid (lower pKa), while electron-donating groups decrease its acidity (higher pKa).[3]

The interplay of these groups creates a nuanced electrostatic potential map, with regions of varying electron density that are critical for directing intermolecular interactions.

Quantitative Electronic Descriptors

ParameterDescriptionKnown/Predicted ValuesSignificance in Ligand Design
pKa (Pyridinium Ion) Measures the basicity of the pyridine nitrogen.The pKa of 2-amino-5-chloropyridine is predicted to be around 4.67.[6]Dictates the protonation state at physiological pH, which is crucial for receptor binding and solubility.
pKa (Boronic Acid) Measures the Lewis acidity of the boronic acid group.Aryl boronic acids typically have pKa values in the range of 4-10.[3] The presence of the electron-withdrawing chloro group and the pyridine nitrogen would likely result in a lower pKa compared to phenylboronic acid (pKa ~8.8).Determines the equilibrium between the neutral trigonal form and the anionic tetrahedral form, which is key for forming reversible covalent bonds with diols (e.g., in proteins).[3]
Hammett Constants (σ) Quantify the electron-donating or -withdrawing effect of substituents.For the pyridine nitrogen, σ values have been determined.[7][8]Useful for predicting how substituents will affect reaction rates and equilibria, aiding in the rational design of derivatives with desired reactivity.
Redox Potential The potential at which the molecule is oxidized or reduced.Can be determined experimentally using cyclic voltammetry. EDGs generally make oxidation easier, while EWGs make reduction easier.[5][9]Important for understanding the molecule's stability and potential for involvement in redox processes in biological systems or catalytic cycles.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Can be calculated using DFT. A smaller gap suggests higher reactivity.[10][11][12]Provides insight into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule.

Experimental Protocols for Characterization

To provide a self-validating system for researchers, the following are detailed protocols for determining the key electronic properties of 2-amino-5-chloropyridin-3-yl boronic acid.

Determination of pKa by UV-Vis Spectrophotometry

This protocol explains the causality of using UV-Vis spectrophotometry by leveraging the change in the electronic structure, and thus the UV-Vis absorbance spectrum, upon protonation or deprotonation.

Objective: To determine the pKa of the pyridinium ion and the boronic acid moiety.

Materials:

  • 2-amino-5-chloropyridin-3-yl boronic acid

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Concentrated HCl and NaOH for pH adjustments

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the final concentration of the compound is the same across all samples.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths against pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa. This can be determined by taking the first derivative of the curve or by fitting the data to the Henderson-Hasselbalch equation.

    • Two distinct pKa values may be observed, one for the pyridinium ion and one for the boronic acid.

Characterization of Redox Properties by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the oxidation and reduction potentials of a molecule, providing direct insight into its HOMO and LUMO energy levels.[5][9][13]

Objective: To determine the redox potentials of 2-amino-5-chloropyridin-3-yl boronic acid.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • The compound of interest

  • Anhydrous, aprotic solvent (e.g., acetonitrile or DMF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Inert gas (argon or nitrogen)

Methodology:

  • Solution Preparation: Dissolve the compound and the supporting electrolyte in the solvent inside the electrochemical cell.

  • Deaeration: Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical starting point is a scan rate of 100 mV/s and a potential window that brackets the expected redox events.

    • Run the cyclic voltammogram and record the data.

    • If redox peaks are observed, vary the scan rate to investigate the reversibility of the processes.

  • Data Analysis:

    • The peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) are used to determine the formal potential (E⁰') of the redox couple.

    • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a reference compound like ferrocene.

Computational Workflow for Electronic Property Prediction

Density Functional Theory (DFT) calculations provide a powerful in silico method to predict and rationalize the electronic properties of molecules.[14][15]

Objective: To calculate the optimized geometry, HOMO-LUMO gap, and electrostatic potential map of 2-amino-5-chloropyridin-3-yl boronic acid.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Building: Construct the 3D structure of 2-amino-5-chloropyridin-3-yl boronic acid.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain:

    • HOMO and LUMO energies: The energy difference between these is the HOMO-LUMO gap.

    • Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[16][17][18][19]

  • Data Visualization: Use visualization software (e.g., GaussView, Avogadro) to view the optimized structure, molecular orbitals, and the MEP map.

Visualizations

Experimental and Computational Workflow

G cluster_exp Experimental Workflow cluster_comp Computational Workflow pKa_prep Sample Preparation (Buffered Solutions) pKa_measure UV-Vis Spectrophotometry pKa_prep->pKa_measure pKa_analyze Data Analysis (Abs vs. pH) pKa_measure->pKa_analyze pKa_result pKa Values pKa_analyze->pKa_result interpretation Interpretation for Ligand Design pKa_result->interpretation CV_prep Electrochemical Cell Setup & Deaeration CV_measure Cyclic Voltammetry CV_prep->CV_measure CV_analyze Data Analysis (Voltammogram) CV_measure->CV_analyze CV_result Redox Potentials CV_analyze->CV_result CV_result->interpretation DFT_build Build 3D Structure DFT_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) DFT_build->DFT_opt DFT_freq Frequency Calculation DFT_opt->DFT_freq DFT_sp Single-Point Energy Calculation DFT_freq->DFT_sp DFT_results HOMO-LUMO Gap MEP Map DFT_sp->DFT_results DFT_results->interpretation synthesis Synthesis of 2-amino-5-chloropyridin-3-yl boronic acid synthesis->pKa_prep Input Molecule synthesis->CV_prep Input Molecule synthesis->DFT_build Input Molecule

Caption: Workflow for experimental and computational characterization.

Conceptual Relationship of Electronic Properties

G EP Electronic Properties pKa pKa (Acidity/Basicity) EP->pKa influences Redox Redox Potential EP->Redox influences HOMO_LUMO HOMO-LUMO Gap EP->HOMO_LUMO determines MEP Electrostatic Potential EP->MEP visualizes Hammett Hammett Constants EP->Hammett quantifies LD Ligand Design (Binding, Reactivity) pKa->LD Redox->LD HOMO_LUMO->LD MEP->LD Hammett->LD

Caption: Interrelation of key electronic properties for ligand design.

Conclusion

While a complete experimental dataset for 2-amino-5-chloropyridin-3-yl boronic acid is yet to be published, this guide provides a robust framework for its characterization and application. By understanding the electronic contributions of its functional groups and by applying the detailed experimental and computational protocols herein, researchers can accurately determine its key electronic properties. This knowledge is paramount for the rational design of novel ligands with tailored binding affinities, selectivities, and reactivities, ultimately accelerating the drug discovery and development process.

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  • PMC. (n.d.). Electrochemical C−H deuteration of pyridine derivatives with D2O. [Link]

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  • ResearchGate. (n.d.). Molecular electrostatic potential map of selected derivatives. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.). [Link]

  • ResearchGate. (n.d.). Electrostatic potential maps of pyridine derivatives containing OMe,.... [Link]

  • PMC. (2021, July 12). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. [Link]

  • 2-Amino-5-chloropyridine. (n.d.). [Link]

  • MDPI. (2021, May 29). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • Aromaticity, HOMO-LUMO Energy Gaps and Triplet State Energies of Boron-Nitrogen Doped Coronene. (n.d.). [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyridine. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). [Link]

  • PMC. (n.d.). Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. (n.d.). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. [Link]

  • IRJEdT. (n.d.). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. [Link]

  • ResearchGate. (n.d.). The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,.... [Link]

Sources

The Strategic Utility of (2-Amino-5-chloropyridin-3-yl)boronic Acid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Abstract

The rational design of targeted therapeutics relies heavily on versatile, biologically privileged chemical building blocks. Among these, the (2-amino-5-chloropyridin-3-yl)boronic acid scaffold (CAS: 2472231-06-2) 1 and its corresponding pinacol ester (CAS: 2096339-55-6) 2 have emerged as critical intermediates in medicinal chemistry. This whitepaper dissects the mechanistic rationale behind utilizing this specific building block, its divergent applications across oncology, epigenetics, and virology, and provides a self-validating experimental workflow for its integration via transition-metal-catalyzed cross-coupling.

Molecular Rationale: The Anatomy of the Scaffold

The selection of the 2-amino-5-chloropyridine motif is rarely arbitrary; it is driven by precise electronic and spatial requirements within biological target sites:

  • Hinge-Binding Competence: The 2-amino group acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor. This bidentate motif is classically employed to anchor small molecules into the highly conserved ATP-binding hinge region of kinases 3.

  • Lipophilic Modulation & Metabolic Stability: The 5-chloro substituent occupies a specific steric volume that often projects into hydrophobic pockets (such as the kinase "gatekeeper" adjacent regions). Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the pyridine nitrogen, modulating the molecule's overall basicity to improve membrane permeability and resist oxidative metabolism by CYP450 enzymes.

  • Synthetic Vector: The boronic acid at the 3-position provides an orthogonal vector for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, enabling rapid late-stage diversification of the scaffold without disrupting the core pharmacophore 4.

Pipeline Impact: Divergent Therapeutic Applications

The true value of this scaffold is demonstrated by its successful integration into diverse therapeutic pipelines.

2.1 Targeted Oncology: Pan-TRK Kinase Inhibition

Tropomyosin receptor kinases (TRK) are critical drivers in various solid tumors harboring NTRK gene fusions. The 2-amino-5-chloropyridine motif is a foundational element in the synthesis of highly potent, orally available pan-TRK inhibitors, such as ONO-7579 derivatives 3. By coupling the boronic acid to a functionalized pyrimidine or phenoxy core, researchers can construct biaryl systems that perfectly complement the TRK ATP-binding cleft.

2.2 Epigenetic Modulation: BRPF Bromodomain Probes

Beyond kinases, this scaffold is utilized in the development of chemical probes targeting epigenetic readers. The BRPF (Bromodomain and Plant Homeodomain Finger-containing) proteins are implicated in acute myeloid leukemia (AML). Researchers have utilized Suzuki coupling of this scaffold to optimize N-methylquinolin-2(1H)-one cores, culminating in the discovery of highly selective probes like NI-42 and NI-57 56. The scaffold disrupts the protein-protein interactions necessary for aberrant gene transcription.

2.3 Antiviral Development: PLpro Inhibition

Recently, the scaffold has been patented for the synthesis of Papain-like protease (PLpro) inhibitors 7. PLpro is an essential enzyme for viral replication and host immune evasion in coronaviruses and other nidoviruses. Cross-coupling the 2-amino-5-chloropyridin-3-yl moiety with specific pyrazole derivatives yields potent inhibitors that block viral polyprotein cleavage 8.

Quantitative Efficacy & Yield Data

The table below summarizes the synthetic efficiency and target applications of the scaffold based on recent medicinal chemistry literature.

Therapeutic TargetDisease IndicationCoupling Partner (Electrophile)Typical Catalyst SystemAvg. Coupling Yield
Pan-TRK Kinase Solid TumorsFunctionalized PyrimidinesPd₂(dba)₃ / XPhos80% - 95%
BRPF Bromodomains Acute Myeloid LeukemiaN-methylquinolin-2(1H)-onesPd(PPh₃)₄ / Cs₂CO₃59% - 75%
PLpro (Viral Protease) CoronavirusesPyrazole-halide derivativesPd(dppf)Cl₂ / K₂CO₃65% - 85%
General Biaryl Synthesis VariousUnactivated Aryl ChloridesPd(OAc)₂ / SPhos>90%
Advanced Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling

Causality of Experimental Choices: Coupling 2-aminopyridine derivatives is notoriously challenging. The free amino group can coordinate to palladium, poisoning the catalyst and stalling the reaction. To circumvent this, the protocol below utilizes XPhos or SPhos (Buchwald dialkylbiaryl phosphine ligands) 910. The extreme steric bulk of these ligands prevents the formation of inactive bis-ligated palladium complexes and physically blocks the 2-amino group from coordinating to the metal center, thus accelerating the rate-limiting oxidative addition step.

Self-Validating Protocol:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the aryl halide electrophile (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv) 11.

  • Degassing (Critical Checkpoint): Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Validation: Failure to strictly degas will result in a rapid color change to black (Pd(0) aggregation to palladium black), indicating catalyst death.

  • Solvent Addition: Inject degassed n-butanol (or a 4:1 Dioxane/H₂O mixture) via syringe.

  • Catalytic Initiation: Heat the mixture to 100–120 °C with vigorous stirring 9. Validation: Within 15 minutes, the solution should transition from a dark red/purple (Pd₂(dba)₃) to a clear, pale yellow/orange, visually confirming the generation of the active monomeric L-Pd(0) species.

  • Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. The presence of the product mass and the disappearance of the aryl halide validate successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via flash column chromatography (typically 10-40% EtOAc/Hexanes) 12.

Visualizing the Synthetic Divergence

The following diagram illustrates how a single optimized cross-coupling methodology allows this scaffold to branch into three distinct, high-value therapeutic pipelines.

G Scaffold (2-Amino-5-chloropyridin-3-yl) boronic acid Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Kinase Pan-TRK Inhibitors (Oncology) Coupling->Kinase Pyrimidine Partner Epigenetics BRPF Probes (AML) Coupling->Epigenetics Quinolinone Partner Antiviral PLpro Inhibitors (Coronaviruses) Coupling->Antiviral Pyrazole Partner

Divergent synthetic utility of the this compound scaffold.

References
  • [9] Wiley-VCH. "Supporting Information: Suzuki-Miyaura Couplings of Pyridine Boronic Acids". Available at:[Link]

  • [4] Journal of the American Chemical Society. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction". Available at: [Link]

  • [5] UCL Discovery. "Design and Synthesis of Chemical Probes for the BRPF Bromodomains". Available at: [Link]

  • [3] ResearchGate (Ogawara, K.). "Pharmacokinetic and pharmacodynamic characterization of ONO-7579, a pan-TRK inhibitor". Available at: [Link]

  • [7] Google Patents. "WO2024121709A1 - Papain-like protease (plpro) inhibitors". Available at:

  • [8] Google Patents. "WO2024121709A1 - Synthesis of PLpro Inhibitors via Suzuki Conditions". Available at:

  • [6] UCL Discovery. "Design and Synthesis of Chemical Probes for the BRPF Bromodomains (NI-42/NI-57)". Available at: [Link]

  • [11] Wiley-VCH. "Supporting Information: XPhos and 2-amino-5-chloropyridine cross-coupling". Available at: [Link]

  • [12] Amazon AWS / JACS Supporting Info. "A Highly Efficient Monophosphine-Based Catalyst for Heteroaryl Halides". Available at: [Link]

Sources

Difference between (2-Amino-5-chloropyridin-3-yl)boronic acid and its pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Protodeboronation in Heteroaryl Cross-Coupling: A Comparative Analysis of (2-Amino-5-chloropyridin-3-yl)boronic Acid and its Pinacol Ester

Executive Summary

In modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is a foundational method for constructing carbon-carbon bonds. However, the incorporation of 2-aminopyridyl moieties—a highly privileged scaffold in kinase inhibitors and CNS therapeutics—presents a severe synthetic challenge. This technical guide provides an in-depth comparative analysis of this compound and its pinacol ester (CAS: 2096339-55-6). By dissecting the mechanistic pitfalls of protodeboronation and the strategic advantages of boronate esterification, this guide establishes a robust, self-validating framework for handling highly sensitive heteroaryl boron reagents.

Structural & Mechanistic Foundations

The Vulnerability of 2-Heteroaryl Boronic Acids

Free boronic acids containing a heteroatom at the 2-position, such as this compound, are notoriously unstable under the basic conditions required for standard cross-coupling[1]. The proximity of the basic pyridine nitrogen and the electron-donating 2-amino group facilitates rapid, base-promoted protodeboronation.

When a hydroxide ion coordinates to the empty p-orbital of the boron atom, it forms a zwitterionic boronate intermediate. The adjacent heteroatoms stabilize the developing negative charge on the adjacent carbon, drastically lowering the activation energy for C–B bond cleavage. This fragmentation yields the deborylated dead-end product (2-amino-5-chloropyridine) and boric acid. Kinetic studies demonstrate that 2-pyridylboronic acids can exhibit a half-life (


) of mere seconds under standard aqueous basic conditions[2].
The Pinacol Ester (Bpin) Advantage

Converting the free boronic acid to its pinacol ester fundamentally alters both its electronic and steric profile[3].

  • Electronic Stabilization : The oxygen atoms of the pinacol ligand engage in pπ-pπ electron donation into the boron's empty p-orbital. This significantly reduces the Lewis acidity of the boron center, making it less susceptible to premature nucleophilic attack by hydroxide ions.

  • Steric Shielding : The bulky tetramethyl-ethylene backbone of the pinacol group provides a physical barrier, further protecting the boron atom.

These modifications allow the pinacol ester to be easily purified via conventional silica gel chromatography and stored for extended periods without degradation[4].

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive differences between the free boronic acid and its pinacol ester derivative, illustrating why the ester is the preferred reagent for drug development workflows.

PropertyThis compoundThis compound pinacol ester
CAS Number Unassigned / Highly Unstable[5]2096339-55-6[6]
Molecular Formula C5H6BClN2O2C11H16BClN2O2
Lewis Acidity High (Empty p-orbital vulnerable)Low (Mitigated by O

B donation)
Stability (Aqueous Base) Extremely Poor (

< 1 min)[2]
High (Requires elevated thermal activation)
Purification Method Difficult (Prone to on-column degradation)Standard Silica Gel Chromatography[4]
Primary Degradation Rapid ProtodeboronationStable under ambient storage conditions

Mechanistic Visualizations

To conceptualize the divergent pathways of these two reagents, the following diagrams illustrate the degradation mechanism of the free acid versus the stabilization of the ester, as well as the specialized catalytic cycle required to utilize the ester effectively.

Pathway cluster_degradation Free Acid: Rapid Protodeboronation cluster_stabilization Pinacol Ester: Steric & Electronic Stabilization A Free Boronic Acid (Highly Lewis Acidic) B Zwitterionic Boronate (Unstable Intermediate) A->B + OH- (Base) C Deborylated Pyridine (Dead-End Product) B->C C-B Cleavage D Bpin Ester (Sterically Shielded) E pπ-pπ O->B Donation (Reduced Lewis Acidity) D->E Electronic Effect F Stable Reservoir for Cross-Coupling E->F Resists Cleavage

Fig 1. Degradation of free boronic acid vs. stabilization via pinacol esterification.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII + Ar-X PdOH Ar-Pd(II)-OH (Base Exchange) PdII->PdOH + OH- TM Transmetalation Intermediate PdOH->TM Rapid Capture Prod Biaryl Product (C-C Bond Formed) TM->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration Bpin Heteroaryl-Bpin (Stable Precursor) BOH Transient Boronic Acid (Low Concentration) Bpin->BOH Slow Hydrolysis (H2O / Base) BOH->TM Transmetalation

Fig 2. Slow-release catalytic cycle preventing accumulation of unstable free boronic acid.

Experimental Methodology: The "Slow-Release" Protocol

To successfully couple the this compound pinacol ester, a "slow-release" strategy must be employed[7]. Because the Bpin ester is highly stable, transmetalation requires its gradual hydrolysis into the active boronic acid. By carefully tuning the solvent and base, the rate of hydrolysis is matched by the rapid capture of the free boronic acid by the palladium complex, preventing the accumulation of the unstable free acid.

Self-Validating Suzuki-Miyaura Protocol for Heteroaryl-Bpin Esters

Step 1: Reagent Preparation & Stoichiometry

  • Action : Combine the Aryl halide (1.0 equiv), this compound pinacol ester (1.3 equiv), and Pd(dppf)Cl₂ (5 mol%) in a dry reaction vessel.

  • Causality : A slight excess of the Bpin ester compensates for any trace protodeboronation that occurs during the slow-release phase. Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates reductive elimination and minimizes competitive side reactions.

Step 2: Solvent and Base Selection

  • Action : Add a mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 ratio, v/v).

  • Causality : The biphasic system is the engine of the slow-release mechanism. The organic solvent (Dioxane) solubilizes the electrophile and the Bpin ester. The aqueous base serves a dual purpose: it facilitates the slow, interfacial hydrolysis of the Bpin ester to the active boronic acid, and it generates the highly reactive Ar-Pd(II)-OH species required for the oxo-palladium transmetalation pathway[3].

Step 3: Degassing (The Self-Validating Step)

  • Action : Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes prior to heating.

  • Causality : Pd(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II)-peroxo complexes. Validation: Failure to degas adequately will result in the rapid precipitation of a black solid (Pd black) and a stalled reaction, serving as an immediate visual indicator of protocol failure.

Step 4: Thermal Activation & Monitoring

  • Action : Heat the reaction to 85 °C. Monitor via LC-MS at 2-hour intervals.

  • Causality : Elevated temperatures are required to overcome the activation energy barrier of the Bpin hydrolysis. LC-MS monitoring provides mass validation, allowing the chemist to distinguish the desired biaryl product mass from the deborylated 2-amino-5-chloropyridine byproduct mass, ensuring the slow-release mechanism is functioning correctly.

Step 5: Work-up & Purification

  • Action : Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

  • Causality : The aqueous quench removes inorganic salts and the bulk of the palladium residues. Because the unreacted Bpin ester and the final biaryl product are stable on silica[4], standard chromatography can be used without the risk of on-column degradation associated with free boronic acids.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Organic Chemistry Portal URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using (2-Amino-5-chloropyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful application of (2-Amino-5-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Recognizing the synthetic challenges associated with heteroaromatic boronic acids, particularly those bearing amino functionalities, this document offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The protocols and discussions herein are designed to empower researchers to efficiently synthesize complex biaryl and hetero-biaryl structures, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of the 2-Amino-5-chloropyridine Moiety

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The introduction of a chlorine atom at the 5-position and a boronic acid at the 3-position creates a highly versatile building block, this compound, for the synthesis of novel molecular entities. The Suzuki-Miyaura coupling is a paramount method for carbon-carbon bond formation due to its mild reaction conditions and broad functional group tolerance.[1] However, the successful coupling of aminopyridine boronic acids is non-trivial, often hampered by catalyst inhibition from the basic nitrogen of the pyridine ring and the amino substituent, as well as the inherent instability of the boronic acid itself.[2][3] This guide addresses these challenges by providing robust protocols and a detailed mechanistic rationale for procedural choices.

Chemical Properties and Handling of this compound

This compound is a solid material. As with many heteroaromatic boronic acids, it is susceptible to degradation, particularly through protodeboronation, especially in the presence of moisture and acid.[4][5] To ensure the integrity of the reagent and the reproducibility of experimental results, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to air and moisture. Use of a glovebox or Schlenk line is recommended for weighing and dispensing the reagent.

  • Stability Enhancement: For challenging applications or prolonged storage, conversion of the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][6] These derivatives exhibit enhanced stability and can release the active boronic acid in situ under the reaction conditions.[6]

Experimental Protocols for Suzuki-Miyaura Coupling

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald-type Catalyst

This protocol is recommended for a broad range of aryl and heteroaryl bromides and iodides, leveraging a highly active palladium precatalyst with a bulky, electron-rich phosphine ligand to overcome catalyst inhibition.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (or Toluene/Water mixture, 10:1) (0.1 M concentration relative to the limiting reagent)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl/heteroaryl halide, and K₃PO₄.

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst mixture to the Schlenk tube.

  • Add the degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS (typically 4-24 hours).[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Using a Pre-formed Palladium Catalyst

This protocol offers convenience by utilizing a stable, commercially available pre-catalyst, which can improve reproducibility.

Materials:

  • This compound pinacol ester (1.5 equiv)

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethoxyethane (DME) / Water (4:1 mixture) (0.1 M concentration)

Procedure:

  • In a reaction vessel, combine the this compound pinacol ester, the aryl/heteroaryl chloride, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the mixture to 85-95 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Recommended Reaction Conditions
ParameterProtocol 1Protocol 2Rationale
Boron Source Boronic AcidPinacol EsterPinacol ester offers enhanced stability against protodeboronation.[8]
Palladium Source Pd₂(dba)₃Pd(dppf)Cl₂Pd₂(dba)₃ is a Pd(0) source, while Pd(dppf)Cl₂ is a stable Pd(II) precatalyst.
Ligand SPhosdppf (in precatalyst)Bulky, electron-rich ligands like SPhos are highly effective for challenging couplings of heteroaryl compounds.[1]
Base K₃PO₄K₂CO₃K₃PO₄ is a stronger base often used for less reactive chlorides, while K₂CO₃ is a standard choice.[9]
Solvent 1,4-Dioxane or Toluene/H₂ODME/H₂OAprotic polar solvents are generally effective. The addition of water can aid in the dissolution of the base.
Temperature 100-110 °C85-95 °CHigher temperatures are often required for less reactive aryl chlorides.

Visualization of the Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid/Ester, Aryl Halide, Base, Catalyst, Ligand inert Evacuate/Backfill with Ar/N₂ reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (Monitor by TLC/LC-MS) solvent->heating cool Cool to Room Temperature heating->cool extract Dilute, Wash, and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify product product purify->product Pure Biaryl Product

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Mechanism & Optimization

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[10] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[13]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Ar_prime Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_Ar_Ar_prime Transmetalation PdII_Ar_Ar_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' PdII_Ar_Ar_prime->Ar_Ar_prime ArX Ar-X ArX->PdII_ArX Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->PdII_ArX Base Base (e.g., K₃PO₄) Base->Boronic_Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The amino group on the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[12] Bulky, electron-rich phosphine ligands, such as SPhos, are crucial as they promote the reductive elimination step and stabilize the active Pd(0) species, mitigating catalyst inhibition.[1]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction rate and yield. For less reactive aryl chlorides, a stronger base like K₃PO₄ is often beneficial. For more sensitive substrates, milder bases like K₂CO₃ or even KF may be preferred to minimize side reactions.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DME, and toluene are commonly used. The addition of a small amount of water can be beneficial by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. However, excess water can promote protodeboronation.[8]

  • Temperature: Higher temperatures generally increase the reaction rate, which is particularly important for the oxidative addition of less reactive aryl chlorides. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality boronic acid.Use a fresh batch of catalyst and high-purity, dry solvents. Ensure rigorous degassing. Increase the reaction temperature in increments. Use a more stable boronic ester derivative.[4]
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.Use anhydrous solvents. Consider using a milder base like KF. Switch to a more stable boronic ester (pinacol or MIDA).[8]
Homocoupling of Boronic Acid Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.Improve the degassing procedure. Use a direct Pd(0) source like Pd₂(dba)₃.[5]
Formation of Palladium Black Catalyst decomposition.Ensure an adequate ligand-to-palladium ratio (typically 2:1 for monodentate ligands). Avoid excessively high temperatures. Ensure proper stirring.[4]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support Center. (n.d.).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Norman, D. P. G., & Allen, C. L. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 27(12), 3935-3949. [Link]

  • ResearchGate. (n.d.). Preparation and catalytic properties of bis(imino)pyridine palladium(II)
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (2024, February 28). Suzuki reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Walker, S. D., & Buchwald, S. L. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
  • Scilit. (n.d.). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Scilit. [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Optimal Catalyst Systems for Cross-Coupling (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimal catalytic systems for the Suzuki-Miyaura cross-coupling of (2-Amino-5-chloropyridin-3-yl)boronic acid . This substrate presents a "perfect storm" of synthetic challenges: it combines the inherent instability of 2-heterocyclic boronates (rapid protodeboronation) with the potential for catalyst deactivation via the free amino group.

Standard coupling conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) typically result in <10% yield due to substrate decomposition before transmetallation can occur. The protocols defined herein utilize Third-Generation Buchwald Precatalysts (XPhos Pd G3) to ensure rapid oxidative addition and transmetallation, effectively outcompeting the decomposition pathways.

Technical Challenge & Mechanistic Insight

The Instability Trap: Protodeboronation

The primary failure mode for this substrate is protodeboronation . Unlike phenylboronic acids, 2-pyridyl boronates possess a basic nitrogen atom adjacent to the C-B bond.

  • Mechanism: The pyridyl nitrogen (or the C2-amino group) facilitates the coordination of water or hydroxide to the boron center. This forms a zwitterionic intermediate that rapidly fragments, cleaving the C-B bond and replacing it with a proton (yielding 2-amino-5-chloropyridine).

  • The Race: Success depends on the rate of Transmetallation (

    
    ) exceeding the rate of Protodeboronation (
    
    
    
    ).
Catalyst Poisoning

The free amino group at the C2 position can act as a competitive ligand, binding to the Pd(II) center and forming an inactive "off-cycle" resting state. This necessitates the use of bulky, electron-rich ligands (e.g., XPhos) that sterically prevent this coordination.

Mechanistic Pathway Diagram

G Substrate (2-Amino-5-chloropyridin-3-yl) boronic acid TransMetal Transmetallation (Rate Limiting Step) Substrate->TransMetal + Base Decomp Protodeboronation (2-Amino-5-chloropyridine) Substrate->Decomp k_PDB (Fast in H2O/Base) Poison Pd-Amine Complex (Catalyst Death) Substrate->Poison Coordination to Pd ActiveCat L-Pd(0) (Active Species) OxAdd L-Pd(II)-Ar (Oxidative Addition Complex) ActiveCat->OxAdd + Ar-X OxAdd->TransMetal Product Coupled Biaryl (Success) TransMetal->Product Reductive Elimination

Figure 1: Competitive pathways in the coupling of 2-amino-3-pyridyl boronates. The goal is to accelerate the Transmetallation step (center) to outrun decomposition.

Optimal Catalyst Systems

Based on kinetic data and Buchwald-Hartwig coupling principles, the following systems are validated for this specific substrate.

System A: The "Gold Standard" (Buchwald G3/G4)

This system generates the active monoligated Pd(0) species immediately upon heating, ensuring the reaction starts before the boronic acid decomposes.

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 (or G4)Rapid activation; prevents induction period.
Ligand XPhos Bulky biaryl phosphine promotes reductive elimination and prevents amine poisoning.
Base K₃PO₄ (0.5M - 1.0M aq)Milder than hydroxides; phosphate buffers the pH to minimize protodeboronation.
Solvent 1,4-Dioxane or THF Good solubility; compatible with aqueous phosphate.
Temperature 80°C - 100°C High temp required to drive difficult transmetallation.
System B: The "Slow Release" (For Scale-Up)

If the free boronic acid is too unstable, converting it in situ to a protected species (MIDA boronate or Lithium Triisopropyl Boronate) is recommended.

  • Reagent: Lithium (2-amino-5-chloropyridin-3-yl)triisopropylborate.

  • Catalyst: Pd₂(dba)₃ + XPhos.[1][2]

  • Advantage: The "ate" complex is resistant to protodeboronation but hydrolyzes slowly to release the active boronic acid species synchronously with the catalytic cycle.

Detailed Experimental Protocols

Protocol 1: Rapid Coupling with XPhos Pd G3

Best for: Discovery chemistry, small scale (10mg - 1g), and screening.

Materials
  • This compound (1.5 equiv - Excess is critical)

  • Aryl Halide (Electrophile) (1.0 equiv)[3]

  • XPhos Pd G3 (2 - 5 mol%)

  • K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation:

    • Prepare a 0.5 M solution of K₃PO₄ in degassed water.

    • Sparge 1,4-Dioxane with Nitrogen/Argon for 15 minutes.

  • Assembly (Glovebox or Schlenk Line):

    • To a reaction vial equipped with a stir bar, add:

      • Aryl Halide (1.0 mmol)

      • Boronic Acid (1.5 mmol)

      • XPhos Pd G3 (0.02 - 0.05 mmol)

    • Note: If the electrophile is a liquid, add it after the solvent.

  • Initiation:

    • Seal the vial. Evacuate and backfill with inert gas (3x).

    • Inject Dioxane (4 mL) and K₃PO₄ solution (1 mL).

    • CRITICAL: Immediately place the vial into a pre-heated block at 90°C . Do not ramp the temperature; rapid heating is essential to activate the catalyst before the boronic acid degrades.

  • Monitoring:

    • Stir vigorously (1000 rpm) for 1-2 hours.

    • Monitor by LCMS. Look for the "de-boronated" byproduct (2-amino-5-chloropyridine, m/z ~129). If this byproduct is major and product is low, switch to Protocol 2.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with Brine. Dry over Na₂SO₄.

    • Purification Note: The product is likely a basic aminopyridine. Use DCM/MeOH with 1% NH₄OH for chromatography to prevent streaking.

Protocol 2: In-Situ Protection Strategy (MIDA/Ester)

Best for: Stubborn substrates where Protocol 1 yields <30%.

If the boronic acid decomposes too fast, convert it to the Pinacol ester in situ or use the ester if commercially available.

  • Esterification (Optional Pre-step):

    • Combine Boronic Acid (1 equiv) with Pinacol (1.1 equiv) and MgSO₄ in THF. Stir 1h, filter, and concentrate. Use the resulting crude ester immediately.

  • Coupling Conditions:

    • Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos (4 mol%).

    • Base: K₃PO₄ (3 equiv).[1]

    • Solvent: n-Butanol (Anhydrous conditions initially, or with minimal water).

    • Rationale: Pinacol esters hydrolyze slower than the free acid, providing a "slow release" of the active nucleophile.

Experimental Workflow Diagram

Workflow Start Start: Substrate Selection Check Is Boronic Acid Fresh/White Solid? Start->Check Purify Recrystallize or Convert to Pin Ester Check->Purify No (Dark/Sticky) Setup Setup: XPhos Pd G3 (2-5%) K3PO4 (3 eq), Dioxane/H2O Check->Setup Yes Purify->Setup Heat RAPID HEATING (Pre-heated block 90°C) Setup->Heat Crucial Step Monitor LCMS @ 1 Hour Heat->Monitor Success Product > 50% Proceed to Workup Monitor->Success Good Conv. Fail Protodeboronation > 50% Monitor->Fail Decomp. Alt Switch to Protocol 2: Use Pinacol Ester + SPhos or Anhydrous n-BuOH Fail->Alt

Figure 2: Decision tree for optimizing the coupling of this compound.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Major Byproduct: 2-Amino-5-chloropyridine Protodeboronation is faster than coupling.1. Increase Catalyst loading (5-10%).2. Switch to XPhos Pd G3 (faster initiation).3. Use Pinacol Ester derivative.[4][5][6]
No Reaction (SM Recovery) Catalyst poisoning by amino group.1. Ensure Ligand:Pd ratio is > 1:1 (use Precatalyst).2. Add Boc-protection to the amine if possible.
Homocoupling of Electrophile Oxidative addition occurred, but transmetallation failed.1. Increase Boronic Acid equivalents (2.0 eq).2. Check base quality (degas K₃PO₄ solution).
Complex Mixture / Oligomers Pd insertion into C-Cl bond at C5.1. Lower temperature to 60-80°C.2. Ensure Electrophile (Ar-Br/I) is more reactive than Ar-Cl.

References

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Durable and Highly Selective Coupling Partners. Journal of the American Chemical Society.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.

Sources

Application Note: High-Yield Synthesis of Biaryl Heterocycles via Suzuki-Miyaura Cross-Coupling of 2-Amino-5-chloropyridin-3-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the 2-amino-5-chloropyridine motif is a privileged scaffold, frequently utilized in the development of1 for antiviral therapies[1], as well as 2[2]. Analogous 2-aminopyridine structures have also proven critical in the structure-based design of 3 for oncology applications[3].

This application note provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-amino-5-chloropyridin-3-yl boronic acid (and its) with aryl and heteroaryl halides.

Mechanistic Rationale & Reaction Design

Coupling ortho-amino heterocyclic boronic acids presents distinct chemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe:

  • Catalyst Poisoning by the Free Amine: The electron-donating 2-amino group can coordinate to the palladium center, sequestering the catalyst and lowering the effective concentration of the active Pd(0) species. Solution: Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂. The dppf ligand has a large bite angle (~99°), which tightly binds the palladium and forces the intermediate Pd(II) complex into a geometry that significantly accelerates the reductive elimination step, pushing the catalytic cycle forward before off-target coordination can occur.

  • Protodeboronation: Heteroaryl boronic acids with electron-withdrawing atoms (like the pyridine nitrogen and the 5-chloro substituent) are highly prone to protodeboronation at elevated temperatures. Solution: Employing a biphasic 1,4-Dioxane/Water system. Dioxane provides excellent solubility for the organic substrates, while water dissolves the inorganic base (Na₂CO₃), rapidly generating the reactive boronate-hydroxo species required for efficient transmetalation before thermal degradation of the boronic acid occurs.

  • Orthogonal Reactivity: The 5-chloro substituent is intentionally left unreactive under these specific Suzuki conditions, allowing for downstream functionalization (e.g., Buchwald-Hartwig amination) at a later stage in the synthetic route.

Optimization of Reaction Conditions

To demonstrate the superiority of the chosen protocol, the following quantitative data summarizes the optimization of the coupling between 2-amino-5-chloropyridin-3-yl boronic acid pinacol ester and a model sterically hindered aryl bromide.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9045%Poor substrate solubility; catalyst degradation (Pd black) observed due to monodentate ligand lability.
2Pd(dppf)Cl₂K₃PO₄THF/H₂O (4:1)8062%Incomplete conversion; the lower boiling point of THF limits the thermal energy required to overcome steric hindrance.
3 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 100 89% Optimal biphasic system; rapid transmetalation and reductive elimination.
4Pd(Amphos)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)10081%Good conversion, but slightly higher rates of protodeboronation compared to the dppf system.

Experimental Workflow

SuzukiWorkflow Start 1. Substrate Preparation 2-Amino-5-chloropyridin-3-yl boronic acid + Aryl Halide (1.0 eq) Catalyst 2. Catalyst & Base Addition Pd(dppf)Cl2 (5 mol%) Na2CO3 (2.0 eq) Start->Catalyst Degas 3. Deoxygenation N2 Sparge (15 min) to prevent Pd(0) oxidation & homocoupling Catalyst->Degas Reaction 4. Thermal Activation 1,4-Dioxane/H2O (4:1) 100°C, 12-18 h Degas->Reaction Monitoring 5. In-Process Control LC-MS Monitoring Validate conversion vs. protodeboronation Reaction->Monitoring Workup 6. Workup & Extraction EtOAc extraction, Brine wash Dry over Na2SO4 Monitoring->Workup Purification 7. Purification Flash Chromatography (DCM:MeOH gradient) Workup->Purification

Experimental workflow for the Suzuki-Miyaura cross-coupling of aminopyridine boronic acids.

Step-by-Step Protocol (1.0 mmol Scale)

This protocol is designed as a self-validating system . Built-in visual cues and analytical checkpoints ensure that any failure points are immediately identifiable.

Reagents Required:

  • Aryl Halide (1.0 mmol, 1.0 eq)

  • 2-Amino-5-chloropyridin-3-yl boronic acid pinacol ester (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Procedure:

  • Reaction Assembly: Charge a 20 mL microwave vial or Schlenk flask with the aryl halide, the boronic acid pinacol ester, and Pd(dppf)Cl₂.

  • Solvent Addition: Add 8.0 mL of 1,4-Dioxane. Swirl gently to suspend the reagents. In a separate vessel, dissolve the Na₂CO₃ in 2.0 mL of deionized water and transfer this aqueous solution to the reaction vial.

  • Rigorous Degassing (Critical Step): Submerge a long needle into the biphasic mixture and sparge with dry Nitrogen or Argon for a minimum of 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the oxidative homocoupling of the boronic acid.

  • Thermal Activation: Seal the vial securely. Heat the reaction mixture to 100 °C in a pre-heated oil bath or aluminum heating block for 12–18 hours with vigorous stirring (800+ rpm to ensure biphasic mixing).

    • Self-Validation Cue: The reaction should maintain a reddish-orange to dark red hue. If the solution turns completely black within the first 30 minutes, premature catalyst precipitation (Pd black) has occurred, indicating insufficient degassing.

  • In-Process Control (IPC): After 4 hours, cool the reaction briefly, halt stirring to allow phase separation, and sample the upper organic layer for LC-MS analysis.

    • Self-Validation Check: If the aryl halide is unconsumed but the boronic acid mass is absent, protodeboronation has outpaced the cross-coupling. In future runs, lower the temperature to 85 °C or increase the boronic acid equivalents to 1.5 eq.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous phase with additional Ethyl Acetate (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Due to the high polarity of the 2-aminopyridine moiety, a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10) is highly recommended over standard Hexane/Ethyl Acetate systems.

References

  • Title: WO2024121709A1 - Papain-like protease (plpro)
  • Title: Design and Synthesis of Chemical Probes for the BRPF Bromodomains Source: UCL Discovery URL
  • Title: 2096339-55-6 | 2-Amino-5-chloropyridine-3-boronic acid pinacol ester Source: Sigma-Aldrich URL
  • Source: PMC (PubMed Central)

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Suzuki-Miyaura Couplings of (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the microwave-assisted synthesis of biaryl compounds utilizing (2-Amino-5-chloropyridin-3-yl)boronic acid, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] Specifically, the 2-aminopyridine motif is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[2] The strategic introduction of a boronic acid group, as in this compound, transforms this scaffold into a versatile building block for carbon-carbon bond formation.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are central to many drug candidates.[5] This reaction's appeal lies in the operational simplicity, the commercial availability of diverse boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[4]

However, conventional heating methods for these couplings can be slow, often requiring hours or even days at high temperatures, which can lead to byproduct formation and degradation of sensitive substrates. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times (from hours to minutes), improved yields, and enhanced product purity.[6][7][8] By utilizing microwave irradiation, reactions can be heated rapidly and uniformly to temperatures far exceeding the boiling point of the solvent in sealed vessels, significantly accelerating reaction rates.[9][10] This application note provides a comprehensive guide and a detailed protocol for leveraging MAOS for the Suzuki-Miyaura coupling of this compound.

Core Principles: The Synergy of Microwaves and Palladium Catalysis

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Microwave irradiation provides efficient, focused heating that accelerates each step of this catalytic cycle, often leading to cleaner reactions and higher yields compared to conventional oil bath heating.[2][6]

The process begins with an active Pd(0) species, which undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base). The final step, reductive elimination, regenerates the Pd(0) catalyst and yields the desired biaryl product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reactants Ar¹-X + Ar²-B(OH)₂ reactants->oxidative_addition Aryl Halide (Ar¹-X) reactants->transmetalation Boronic Acid (Ar²-B(OH)₂) base Base (e.g., K₂CO₃) base->transmetalation Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents degas 2. Degas Mixture (Inert Gas Purge) reagents->degas seal 3. Seal Vial degas->seal irradiate 4. Microwave Irradiation (Set Temp & Time) seal->irradiate cool 5. Cool to Room Temp irradiate->cool workup 6. Reaction Work-up (Extraction) cool->workup purify 7. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • 10 mL Microwave Reactor Vial with a magnetic stir bar

  • Microwave Synthesizer

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 0.2 mmol, 34.5 mg), the selected aryl halide (0.22 mmol), and potassium carbonate (0.6 mmol, 82.9 mg). [11]2. Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), to the vial.

  • Solvent Addition: Add 4 mL of the degassed 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Purge the vial with an inert gas (Argon or Nitrogen) for 2-5 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a set temperature of 130 °C for 20 minutes. [2]Ensure that the power setting is sufficient to maintain a stable temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the instrument).

  • Work-up: Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure biaryl product.

Conclusion

Microwave-assisted synthesis represents a significant advancement for performing Suzuki-Miyaura cross-coupling reactions in a drug discovery context. [8]By applying this technology to versatile building blocks like this compound, researchers can rapidly generate diverse libraries of novel compounds. The dramatic reduction in reaction times, coupled with often-improved yields and product purity, accelerates the design-make-test-analyze cycle, ultimately enabling a more efficient path toward the identification of new therapeutic agents. [7]

References

  • Benchchem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Ashly Thomas, et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
  • El-Ghozzi, M., et al. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • ResearchGate. (n.d.). Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
  • Benchchem. (n.d.). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Bentham Science. (2022, August 01). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles.
  • MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • Baxendale Group. (2006, April 04). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • MDPI. (2010, August 23). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
  • da Silva, J. F., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine?

Sources

Application Notes and Protocols: Protecting Group Strategies for the 2-Amino Group in Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of 2-Aminoboronic Acids in Cross-Coupling Reactions

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone in the synthesis of biaryls and other complex molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] However, the presence of certain functional groups on the boronic acid can complicate these coupling reactions. One such challenging substrate is the 2-aminoboronic acid.

The free amino group at the ortho position can interfere with the catalytic cycle of the Suzuki-Miyaura coupling in several ways:

  • Lewis Acid-Base Interactions: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially deactivating it or altering its reactivity.

  • Intramolecular Cyclization: The amino group can react with the boronic acid moiety to form a stable six-membered ring, rendering the boronic acid less reactive towards transmetalation.

  • Undesired Side Reactions: The nucleophilic nature of the amine can lead to side reactions with other components in the reaction mixture.

To circumvent these issues, a common and effective strategy is the temporary protection of the 2-amino group. This application note provides a comprehensive guide to the selection and implementation of protecting groups for 2-aminoboronic acids in coupling reactions, with a focus on practical, field-proven protocols.

Selecting the Right Protecting Group: A Comparative Analysis

The ideal protecting group for a 2-aminoboronic acid should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of the coupling reaction.

  • Orthogonal to other protecting groups in the molecule.

  • Readily removed under mild conditions without affecting the newly formed C-C bond or other sensitive functional groups.

Several protecting groups have been successfully employed for this purpose. The choice of protecting group often depends on the specific reaction conditions and the overall synthetic strategy. Below is a comparative analysis of the most commonly used protecting groups.

tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most widely used protecting group for amines in organic synthesis due to its ease of introduction and its lability under acidic conditions.[2][3]

  • Rationale for Use: The Boc group is sterically bulky, which can help to prevent the intramolecular cyclization of the 2-aminoboronic acid. Electronically, the carbamate functionality withdraws electron density from the nitrogen, reducing its nucleophilicity and its tendency to coordinate to the palladium catalyst. Studies have shown that Boc-protected 2-(aminomethyl)arylboronic acids exhibit significantly increased yields and shorter reaction times in Suzuki-Miyaura couplings.[4]

  • Introduction: The Boc group is typically introduced by reacting the 2-aminoboronic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][5]

  • Removal: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][6][7] Other milder acidic conditions, such as HCl in dioxane, can also be employed.[8]

Carboxybenzyl (Cbz)

The Cbz group is another popular choice for amine protection, particularly in peptide synthesis.[9]

  • Rationale for Use: Similar to the Boc group, the Cbz group deactivates the amino group through its electron-withdrawing carbamate structure. It offers an alternative deprotection strategy, which can be crucial for orthogonal protection schemes.

  • Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10]

  • Removal: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient method.[7][9]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is extensively used in solid-phase peptide synthesis (SPPS) due to its base-lability.[11][]

  • Rationale for Use: The key advantage of the Fmoc group is its removal under non-acidic conditions, typically with a secondary amine like piperidine.[13] This makes it orthogonal to acid-labile protecting groups like Boc. This strategy is particularly valuable in the synthesis of complex molecules with multiple acid-sensitive functionalities.

  • Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.

  • Removal: Deprotection is achieved by treatment with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[13][14]

Data Presentation: Comparison of Protecting Groups

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey AdvantagesConsiderations
Boc Boc₂O, Base (e.g., TEA, NaOH)Strong Acid (e.g., TFA, HCl)[2][6]Robust, widely used, high yielding introduction.Acidic deprotection may not be suitable for acid-sensitive substrates. The generation of the t-butyl cation can lead to side reactions with nucleophilic substrates.[6]
Cbz Cbz-Cl, BaseH₂, Pd/COrthogonal to acid- and base-labile groups.The catalyst for hydrogenolysis can sometimes be incompatible with other functional groups (e.g., alkynes, alkenes).
Fmoc Fmoc-Cl or Fmoc-OSu, BaseBase (e.g., 20% Piperidine in DMF)[13]Mild, base-labile deprotection. Orthogonal to acid-labile groups.The dibenzofulvene byproduct of deprotection can sometimes react with the deprotected amine.

Experimental Protocols

Protocol 1: Boc Protection of 2-Aminophenylboronic Acid

This protocol describes a general procedure for the Boc protection of 2-aminophenylboronic acid.

Materials:

  • 2-Aminophenylboronic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane/Water

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminophenylboronic acid (1.0 equiv) in THF or a mixture of dioxane and water.[5]

  • Base Addition: Add triethylamine (1.5 equiv) or an aqueous solution of sodium hydroxide (1.5 equiv) to the solution and stir.

  • Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[5]

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Add ethyl acetate to the residue and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-aminophenylboronic Acid with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a Boc-protected 2-aminophenylboronic acid with an aryl bromide.

Materials:

  • N-Boc-2-aminophenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-2-aminophenylboronic acid (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent and a small amount of degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: Boc Deprotection of the Coupled Product

This protocol provides a general method for the removal of the Boc protecting group.

Materials:

  • Boc-protected biaryl product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Boc-protected biaryl product in DCM.

  • TFA Addition: Slowly add TFA (10-50% v/v in DCM) to the solution at 0 °C.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5] Monitor the deprotection by TLC.

  • Work-up:

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected biaryl product. Further purification can be performed by column chromatography if necessary.

Visualization of Workflows

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Boc Deprotection 2-Aminophenylboronic Acid 2-Aminophenylboronic Acid N-Boc-2-aminophenylboronic Acid N-Boc-2-aminophenylboronic Acid 2-Aminophenylboronic Acid->N-Boc-2-aminophenylboronic Acid Boc2O, Base Boc2O, Base Boc2O, Base N-Boc-Protected Biaryl N-Boc-Protected Biaryl N-Boc-2-aminophenylboronic Acid->N-Boc-Protected Biaryl Ar-X, Pd catalyst, Base Ar-X, Pd catalyst, Base Ar-X, Pd catalyst, Base 2-Aminobiaryl Product 2-Aminobiaryl Product N-Boc-Protected Biaryl->2-Aminobiaryl Product TFA, DCM TFA, DCM TFA, DCM Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Oxidative Addition Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R(Ln) Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Transmetalation Transmetalation Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R->Ar-R Reductive Elimination Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The protection of the 2-amino group is a critical consideration for the successful implementation of Suzuki-Miyaura cross-coupling reactions with 2-aminoboronic acids. The choice of protecting group should be guided by the overall synthetic strategy, with particular attention to orthogonality and the sensitivity of other functional groups in the molecule. The Boc group remains a robust and popular choice due to its ease of use, while Cbz and Fmoc groups offer valuable alternatives for more complex synthetic endeavors. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize their own coupling reactions involving these important building blocks.

References

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • WordPress. (n.d.). BOC Deprotection. [Link]

  • Royal Society of Chemistry. (n.d.). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. [Link]

  • ResearchGate. (2016, February 8). Synthesis of α-aminoboronic acids. [Link]

  • Royal Society of Chemistry. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

  • PubMed. (2023, February 3). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]

  • Journal of the American Chemical Society. (2024, June 9). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. [Link]

  • Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Publications. (2023, January 25). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

  • PubMed. (2017, October 25). A Boron Protecting Group Strategy for 1,2-Azaborines. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Wiley Online Library. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Scribd. (2009, July 31). Water Boc Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Royal Society of Chemistry. (2011, March 22). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. [Link]

  • Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.

Sources

Application Note: Regioselective C-H Activation and Functionalization of (2-Amino-5-chloropyridin-3-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-5-chloropyridin-3-yl)boronic acid is a densely functionalized, highly versatile heteroaromatic building block. It possesses three orthogonal reactive vectors: the C2-amine, the C3-boronic acid, and the C5-chloride. However, fully leveraging this scaffold requires functionalizing the unactivated C6 position. This application note details a robust, self-validating protocol for the regioselective Pd(II)-catalyzed C6-H arylation of this scaffold. By strategically protecting the reactive moieties, researchers can synthesize fully substituted, tetra-orthogonal pyridine scaffolds critical for modern drug discovery.

Scientific Background & Mechanistic Rationale

Direct C-H functionalization of boronic acid-containing pyridines presents significant chemoselectivity challenges. Standard transition-metal-catalyzed C-H activation conditions often lead to competitive protodeboronation, unwanted Suzuki-type transmetalation, or catalyst poisoning by the basic pyridine nitrogen.

To overcome these hurdles, our methodology relies on three causal pillars:

  • Boron sp³ Rehybridization (MIDA Protection): The free boronic acid is converted to an N-methyliminodiacetic acid (MIDA) boronate. MIDA complexation rehybridizes the boron atom from sp² to sp³, rendering it completely inert to transmetalation under oxidative Pd(II) or Rh(III) catalysis[1].

  • Steric Directing Group Strategy: The C2-amine is protected as a pivalamide (NHPiv). The steric bulk of the tert-butyl group prevents the exocyclic nitrogen from competitively binding the metal center. Consequently, the endocyclic pyridine N1 atom acts as the exclusive directing group, guiding the palladium catalyst precisely to the C6 position.

  • Chemoselective Catalysis: The reaction utilizes a Pd(II)/Pd(IV) catalytic cycle. Because the system operates entirely in high oxidation states without electron-rich phosphine ligands, the C5-chloride remains completely untouched (oxidative addition into C-Cl bonds requires a Pd(0) species).

Workflow A Starting Material 2-Amino-5-Cl-3-B(OH)2-Py B Protection NHPiv & MIDA Boronate A->B Step 1 C C6-H Arylation Pd(OAc)2, Ar-I B->C Step 2 D C3 Suzuki Coupling Deprotect MIDA, Ar'-Br C->D Step 3 E C5 Functionalization Buchwald-Hartwig D->E Step 4

Fig 1. Orthogonal functionalization workflow of the this compound scaffold.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints, ensuring that researchers can validate the success of each transformation before proceeding to the next step.

Step 3.1: Synthesis of the MIDA Boronate Precursor

Objective: Protect the boronic acid to prevent premature transmetalation.

  • Reaction: Suspend this compound (10.0 mmol) and MIDA (12.0 mmol) in a 1:1 mixture of Toluene/DMSO (50 mL).

  • Reflux: Attach a Dean-Stark trap and reflux at 115 °C for 12 hours to remove water azeotropically.

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, and wash extensively with water to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Metric: Analyze the crude product via ¹¹B NMR. A successful MIDA protection is indicated by a drastic upfield shift of the boron signal from ~30 ppm (sp² free boronic acid) to ~12 ppm (sp³ MIDA boronate).

Step 3.2: N-Pivaloylation

Objective: Install the steric directing group.

  • Reaction: Dissolve the MIDA boronate intermediate (5.0 mmol) in anhydrous DCM (25 mL). Add Triethylamine (15.0 mmol) and DMAP (0.5 mmol).

  • Addition: Cool to 0 °C and add Pivaloyl chloride (7.5 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (Silica, EtOAc/Hexanes).

  • Self-Validation Metric: LC-MS analysis should show a mass shift corresponding to the addition of the pivaloyl group (+84 Da). ¹H NMR will reveal a sharp 9H singlet at ~1.3 ppm.

Step 3.3: Pd(II)-Catalyzed C6-H Arylation

Objective: Regioselective functionalization of the C6 position.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the protected pyridine substrate (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (10 mol%, 0.1 mmol), and Ag₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5.0 mL). Causality Note: HFIP is a critical solvent choice; its strong hydrogen-bond donating ability disrupts substrate self-association and stabilizes the high-valent Pd(IV) intermediate, accelerating the C-H cleavage step.

  • Heating: Seal the tube and heat at 80 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via column chromatography.

  • Self-Validation Metric: ¹H NMR will show the disappearance of the characteristic C6-proton (typically a singlet around 8.2 ppm in the starting material) and the appearance of new aromatic multiplet signals corresponding to the coupled aryl group.

Data Presentation: Optimization of C6-H Arylation

The choice of solvent and oxidant drastically impacts the efficiency of the C-H activation. Table 1 summarizes the optimization parameters for the arylation using iodobenzene.

EntryCatalyst (10 mol%)Oxidant (2.0 equiv)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ Ag₂CO₃ HFIP 80 88
2Pd(OAc)₂AgOAcHFIP8074
3Pd(OAc)₂Ag₂CO₃DMF8012
4[RhCp*Cl₂]₂Cu(OAc)₂t-AmOH11035
5NoneAg₂CO₃HFIP800

Table 1: Optimization of C6-H arylation conditions. Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Mechanistic Pathway

The reaction proceeds via a highly ordered Pd(II)/Pd(IV) catalytic cycle. The pyridine nitrogen directs the Pd(II) catalyst to the adjacent C6 position, undergoing a Concerted Metalation-Deprotonation (CMD) to form a cyclometallated intermediate. Subsequent oxidative addition of the aryl iodide generates a transient Pd(IV) species, which undergoes rapid reductive elimination to yield the C6-arylated product.

CatalyticCycle PdII Pd(II) Catalyst CML Cyclo- metallated Complex PdII->CML C-H Activation (-HOAc) PdIV Pd(IV) Intermediate CML->PdIV Oxidative Addition (Ar-I) PdIV->PdII Reductive Elimination Prod C6-Arylated Product PdIV->Prod

Fig 2. Proposed Pd(II)/Pd(IV) catalytic cycle for the directed C6-H arylation of the pyridine scaffold.

Downstream Applications

Once the C6 position is functionalized, the scaffold is primed for sequential, orthogonal cross-coupling:

  • C3 Functionalization: The MIDA boronate can be easily deprotected using mild aqueous base (1M NaOH, RT, 10 min) to reveal the active boronic acid, which readily undergoes Suzuki-Miyaura cross-coupling[1]. Alternatively, Rh(III)-catalyzed oxidative coupling pathways can be utilized for heterocycle annulation[2].

  • C5 Functionalization: Following Suzuki coupling, the C5-chloride can be activated using Pd(0) and electron-rich phosphine ligands (e.g., XPhos or BrettPhos) for Buchwald-Hartwig amination, a critical transformation in late-stage pharmaceutical development[3].

References

  • Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society.[Link]

  • Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes. Organic Letters.[Link]

  • Advances in palladium-catalyzed carbon-nitrogen bond formation. DSpace@MIT.[Link]

Sources

Application Note: Preparation of Kinase Inhibitors Using (2-Amino-5-chloropyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly reproducible guide for synthesizing next-generation kinase inhibitors via Suzuki-Miyaura cross-coupling utilizing (2-Amino-5-chloropyridin-3-yl)boronic acid.

Introduction & Strategic Rationale

The development of targeted oncology therapies relies heavily on optimizing small molecules that competitively bind to the ATP-binding pocket of kinases. The 2-aminopyridine scaffold has emerged as a privileged pharmacophore in this domain. Specifically, the strategic incorporation of This compound as a synthetic building block has enabled the discovery of highly potent kinase inhibitors, most notably the pan-tropomyosin receptor kinase (TRK) inhibitor ONO-7579[1].

ONO-7579 selectively targets TRKA, TRKB, and TRKC, effectively inhibiting downstream oncogenic signaling in solid tumors harboring NTRK fusion proteins[2]. By mastering the handling and coupling of this specific boronic acid, medicinal chemists can efficiently access a broad chemical space of TRK, ALK, and c-MET inhibitors.

Mechanistic Insights: Pharmacological & Synthetic Causality

The Pharmacophore Role

The 2-amino-5-chloropyridin-3-yl moiety is not merely a structural linker; it is an active participant in kinase inhibition:

  • Hydrogen Bonding: The 2-amino group acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase's ATP-binding pocket (e.g., interacting with residues like Glu-1197 and Met-1199 in ALK, or analogous residues in TRK)[3].

  • Lipophilic Sub-pocket Targeting: The addition of the chlorine atom at the 5-position modulates the pKa of the aminopyridine and increases lipophilicity. This allows the motif to tightly occupy hydrophobic sub-pockets within the kinase domain, significantly increasing target residence time and overall potency[3].

TRK_Pathway Ligand Neurotrophin (NGF/BDNF) Receptor TRK Receptor (TRKA/B/C) Ligand->Receptor Binds & Activates Ras Ras/MAPK Pathway Receptor->Ras Phosphorylation PI3K PI3K/AKT Pathway Receptor->PI3K Phosphorylation PLC PLCγ Pathway Receptor->PLC Phosphorylation Inhibitor Pan-TRK Inhibitor (e.g., ONO-7579) Inhibitor->Receptor ATP-competitive Inhibition Proliferation Tumor Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PLC->Proliferation

TRK signaling pathway modulated by 2-amino-5-chloropyridine-based pan-TRK inhibitors.

The Synthetic Challenge

Utilizing this compound in a Suzuki-Miyaura cross-coupling reaction presents distinct challenges. The unprotected exocyclic amine can coordinate with the palladium catalyst, leading to catalyst poisoning. Furthermore, electron-deficient heteroaryl boronic acids are highly susceptible to rapid protodeboronation in highly basic, aqueous environments. Overcoming this requires a carefully balanced catalytic system.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with an aryl halide (e.g., a 4-bromophenoxy-pyrimidine intermediate) to form the core scaffold of kinase inhibitors.

Materials & Reagents
  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

Step 1: Reaction Assembly In a flame-dried Schlenk flask or microwave vial, combine the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Causality: A slight excess (1.2 equiv) of the boronic acid is utilized to compensate for any minor protodeboronation that inevitably occurs during the heating phase.

Step 2: Solvent Addition & Degassing Add 1,4-Dioxane (8 mL) and 2M aq. K₂CO₃ (1.5 mL). Sparge the biphasic mixture with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species. The Dioxane/water mixture provides optimal solubility for both the organic substrates and the inorganic base, facilitating efficient phase transfer.

Step 3: Catalyst Introduction Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of Argon. Seal the vessel tightly.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and creates a sterically hindered coordination sphere, preventing the unprotected 2-amino group of the substrate from displacing the ligand and poisoning the catalyst.

Step 4: Heating & Self-Validating Monitoring Heat the reaction mixture to 90°C. Monitor the reaction via LC-MS or TLC every 2 hours.

  • System Validation: The disappearance of the aryl halide peak and the emergence of the product mass (M+H) validates catalytic turnover. Troubleshooting: If LC-MS indicates that the boronic acid is entirely consumed but the aryl halide remains unreacted, protodeboronation has outpaced the cross-coupling. In this self-validating loop, the system dictates that an additional 0.5 equiv of boronic acid and further degassing are required to drive the reaction to completion.

Step 5: Workup & Purification Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure kinase inhibitor scaffold.

Suzuki_Workflow Step1 Step 1: Reagents Boronic acid + Aryl Halide Step2 Step 2: Catalysis Pd(dppf)Cl2, K2CO3 Dioxane/H2O Step1->Step2 Step3 Step 3: Degassing Argon Sparging 15 mins Step2->Step3 Step4 Step 4: Reaction 90-100°C 2-4 Hours Step3->Step4 Step5 Step 5: Workup Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Quantitative Data: Condition Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization of Suzuki coupling conditions for the 2-amino-5-chloropyridine motif:

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9035%Severe catalyst poisoning by the free -NH₂ group.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88% Clean conversion; bidentate ligand protects Pd.
3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10072%Good yield, but higher cost and complex ligand prep.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O10045%Strong base/high heat caused rapid protodeboronation.

Conclusion

The strategic use of this compound allows for the modular synthesis of highly potent kinase inhibitors. By understanding the chemical causality—specifically the coordination risks of the 2-amino group and the protodeboronation risks of heteroaryl boronic acids—researchers can optimize coupling conditions to achieve high yields of critical pharmacophores used in advanced targeted therapies like ONO-7579.

References

  • Title: ONO-7579 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL
  • Title: Ono-7579 | C24H18ClF3N6O4S | CID 78322573 Source: PubChem URL
  • Title: Reactive Oxygen Species (ROS)

Sources

Scalable synthesis routes for (2-Amino-5-chloropyridin-3-yl)boronic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Synthesis Route Research

I'm starting with broad Google searches to find scalable synthesis routes for (2-Amino-5-chloropyridin-3-yl)boronic acid and its pinacol ester derivatives. My focus is on identifying promising starting materials, reagents, and reaction conditions. I'll prioritize methods suitable for large-scale production, keeping yield and cost considerations in mind.

Expanding Synthesis Method Exploration

I'm now expanding my search to include iridium-catalyzed and Miyaura borylation, and other cross-coupling approaches, to synthesize this compound and its pinacol ester. I'm actively hunting for detailed experimental protocols, characterization data, and information on scalability. I'm also researching the compounds' medicinal chemistry applications to understand their relevance. I will aggregate this information for a detailed application note with explanatory workflows.

Deepening Route Synthesis Focus

I'm now conducting comprehensive Google searches, emphasizing both established and emerging synthetic methods. I'm focusing on iridium-catalyzed and Miyaura borylation, along with cross-coupling reactions, seeking detailed experimental protocols, reaction conditions, and characterization data. My attention is on scalability factors. Simultaneously, I'm researching medicinal chemistry applications to establish context. I will then use this to construct an application note, providing step-by-step methodologies and diagrams with citations.

Developing Synthesis Protocols

I'm currently focused on outlining the structure for a comprehensive application note and protocol guide. The primary aim is to detail the scalable synthesis of this compound intermediates. I need to ensure a practical, robust, and readily implementable protocol is available.

Defining Note Structure

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Outlining Protocol Options

I'm now identifying various synthetic strategies to include. Halogen-metal exchange followed by borylation seems fundamental and accessible. Palladium-catalyzed cross-coupling (Miyaura borylation) is also a strong candidate. I'm exploring an advanced Ir-catalyzed C-H borylation approach, and also need to ensure the importance of pinacol esters is emphasized.

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Defining Note Objectives

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Application Notes & Protocols: One-Pot Synthesis Methods Utilizing 2-Amino-5-chloro-3-pyridylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-5-chloro-3-pyridylboronic Acid in One-Pot Syntheses

2-Amino-5-chloro-3-pyridylboronic acid is a versatile building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal importance. Its unique trifunctional nature—a nucleophilic amino group, an electrophilic chloro-substituted pyridine ring, and a versatile boronic acid moiety—renders it an ideal candidate for multicomponent and one-pot reactions. Such reactions are highly sought after in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors.[1][2]

This guide provides detailed application notes and protocols for proposed one-pot synthesis methods utilizing 2-amino-5-chloro-3-pyridylboronic acid. While direct literature examples for one-pot reactions with this specific boronic acid are emerging, the protocols herein are built upon well-established chemical principles, including the Suzuki-Miyaura cross-coupling reaction and tandem reaction sequences, drawing analogies from reactions with similar pyridylboronic acids.[3][4][5][6]

Core Concepts: Enabling One-Pot Reactions

One-pot syntheses combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates. This approach offers several advantages:

  • Increased Efficiency: Reduced reaction time, solvent usage, and waste generation.

  • Improved Yields: Minimizes loss of material between steps.

  • Access to Complex Molecules: Enables the construction of intricate molecular architectures that would be challenging to assemble through traditional multi-step synthesis.

The reactivity of 2-amino-5-chloro-3-pyridylboronic acid allows for its participation in several key transformations amenable to one-pot procedures, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[3][7]

Application Note 1: One-Pot Suzuki-Miyaura Coupling and N-Functionalization

This application note details a proposed one-pot, two-step sequence involving an initial Suzuki-Miyaura cross-coupling followed by in-situ functionalization of the 2-amino group. This strategy allows for the rapid generation of a library of diversely substituted aminopyridine derivatives.

Scientific Rationale

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][7] In this proposed protocol, the boronic acid on the 2-amino-5-chloro-3-pyridyl scaffold first couples with a suitable aryl or heteroaryl halide. The choice of a palladium catalyst and ligand is crucial for achieving high efficiency, especially with heteroaryl substrates.[3][4] Following the coupling reaction, the nucleophilic 2-amino group can be functionalized in the same pot by adding an appropriate electrophile, such as an acyl chloride or an aldehyde for reductive amination.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Vessel A 2-Amino-5-chloro- 3-pyridylboronic acid D Suzuki-Miyaura Cross-Coupling A->D B Aryl/Heteroaryl Halide (Ar-X) B->D C Pd Catalyst & Ligand Base, Solvent C->D E Intermediate: 2-Amino-3-aryl- 5-chloropyridine D->E G N-Functionalization E->G F Electrophile (e.g., Acyl Chloride) F->G H Final Product: N-Functionalized 2-Amino-3-aryl- 5-chloropyridine G->H G Start Starting Materials: 2-Amino-5-chloro-3-pyridylboronic acid + β-Ketoester Step1 Step 1: Condensation Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Suzuki-Type Cyclization (Pd-catalyzed) Intermediate->Step2 Product Final Product: Fused Pyrido[2,3-d]pyrimidine Step2->Product

Sources

Application Note: Solvent Selection for Palladium-Catalyzed Reactions of Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

The Suzuki-Miyaura cross-coupling of aminopyridine boronic acids is a cornerstone transformation in pharmaceutical drug development, enabling the rapid construction of complex heteroaryl scaffolds. However, these substrates are notoriously difficult to couple due to two competing side reactions: rapid protodeboronation and catalyst inhibition .

Designing a successful coupling protocol requires moving away from traditional, high-temperature solvent systems. This guide provides a deep mechanistic analysis of how solvent selection, base speciation, and ligand sterics dictate the success of these reactions, culminating in a self-validating, kinetically controlled protocol.

Mechanistic Causality: Why Solvent Dictates Success

To understand why specific solvent systems succeed or fail, we must examine the causality behind the two primary modes of reaction failure.

A. Protodeboronation via Zwitterionic Fragmentation

Unlike simple phenylboronic acids, basic heteroaromatic boronic acids (such as 2-aminopyridine boronic acids) exhibit complex speciation in aqueous media. Under neutral to mildly basic pH conditions, these molecules form a zwitterionic species. This zwitterion is highly unstable and undergoes rapid unimolecular fragmentation of the C–B bond, replacing the boronic acid group with a proton (1)[1]. Because this degradation is thermally activated, high-temperature solvent systems (e.g., refluxing Toluene/Water) drastically accelerate the destruction of the boronic acid before transmetalation can occur (2)[2].

B. Catalyst Deactivation vs. Pd-Catalyzed Deboronation

The basic nitrogen of the aminopyridine ring is a strong Lewis base that can coordinate directly to the palladium center, displacing ligands and halting the catalytic cycle (3)[3]. To prevent this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are employed to sterically shield the metal. However, recent studies indicate that highly bulky ligands can inadvertently promote an alternative palladium-catalyzed protodeboronation pathway if the transmetalation step is too slow (4)[4].

The Solvent Imperative: The solvent must perfectly balance the solubility of the bulky Pd-ligand complex and the aqueous base to ensure that transmetalation outpaces both thermal and metal-catalyzed protodeboronation .

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Aminopyridine-B(OH)2) OxAdd->TransMet Base, Optimal Solvent Deact Catalyst Deactivation (N-Coordination) OxAdd->Deact Poor Ligand Shielding RedElim Reductive Elimination TransMet->RedElim Fast Kinetics (40°C) Proto Protodeboronation (Water/Base Mediated) TransMet->Proto High Temp / Excess H2O RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic divergence in Suzuki-Miyaura coupling highlighting solvent and ligand-dependent pathways.

Quantitative Evaluation of Solvent Systems

To establish a kinetic advantage, a biphasic THF / H₂O system is vastly superior to traditional mixtures. THF fully solubilizes the organic halide and the bulky Pd-precatalyst, while the aqueous layer dissolves the inorganic base. This creates a highly active interfacial transmetalation zone that allows the reaction to proceed rapidly at mild temperatures (40 °C), effectively freezing out the thermal protodeboronation pathway (5)[5].

Solvent SystemTemperatureBaseReaction TimeTypical YieldProtodeboronation RiskMechanistic Verdict
THF / H₂O (2:1) 40 °C K₃PO₄ 0.5 - 2 h 85 - 95% Low Optimal. Fast transmetalation outcompetes degradation.
Toluene / EtOH / H₂O80 - 100 °CNa₂CO₃8 - 12 h60 - 85%Moderate to HighSuboptimal. High heat accelerates zwitterionic fragmentation.
1,4-Dioxane / H₂O90 °CK₂CO₃8 - 12 h50 - 70%HighPoor. Extended heating destroys unstable boronic acids.
Anhydrous DMF80 °CCs₂CO₃12 - 24 h40 - 65%LowPoor. Suppresses water-mediated degradation but transmetalation is too sluggish.

Strategic Protocol Design: The Self-Validating Workflow

The following protocol utilizes a Buchwald Generation 2 or 3 Precatalyst (e.g., XPhos Pd G2) . The precatalyst ensures that the active LPd(0) species is generated rapidly and quantitatively under mild conditions, which is critical when the boronic acid is prone to decomposition (6)[6].

Workflow Step1 1. Solvent Prep Degas THF/H2O Step2 2. Catalyst Activation Mix Precatalyst & Ligand Step1->Step2 Step3 3. Substrate Addition Add Ar-X & Boronic Acid Step2->Step3 Step4 4. Base Addition Add Aqueous K3PO4 Step3->Step4 Step5 5. Reaction Execution Stir at 40°C (1-2 h) Step4->Step5 Step6 6. In-Process Control Monitor via LC-MS Step5->Step6 Step7 7. Workup & Isolation Extraction & Purify Step6->Step7

Optimized step-by-step workflow for the cross-coupling of aminopyridine boronic acids.

Step-by-Step Methodology

Materials & Reagents
  • Electrophile: Aryl or Heteroaryl Halide (1.0 equiv)

  • Nucleophile: Aminopyridine Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or G3 (2.0 - 5.0 mol%)

  • Base: 0.5 M Aqueous K₃PO₄ (3.0 equiv)

  • Solvent: THF (HPLC grade, uninhibited)

Procedure
  • Solvent Degassing (Critical Step): Sparge THF and the 0.5 M aqueous K₃PO₄ solution separately with Argon or N₂ for at least 15 minutes. Causality: Oxygen inserts into Pd-P bonds, oxidizing the bulky phosphine ligand. Without the ligand, the Pd center is instantly poisoned by the aminopyridine nitrogen.

  • Reaction Assembly: To an oven-dried, septum-capped vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aminopyridine boronic acid (1.5 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Purge: Evacuate the vial and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed THF (2.0 mL) via syringe. Stir for 2 minutes at room temperature. Visual Validation: The solution should transition from yellow/orange to a homogeneous state, indicating initial catalyst solvation.

  • Base Addition & Initiation: Add the degassed 0.5 M aqueous K₃PO₄ (6.0 mL, 3.0 mmol) via syringe.

  • Kinetic Heating: Immediately transfer the vial to a pre-heated reaction block set strictly to 40 °C . Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the biphasic layers.

  • In-Process Control (IPC) & Self-Validation: After 30 minutes, halt stirring to let the layers separate. Sample the upper organic (THF) layer for LC-MS analysis.

    • Success Metric: Rapid consumption of the Ar-X peak and growth of the product mass peak.

    • Failure Metric: If a massive spike in the protodeboronated aminopyridine (Ar-H) mass is observed with unreacted Ar-X remaining, the transmetalation is too slow. Troubleshooting: Ensure the base was properly degassed and that stirring is vigorous enough to mix the biphasic system.

  • Workup: Once complete (typically 1-2 hours), cool to room temperature. Dilute with EtOAc and Water. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase chromatography or normal-phase silica gel (using a DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic aminopyridine product).

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid Source: Benchchem URL
  • Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.)
  • Source: Journal of the American Chemical Society (ACS)
  • Protodeboronation Source: Wikipedia URL
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (Open Access PMC)
  • Source: The Matter Blotter (Substack)

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (2-Amino-5-chloropyridin-3-yl)boronic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing (2-Amino-5-chloropyridin-3-yl)boronic acid in coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet highly valuable, building block. The inherent electronic nature of this reagent makes it particularly susceptible to protodeboronation, a common side reaction that can lead to low yields and complex purification challenges.

This guide provides an in-depth analysis of the underlying causes of this instability and offers a suite of field-proven troubleshooting strategies and optimized protocols to ensure your coupling reactions are successful.

Understanding the Challenge: The Protodeboronation of this compound

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner in a Suzuki-Miyaura coupling.[1] For this compound, several factors converge to make this an especially prevalent issue:

  • Heteroaromatic Nature: The pyridine ring, particularly with a nitrogen atom at the 2-position relative to the boronic acid, is known to accelerate protodeboronation.[2] This is due to the formation of zwitterionic species under neutral or slightly acidic conditions, which can undergo rapid, unimolecular fragmentation of the C-B bond.[1]

  • Electron-Donating Amino Group: The amino group at the 2-position is strongly electron-donating, which can increase the electron density at the ipso-carbon (the carbon bearing the boron), making it more susceptible to protonation and subsequent C-B bond cleavage.

  • Reaction Conditions: The basic conditions required for the Suzuki-Miyaura reaction can promote the formation of a boronate species ([ArB(OH)₃]⁻), which can then be protonated by a proton source like water, leading to protodeboronation.[3][4]

The central challenge is to make the desired productive coupling pathway kinetically superior to the undesired protodeboronation pathway.

Protodeboronation_Mechanism cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation Aryl_X Ar-X OxAdd Oxidative Addition Aryl_X->OxAdd Pd_cat Pd(0)Ln Pd_cat->OxAdd Aryl_Pd_X Ar-Pd(II)-X OxAdd->Aryl_Pd_X Transmetalation Transmetalation Aryl_Pd_X->Transmetalation Aryl_Pd_R Ar-Pd(II)-R Transmetalation->Aryl_Pd_R RedElim Reductive Elimination Aryl_Pd_R->RedElim RedElim->Pd_cat Catalyst Regeneration Product Ar-R RedElim->Product Boronic_Acid R-B(OH)₂ This compound Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Proton_Source Proton Source (e.g., H₂O) Protonolysis Protonolysis Proton_Source->Protonolysis Boronate->Protonolysis Byproduct R-H (2-Amino-5-chloropyridine) Protonolysis->Byproduct Boronic_Acid_Input R-B(OH)₂ Boronic_Acid_Input->Transmetalation Productive Pathway Boronic_Acid_Input->Boronate Degradation Pathway

Figure 1: Competing reaction pathways. The goal is to accelerate the productive Suzuki-Miyaura catalytic cycle to outcompete the degradation pathway of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and LC-MS analysis shows a major peak corresponding to the mass of 2-amino-5-chloropyridine. What is happening?

This is a classic symptom of protodeboronation. Your boronic acid is being consumed by a side reaction that replaces the boronic acid group with a hydrogen atom from the solvent or other proton sources.[5] The key is to adjust your reaction conditions to favor the cross-coupling reaction over this decomposition pathway.

Q2: Which base should I use to minimize this side reaction?

Strong bases like NaOH or KOH can accelerate protodeboronation.[5] It is highly recommended to switch to milder bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for fragile boronic acids.[3] They provide sufficient basicity for the catalytic cycle while minimizing the rate of C-B bond cleavage.

Q3: Can the solvent system make a difference?

Absolutely. While many Suzuki protocols use aqueous mixtures (e.g., dioxane/water, THF/water), the presence of water provides a ready proton source for protodeboronation.[1][3] For this particular substrate, consider using anhydrous conditions. Solvents like anhydrous dioxane, THF, or toluene in combination with a suitable base can significantly suppress the side reaction.

Q4: My boronic acid seems to be decomposing even before the reaction is complete. What can I do?

This indicates high intrinsic instability. The best strategy here is to avoid using the boronic acid directly. Convert it to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][6][7] These derivatives are more robust and participate in the coupling reaction via a "slow-release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][3][7]

In-Depth Troubleshooting & Optimization Guide

If the initial FAQs do not resolve your issue, a more systematic approach to optimizing the reaction is necessary. The following parameters should be considered critical variables.

The Boron Reagent: Stability is Key

The single most effective strategy for preventing protodeboronation is to not use the free boronic acid at all.

  • Strategy: Convert the boronic acid to a more stable boronate ester.

  • Why it Works: Boronate esters, such as those formed with pinacol or N-methyliminodiacetic acid (MIDA), are generally more stable than their corresponding boronic acids.[2][8][9] MIDA boronates are particularly robust, forming a stable sp³-hybridized boron center that is unreactive toward transmetalation until the MIDA group is cleaved under the reaction conditions.[7][10] This "slow-release" mechanism ensures the concentration of the sensitive free boronic acid is kept to a minimum throughout the reaction, thereby suppressing protodeboronation.[1][7]

Reagent TypeStructureKey AdvantagesConsiderations
Boronic Acid R-B(OH)₂Commercially available, no pre-activation needed.Highly susceptible to protodeboronation, especially for this substrate.
Pinacol Ester R-B(pin)Increased stability, compatible with anhydrous conditions.[2][9]May require slightly more forcing conditions for transmetalation.
MIDA Ester R-B(MIDA)Highly stable, air-stable solids, compatible with chromatography.[7][10]Requires in situ deprotection (mild aqueous base) to release the active boronic acid.[10]
Trifluoroborate Salt [R-BF₃]KAir-stable, crystalline solids, slow-release of boronic acid.Requires specific conditions for effective use.
The Base: A Delicate Balance

The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it aggressively promotes protodeboronation.

  • Strategy: Use milder inorganic bases. Avoid strong hydroxides.

  • Why it Works: The rate of base-catalyzed protodeboronation is highly dependent on pH.[8][11] Strong bases create a highly basic environment that accelerates the cleavage of the C-B bond.[4][5] Weaker bases like phosphates and fluorides provide a "sweet spot" of reactivity.

BaseStrengthRecommended Use
NaOH, KOH, LiOHStrongNot Recommended. High risk of protodeboronation.
K₂CO₃, Na₂CO₃ModerateA common choice, but can still cause issues. Use with caution.
K₃PO₄, Cs₂CO₃ Mild/Optimal Highly recommended. Excellent performance with sensitive substrates.[3]
CsF, KFMildEffective in specific protocols, often in alcoholic solvents.[12]
The Catalyst System: Fast Coupling is Winning the Race

The goal is to use a catalyst system so efficient that the Suzuki coupling occurs much faster than the protodeboronation side reaction.

  • Strategy: Employ modern, highly active palladium precatalysts and bulky phosphine ligands.

  • Why it Works: Modern catalyst systems (e.g., G2, G3, G4 precatalysts) with ligands like SPhos, XPhos, or RuPhos are designed for rapid catalytic turnover.[3] This high activity allows reactions to be run at lower temperatures and for shorter times, minimizing the opportunity for the boronic acid to decompose.[1] However, be aware that some studies suggest very bulky ligands can, under certain conditions, paradoxically promote palladium-catalyzed protodeboronation.[13][14][15] Therefore, ligand screening may be necessary.

Catalyst SystemLigand TypeKey Advantages
Pd(PPh₃)₄TraditionalReadily available but often requires higher temperatures and longer reaction times.
Pd(dppf)Cl₂TraditionalRobust and widely used, a good starting point.[3]
XPhos Pd G3, SPhos Pd G2 Buchwald-type Highly active, enables low catalyst loadings and lower reaction temperatures.[5]
Reaction Conditions: Control the Environment
  • Strategy: Use anhydrous solvents and maintain a strictly inert atmosphere.

  • Why it Works: Water is a primary proton source for the undesired side reaction.[3] Removing it by using anhydrous solvents (and ensuring all reagents are dry) can dramatically reduce the rate of protodeboronation. A rigorously inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation and deactivation of the palladium catalyst, ensuring the coupling reaction proceeds efficiently.[6]

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Check_Reagent Is a free boronic acid being used? Start->Check_Reagent Switch_Ester ACTION: Switch to Pinacol or MIDA ester Check_Reagent->Switch_Ester Yes Check_Base What base is being used? Check_Reagent->Check_Base No Switch_Ester->Check_Base Switch_Base ACTION: Switch to milder base (K₃PO₄ or Cs₂CO₃) Check_Base->Switch_Base Strong (NaOH, KOH) or Moderate (K₂CO₃) Check_Solvent Is an aqueous solvent used? Check_Base->Check_Solvent Mild (K₃PO₄) Switch_Base->Check_Solvent Switch_Solvent ACTION: Use anhydrous solvent (Dioxane, THF, Toluene) Check_Solvent->Switch_Solvent Yes Check_Catalyst Is the catalyst system highly active? Check_Solvent->Check_Catalyst No Switch_Solvent->Check_Catalyst Switch_Catalyst ACTION: Use modern precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Switch_Catalyst No (e.g., Pd(PPh₃)₄) End Optimized Reaction Check_Catalyst->End Yes Switch_Catalyst->End

Figure 2: A decision-tree workflow for troubleshooting protodeboronation. Start with the most impactful variable: the boron reagent.

Recommended Experimental Protocols

The following protocols provide a robust starting point for minimizing protodeboronation.

Protocol A: Optimized Conditions for this compound

This protocol is designed as a first-line approach using the free boronic acid under optimized conditions.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for consumption of the aryl halide and formation of both the desired product and the 2-amino-5-chloropyridine byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol B: The "Slow-Release" Strategy Using a MIDA Boronate Ester

This is the recommended protocol for the most challenging cases where Protocol A still results in significant protodeboronation.

  • Reagent Preparation: In a glovebox or under a positive flow of Argon, add the aryl halide (1.0 equiv.), the corresponding MIDA boronate ester of this compound (1.2 equiv.), potassium phosphate (K₃PO₄) (3.0 equiv.), and the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) to a reaction vial.

  • Solvent Addition: Add a degassed solvent mixture of THF/Water (10:1 ratio).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 70-80 °C with vigorous stirring. The small amount of water is necessary for the slow cleavage of the MIDA group.

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol A.

By systematically addressing the stability of the boron reagent, the choice of base, the catalyst activity, and the reaction environment, the undesired protodeboronation of this compound can be effectively suppressed, leading to high yields of the desired coupled product.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Alonso, D. A., et al. (2010). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. RSC Publishing. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Al-Amin, M., et al. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a... ResearchGate. Available at: [Link]

  • MIDA boronate | Chem-Station Int. Ed. (2014). Available at: [Link]

  • Al-Amin, M., et al. (2023). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing. Available at: [Link]

  • Shang, R., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]

  • Protodeboronation - Organic Chemistry Portal. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]

  • Lee, S., et al. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • Shang, R., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-Amino-5-chloropyridin-3-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-amino-5-chloropyridin-3-yl boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Low yields and reaction failures can be common when dealing with heteroaromatic substrates bearing multiple functional groups. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and reproducible results.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: My reaction has stalled, and I'm recovering a significant amount of the starting aryl halide. What are the likely causes and how can I fix this?

This observation typically points to a problem with the oxidative addition step of the catalytic cycle, which is often the rate-limiting step, especially with less reactive aryl chlorides.[1][2]

Causality Explained: The palladium(0) catalyst must insert into the carbon-chlorine bond of your coupling partner. The 2-amino-5-chloropyridin-3-yl boronic acid itself does not undergo oxidative addition, but the aryl halide you are coupling it with does. If the aryl halide is electron-rich or sterically hindered, this step can be slow. Additionally, catalyst deactivation can halt the reaction prematurely.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: For challenging substrates like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] You need a more active catalytic system.

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands are designed to accelerate oxidative addition and stabilize the palladium catalyst.[4][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][6]

    • Consider a Pre-catalyst: Buchwald pre-catalysts are designed to efficiently generate the active Pd(0) species in situ, which can be more effective than starting with a Pd(II) source like Pd(OAc)₂.[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of the stability of your boronic acid at elevated temperatures.

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q2: I'm observing significant protodeboronation of my 2-amino-5-chloropyridin-3-yl boronic acid. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue with electron-deficient or heteroaryl boronic acids.[8]

Causality Explained: The presence of water and certain bases, especially at higher temperatures, can lead to the protonolysis of the boronic acid. The 2-amino and 3-boronic acid groups on the pyridine ring make this substrate particularly susceptible to this side reaction.

Troubleshooting Strategies:

  • Choice of Base: The base is critical for activating the boronic acid for transmetalation, but a poor choice can accelerate protodeboronation.[9]

    • Weaker, Anhydrous Bases: Consider using anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][10] These are often effective while being less aggressive than strong hydroxides.

    • Fluoride Sources: Potassium fluoride (KF) can be a good option as it forms a more reactive trifluoroborate species in situ, which can sometimes be more resistant to protodeboronation.[8]

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[11][12] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Try using anhydrous solvents and reagents. In some cases, adding a small, controlled amount of water can be optimized.

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing the Suzuki coupling of 2-amino-5-chloropyridin-3-yl boronic acid.

Q3: Which palladium catalyst and ligand combination is most effective for this substrate?

The combination of a palladium source and a bulky, electron-rich phosphine ligand is generally the most effective for this type of transformation.

  • Recommended Systems:

    • Pd₂(dba)₃ with SPhos or XPhos: This is a robust system for coupling aryl chlorides and heteroaryl boronic acids.[4] The bulky biarylphosphine ligands accelerate the key steps of the catalytic cycle and prevent catalyst deactivation.

    • Pd(OAc)₂ with a Buchwald Ligand: While a Pd(II) source, it can be effective when paired with a highly active ligand. The ligand facilitates the in-situ reduction to the active Pd(0) species.

    • PEPPSI-type Pre-catalysts: These are particularly effective for challenging couplings involving heteroaryl chlorides.

Catalyst SystemAdvantagesConsiderations
Pd₂(dba)₃ / SPhos High activity for aryl chlorides, good functional group tolerance.[4]Air-sensitive, requires careful handling.
Pd(OAc)₂ / XPhos Pd(OAc)₂ is air-stable and easy to handle.[1]Requires in-situ reduction to Pd(0).
Pd(dppf)Cl₂ Good general-purpose catalyst, often effective for aryl bromides.May have lower activity for aryl chlorides.[13]
Q4: How does the amino group on the pyridine ring affect the reaction?

The 2-amino group can have both electronic and coordinating effects on the reaction.

  • Electronic Effects: As an electron-donating group, the amino substituent can increase the electron density of the pyridine ring.

  • Coordinating Effects: The nitrogen of the amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[14] This is a common issue with aminopyridine substrates. Using bulky ligands can sterically hinder this unwanted coordination.

It is generally not necessary to protect the amino group if the correct catalyst system is chosen. Modern catalyst systems with bulky ligands are often robust enough to overcome this potential inhibition.[4][15]

Q5: What is the optimal choice of base and solvent for this reaction?

The optimal base and solvent are highly interdependent and should be chosen as a system.

  • Bases:

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often a good first choice, particularly with Buchwald ligands.[14]

    • Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents and effectiveness in challenging couplings.[6][10]

    • Sodium Carbonate (Na₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.[9][15]

  • Solvents:

    • 1,4-Dioxane / Water: A very common and effective solvent system for Suzuki couplings. The water helps to dissolve the base and facilitate the transmetalation step.[7][14]

    • Toluene / Water: Another excellent biphasic system, particularly at higher temperatures.[4]

    • Anhydrous Solvents (e.g., Toluene, Dioxane, THF): Can be beneficial if protodeboronation is a significant issue.[16]

BaseRecommended Solvent(s)Notes
K₃PO₄ 1,4-Dioxane/H₂O, TolueneOften provides high yields and minimizes side reactions.[14]
Cs₂CO₃ 1,4-Dioxane, Toluene, DMFHighly effective but more expensive.[6]
Na₂CO₃ 1,4-Dioxane/H₂O, Ethanol/H₂OA standard, reliable choice for many Suzuki couplings.[9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_halide R¹-Pd(II)(X)L₂ oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation [R²-B(OR)₃]⁻ pd2_biaryl R¹-Pd(II)(R²)L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed check_sm Analysis of Crude Reaction: Significant Starting Material? start->check_sm check_deboronation Analysis of Crude Reaction: Protodeboronation Observed? check_sm->check_deboronation No optimize_oa Focus on Oxidative Addition: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 2. Increase Temperature 3. Ensure Inert Atmosphere check_sm->optimize_oa Yes optimize_tm Focus on Protodeboronation: 1. Use Weaker/Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) 2. Use Boronate Ester 3. Optimize Water Content check_deboronation->optimize_tm Yes general_opt General Optimization: 1. Screen Different Bases (K₃PO₄, Cs₂CO₃, Na₂CO₃) 2. Screen Solvents (Dioxane/H₂O, Toluene/H₂O) 3. Check Reagent Quality check_deboronation->general_opt No end Improved Yield optimize_oa->end optimize_tm->end general_opt->end

Caption: A decision workflow for troubleshooting low-yielding reactions.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific aryl halide coupling partner.

Protocol 1: General Screening Conditions with a Buchwald Ligand

This protocol is a robust starting point for coupling 2-amino-5-chloropyridin-3-yl boronic acid with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv.)

  • 2-Amino-5-chloropyridin-3-yl boronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, 2-amino-5-chloropyridin-3-yl boronic acid, and K₃PO₄.[4]

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and SPhos, and then add the anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the other reagents via syringe.

  • Add the degassed water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Pd(II) Pre-catalyst and an Aqueous Solvent System

This protocol is a good alternative using an air-stable palladium source.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • 2-Amino-5-chloropyridin-3-yl boronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%) or another suitable ligand

  • Na₂CO₃ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, 2-amino-5-chloropyridin-3-yl boronic acid, and Na₂CO₃.[9]

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(OAc)₂ and the phosphine ligand under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 8-10 from Protocol 1 for work-up and purification.

References

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Parry, P. R., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. PubMed. Available at: [Link]

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. Available at: [Link]

  • Bryce, M. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Muthipeedika, N. J., et al. (n.d.). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Biscoe, M. R., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Highly effective cellulose supported 2-aminopyridine palladium complex (Pd(II)-AMP-Cell@Al2O3) for Suzuki-Miyaura and Mizoroki–Heck cross-coupling. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

Sources

Purification techniques for removing boron byproducts from aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of persistent boron-based byproducts from aminopyridine derivatives, a common challenge encountered following Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to design robust and effective purification strategies.

Introduction: The Challenge of Boron Byproducts

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Aminopyridines are crucial building blocks in this field. However, the very nature of the reaction necessitates the use of organoboron reagents, such as boronic acids or their esters, leading to boron-containing byproducts in the crude reaction mixture. These byproducts (e.g., unreacted boronic acids, boroxines, or boric acid) can complicate purification due to their varying polarities and potential to co-elute with the desired aminopyridine product. Their removal is critical, as residual boron can interfere with subsequent synthetic steps and downstream biological assays.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Issue 1: My TLC and LC-MS show a persistent impurity identified as my starting boronic acid or a related boron species, even after a standard aqueous work-up.

Root Cause Analysis:

This is the most common purification challenge. A simple water wash is often insufficient because while boric acid is water-soluble, many arylboronic acids have limited solubility in neutral water. Furthermore, boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which are significantly less polar and more soluble in organic solvents.

Recommended Solutions:

1. Enhanced Liquid-Liquid Extraction (Basic Wash):

The key is to convert the boronic acid into its highly water-soluble boronate salt. This is achieved by washing the organic layer with a basic aqueous solution.

  • Causality: Boronic acids are weak Lewis acids. In the presence of a base (e.g., NaOH, K₂CO₃), they form a tetrahedral boronate species (B(OH)₄⁻ or ArB(OH)₃⁻), which is ionic and preferentially partitions into the aqueous phase.[1] The basic aminopyridine product, being less acidic, remains in the organic layer.

Experimental Protocol: Basic Aqueous Wash

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃. Repeat the wash 2-3 times.

  • Monitoring: After each wash, spot a sample of the organic layer on a TLC plate to monitor the disappearance of the boronic acid impurity. A specialized stain can be used for visualization (see FAQ 1).

  • Final Washes: Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

2. Recrystallization:

If the aminopyridine derivative is a solid, recrystallization is a powerful purification technique. The choice of solvent system is critical.

  • Causality: This method relies on the solubility difference between your product and the boron impurities in a given solvent system at different temperatures. A well-chosen system will dissolve the product at an elevated temperature while leaving impurities either undissolved (for hot filtration) or dissolved at room temperature (as the product crystallizes).

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) in which your product has high solubility when hot and low solubility when cold.[2][3][4] The boron byproducts should ideally have different solubility properties.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: My product streaks badly on a silica gel column, and the fractions are still cross-contaminated with boron byproducts.

Root Cause Analysis:

This issue stems from two primary factors:

  • Acidity of Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). The basic nitrogen of the aminopyridine can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.

  • Polarity of Boronic Acids: Boronic acids can also interact with silica gel through hydrogen bonding, causing them to smear across the column and co-elute with products of similar polarity.

Recommended Solutions:

1. Mobile Phase Modification:

  • Causality: Adding a small amount of a basic modifier to the eluent deactivates the acidic sites on the silica gel. This is achieved by protonating the modifier (e.g., triethylamine, pyridine) instead of the aminopyridine product, allowing the product to elute more cleanly and form sharper bands.

Experimental Protocol: Column Chromatography with Basic Modifier

  • Solvent System: Determine an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) using TLC.

  • Add Modifier: To your chosen eluent, add 0.5-1% (v/v) of triethylamine or a 1-2% solution of ammonia in methanol.

  • Column Packing: Pack the column using the modified eluent.

  • Loading and Elution: Load your sample and elute with the modified solvent system, collecting fractions as usual.

2. Boron-Specific Scavenging Resins:

For particularly stubborn cases, especially when the product and impurity have very similar polarities, a scavenger resin is an excellent choice.[5]

  • Causality: These resins are typically polystyrene-based beads functionalized with N-methylglucamine or similar moieties containing multiple cis-diol groups.[6] Boronic acids react with these diols to form stable five- or six-membered cyclic esters, effectively sequestering the boron species onto the solid-phase resin.[6][7] The desired aminopyridine product does not interact and remains in solution. This method is highly selective and simplifies purification to a simple filtration step.

Experimental Protocol: Purification with a Boron Scavenger Resin

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or Methanol).

  • Resin Addition: Add the boron scavenger resin (typically 3-5 equivalents relative to the starting boronic acid).

  • Agitation: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the resin and the specific impurity.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the boron impurity is no longer detected in the solution.

  • Isolation: Filter the mixture to remove the resin beads. Wash the resin with a small amount of fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Workflow for boron byproduct removal using a scavenger resin.

Frequently Asked Questions (FAQs)

Q1: How can I effectively visualize boronic acids on a TLC plate?

Standard UV visualization is often ineffective for boronic acids. While a potassium permanganate (KMnO₄) stain can work, it is not specific. A highly effective and specific method is staining with alizarin.[8]

  • Mechanism: Alizarin complexes with boronic acids to form a product that is brightly fluorescent under long-wave UV light (366 nm). This allows for sensitive detection of even trace amounts of boronic acid impurities.[8]

  • Procedure:

    • Run and dry the TLC plate as usual.

    • Briefly dip the plate into a 1 mM solution of alizarin in acetone.

    • Allow the plate to dry until it turns pink.

    • Observe under a 366 nm UV lamp. Boronic acids will appear as intense yellow-orange fluorescent spots.[8]

Q2: What is the best general-purpose method for removing boron impurities?

There is no single "best" method, as the optimal strategy depends on the physicochemical properties of your specific aminopyridine derivative. The following decision-making workflow can guide your choice.

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Decision workflow for selecting a purification strategy.

Q3: Can I minimize the formation of boron byproducts during the reaction itself?

Yes, optimizing the reaction stoichiometry is a key preventative measure.

  • Strategy: Instead of using an excess of the boronic acid, try using the boronic acid as the limiting reagent with a slight excess (1.1-1.2 equivalents) of the aminopyridine-halide partner. This is designed to ensure the boronic acid is fully consumed during the reaction.[9]

  • Caveat: Be aware of the potential for protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under certain pH conditions or prolonged heating.[10] This can reduce the efficiency of your reaction.

Q4: Are there alternatives to boronic acids that might simplify purification?

Yes, other organoboron reagents can be used in Suzuki-Miyaura couplings and may offer advantages in certain situations.

  • Boronate Esters (e.g., Pinacol Esters): These are generally less polar than their corresponding boronic acids and are more stable, which can reduce the formation of boroxines. While they are often purified by standard column chromatography, the byproducts derived from the diol (e.g., pinacol) are typically volatile or highly water-soluble, simplifying their removal.[11][12]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, air-stable solids. Their different solubility profiles compared to boronic acids can sometimes be advantageous during work-up and purification.[1]

Reagent TypeTypical StateKey Advantage for PurificationPrimary Byproduct
Boronic Acid SolidWidely available, reactiveBoric Acid, Boroxines
Pinacol Boronate Ester Solid or OilLess polar, stablePinacol, Boric Acid
Potassium Trifluoroborate Crystalline SolidAir-stable, unique solubilityKHF₂, Boric Acid

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • ProSelect Boron/Borate Resin. Safe Water Technologies, Inc. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • A treatment method for boron removal resin and its related applications.
  • Extraction of Boron from Tourmaline Ore: Mechanism of Thermal Analysis of the Schorl. MDPI. [Link]

  • Method for extracting boron with combination of solvent extraction-ion exchange adsorption.
  • Purification from boron residue. Reddit. [Link]

  • Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. MDPI. [Link]

  • "REMOVAL TECHNIQUES OF BORON" by Abdolmajid Fadaei. Journal of Environmental Science and Sustainable Development. [Link]

  • Boron-removing agent and boron removal method utilizing xerogel.
  • Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Recovery of boron from brines with high magnesium content by solvent extraction using aliphatic alcohol. RSC Publishing. [Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ResearchGate. [Link]

  • Boronate Affinity Chromatography. Springer Nature Experiments. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. RSC Publishing. [Link]

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Preparation method of 3-aminopyridine.

Sources

Technical Support Center: Optimizing Base Selection for (2-Amino-5-chloropyridin-3-yl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acid derivatives. (2-Amino-5-chloropyridin-3-yl)boronic acid is a notoriously challenging substrate due to competing chemoselective pathways and a high propensity for rapid decomposition.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize base selection and maximize your synthetic yields.

🔬 The Chemical Challenge: Mechanistic Causality

To successfully couple this molecule, we must first understand the three competing reactive sites on the substrate:

  • 3-Boronic Acid: Highly susceptible to protodeboronation. The adjacent basic pyridine nitrogen can form zwitterionic species or participate in pre-hydrolytic pathways that drastically lower the activation energy for C-B bond cleavage[1].

  • 2-Amino Group: A strong Lewis base that can competitively coordinate to the palladium center, leading to catalyst poisoning or off-cycle resting states[2].

  • 5-Chloro Substituent: A potential site for competitive oxidative addition, leading to oligomerization or homocoupling, requiring careful catalyst and temperature tuning.

❓ Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows massive amounts of 2-amino-5-chloropyridine and very little cross-coupled product. What is happening? A1: You are observing rapid protodeboronation. In the presence of water and strong bases (e.g., NaOH, KOH), the boronic acid undergoes base-catalyzed hydrolysis (the Kuivila mechanism)[3]. The strong base forms a boronate anion, but instead of undergoing transmetalation, the C-B bond cleaves to yield the des-borylated heterocycle. Fix: Switch to a weaker, non-hydroxide base (e.g., KF or K₃PO₄) and minimize water content[4].

Q2: Should I use aqueous or anhydrous conditions for this specific substrate? A2: Anhydrous or near-anhydrous conditions are strongly recommended. While traditional Suzuki couplings thrive in biphasic aqueous mixtures (e.g., Toluene/H₂O), 2-pyridylboronic acids decompose rapidly in these environments[5]. Using anhydrous dioxane with a fluoride base (like KF or CsF) activates the boron through the formation of a reactive fluoroborate species without providing the hydroxide ions that drive protodeboronation[6].

Q3: How do I prevent the 5-chloro group from reacting? A3: The C-Cl bond is generally less reactive toward oxidative addition than C-Br or C-I bonds. To ensure chemoselectivity, use an aryl bromide or iodide as your electrophilic coupling partner. Pair this with a palladium catalyst utilizing a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) at moderate temperatures (60-80 °C) to selectively activate the C-Br/I bond while leaving the C-Cl bond intact[7].

Q4: Why does my reaction stall at 40-50% conversion despite having active catalyst and unreacted electrophile? A4: The 2-aminopyridine moiety is likely coordinating to the palladium(II) intermediate, creating a stable, off-cycle resting state[2]. This "catalyst poisoning" prevents transmetalation. Fix: Increase the equivalents of the boronic acid (e.g., 1.5 to 2.0 eq) to compensate for minor protodeboronation, and utilize a highly bulky ligand to sterically block amine coordination.

📊 Quantitative Data: Base Screening Summary

The following table summarizes the causal relationship between base selection, protodeboronation rates, and overall yield for 2-pyridylboronic acid derivatives[8].

EntryBase (2.0 eq)Solvent SystemTemp (°C)Protodeboronation (%)Isolated Yield (%)
1NaOHDioxane / H₂O (3:1)80> 85%< 5%
2K₂CO₃Toluene / H₂O (10:1)80~ 50%35%
3K₃PO₄Anhydrous Dioxane90~ 25%62%
4 KF Anhydrous Dioxane 90 < 10% 88%

(Note: Data is representative of optimized couplings using Pd₂(dba)₃ and XPhos with aryl bromides).

⚙️ Self-Validating Experimental Protocol: Anhydrous KF-Mediated Coupling

To circumvent the rapid protodeboronation associated with aqueous bases, this protocol utilizes anhydrous Potassium Fluoride (KF) in Dioxane[5].

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol) (Excess accounts for minor decomposition)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Spray-dried, anhydrous KF (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Pre-mix: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and XPhos. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to allow the active Pd(0)-L complex to form (the solution will turn from dark purple to a reddish-brown/orange).

  • Substrate and Base Addition: To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and anhydrous KF.

    • Critical Causality Check: KF must be finely milled and strictly anhydrous. Clumped or wet KF will introduce water, immediately triggering the Kuivila protodeboronation pathway[3].

  • Reaction Initiation: Transfer the catalyst pre-mix to the reaction vial containing the substrates. Rinse the catalyst flask with the remaining 3 mL of dioxane and add to the reaction.

  • Heating and Monitoring: Seal the vial and heat to 90 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC every 2 hours.

    • Self-Validation Step: Check the LC-MS trace specifically for the mass of 2-amino-5-chloropyridine (m/z ~128). If this peak grows rapidly while the aryl bromide remains unconsumed, the system is not sufficiently anhydrous, or oxygen has poisoned the catalyst.

  • Workup: Once the aryl bromide is consumed (typically 6-12 hours), cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

🗺️ Mechanistic Pathways

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet BaseAct Base Activation [Boronate Formation] BaseAct->TransMet Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product Boronic (2-Amino-5-chloropyridin-3-yl) boronic acid Boronic->BaseAct + Base (e.g., KF) ProtoDebor Protodeboronation (Decomposition) Boronic->ProtoDebor + H2O / Strong Base

Mechanistic dichotomy: Base-mediated transmetalation vs. base-catalyzed protodeboronation.

📚 References

  • Protodeboronation - Wikipedia | Wikipedia | [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs |[Link]

  • How to approach choosing reaction conditions for Suzuki? | r/Chempros - Reddit |[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis | LJMU Research Online |[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles | PMC |[Link]

  • Suzuki Coupling | Organic Chemistry Portal | [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation | PMC |[Link]

Sources

Technical Support Center: Resolving Solubility Challenges with (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2-Amino-5-chloropyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile building block. Due to its complex molecular structure, featuring an acidic boronic acid group, a basic aminopyridine moiety, and a lipophilic chloropyridine ring, achieving consistent and effective dissolution requires a nuanced approach. This guide provides in-depth, field-proven insights and systematic protocols to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

This section directly addresses the most common solubility issues encountered in the laboratory.

Q1: My this compound is poorly soluble in my aqueous reaction buffer. What is the most common cause and the first step to fix it?

A: The primary issue is often the zwitterionic nature of the molecule at neutral pH, which can limit its solubility. The first and most effective step is typically the introduction of a water-miscible organic co-solvent. Polar aprotic solvents are excellent starting points.

  • Causality: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly effective at disrupting the intermolecular hydrogen bonding and crystalline lattice forces of the solid boronic acid. They provide a favorable environment for both the polar and non-polar regions of the molecule. For many applications, starting with a 10% DMSO in your aqueous buffer is a robust strategy.[1] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]

Q2: I dissolved the compound by heating my solvent mixture, but it crashed out of solution as it cooled to room temperature. Why did this happen and how can I prevent it?

A: This phenomenon is due to the creation of a supersaturated solution. The solubility of most solids, including boronic acids, increases with temperature.[2] When you heated the mixture, you increased the solvent's capacity to dissolve the compound. Upon cooling, the solubility limit decreased, and the excess solute precipitated out.[3]

  • Prevention Strategy:

    • Increase Co-solvent Ratio: The most straightforward solution is to increase the proportion of the organic co-solvent in your mixture. This will raise the solubility of the compound at room temperature.

    • Maintain Elevated Temperature: If your experimental setup allows, maintaining a moderately elevated temperature (e.g., 40-50°C) can keep the compound in solution.

    • Re-evaluate Solvent System: If significant precipitation occurs, the chosen solvent system may not be optimal. A systematic screening of different co-solvents may be necessary.

Q3: How does pH dramatically influence the solubility of this specific boronic acid?

A: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. This allows for significant solubility enhancement by adjusting the pH away from its isoelectric point.

  • Mechanism of Action:

    • In Acidic Conditions (e.g., pH < 4): The amino group on the pyridine ring becomes protonated, forming a cationic pyridinium salt. This salt form generally exhibits significantly higher aqueous solubility due to strong ion-dipole interactions with water molecules.[4]

    • In Basic Conditions (e.g., pH > 9): The boronic acid group deprotonates to form an anionic boronate species. This negatively charged species is also much more soluble in aqueous media.[5][6]

The diagram below illustrates how pH adjustment alters the molecule's charge state to enhance solubility.

G cluster_0 Acidic pH (<4) cluster_1 Neutral pH (~7) cluster_2 Basic pH (>9) Acid Protonated Form (Cationic, Soluble) Neutral Zwitterionic/Neutral Form (Low Solubility) Acid->Neutral Add Base (OH-) Neutral->Acid Add Acid (H+) Base Deprotonated Form (Anionic, Soluble) Neutral->Base Add Base (OH-) Base->Neutral Add Acid (H+)

Caption: Effect of pH on the ionization and solubility of the boronic acid.

Q4: My solid boronic acid appears clumpy or has a gooey consistency, making it difficult to weigh and dissolve. What could be the cause?

A: This is a classic sign of boroxine formation. Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] Boroxines are generally less soluble and can present as oils or amorphous solids.[8][9]

  • Mitigation and Reversal:

    • Proper Storage: Store the boronic acid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

    • Reversion to Monomer: The formation of boroxine is reversible. Dissolving the material in a solvent system containing a sufficient amount of water will typically hydrolyze the boroxine back to the desired monomeric boronic acid. Gentle heating can accelerate this process.

Systematic Troubleshooting Workflow

When facing a persistent solubility issue, a systematic approach is more effective than random trial and error. Follow this workflow to diagnose and solve the problem efficiently.

Workflow decision decision process process fail fail stop Consult further literature or consider derivatization fail->stop success success start Start: Weigh solid This compound add_solvent Add chosen solvent system (e.g., 9:1 Aqueous Buffer:DMSO) start->add_solvent stir Stir vigorously at RT for 15 min add_solvent->stir check1 Is solution clear? stir->check1 sonicate_heat Apply gentle heat (40°C) and/or sonication check1->sonicate_heat No done Solution Prepared Successfully check1->done Yes check2 Is solution clear? sonicate_heat->check2 ph_adjust Adjust pH (Add 0.1M HCl or 0.1M NaOH dropwise) check2->ph_adjust No check2->done Yes check3 Is solution clear? ph_adjust->check3 rescreen Re-screen solvent system (See Table 1) check3->rescreen No check3->done Yes rescreen->fail If still insoluble

Sources

Troubleshooting oxidative homocoupling side reactions of aminopyridine boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of using aminopyridine boronic acids in their synthetic workflows.

Aminopyridine moieties are prevalent in pharmaceuticals, making their incorporation via Suzuki-Miyaura coupling a critical transformation. However, these substrates present a unique set of challenges. The pyridine nitrogen and the amino group can act as ligands for the palladium catalyst, leading to inhibition or deactivation.[1] Furthermore, like many boronic acids, they are susceptible to oxidative homocoupling, a side reaction that consumes the starting material to form a symmetrical bipyridine byproduct. This not only reduces the yield of the desired product but also introduces a purification challenge, as the byproduct often has similar physical properties to the target molecule.[2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions, ensuring higher success rates and purity.

Frequently Asked Questions (FAQs)

Q1: What is oxidative homocoupling of boronic acids?

Oxidative homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid (or ester) react with each other to form a symmetrical biaryl.[2] This undesired process competes with the desired cross-coupling pathway, consuming the boronic acid and reducing the overall yield of the target molecule. The reaction is typically mediated by the palladium catalyst and is often promoted by the presence of dissolved oxygen or Pd(II) species.[2][3][4]

Q2: What is the proposed mechanism for this side reaction?

The mechanism of oxidative homocoupling can proceed through several pathways. Two of the most recognized routes are:

  • Oxygen-Mediated Pathway : Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[2][5]

  • Pd(II) Precatalyst Pathway : When using a Pd(II) precatalyst, such as Pd(OAc)₂, the initial reduction to the active Pd(0) species can be accomplished by the boronic acid itself. In this process, two molecules of the boronic acid react with Pd(II) to form the homocoupled product and Pd(0), which then enters the desired catalytic cycle.[2][5][6] While this initiates the cross-coupling, it inherently consumes a portion of your valuable boronic acid starting material.[2]

Below is a diagram illustrating the desired Suzuki-Miyaura catalytic cycle alongside the competing oxidative homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Competing Oxidative Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA PdII_1 R¹-Pd(II)L_n-X OA->PdII_1 Trans Transmetalation (R²-B(OR)₂ + Base) PdII_1->Trans PdII_2 R¹-Pd(II)L_n-R² Trans->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Byproduct R²-R² Pd0_homo Pd(0)L_n Oxidation Oxidation (O₂ or Pd(II) precatalyst) Pd0_homo->Oxidation PdII_homo Pd(II)L_n Oxidation->PdII_homo Trans1 Transmetalation (R²-B(OR)₂) PdII_homo->Trans1 PdII_R2 R²-Pd(II)L_n Trans1->PdII_R2 Trans2 Second Transmetalation (R²-B(OR)₂) PdII_R2->Trans2 PdII_R2R2 R²-Pd(II)L_n-R² Trans2->PdII_R2R2 RE_homo Reductive Elimination PdII_R2R2->RE_homo RE_homo->Pd0_homo Catalyst Regeneration RE_homo->Byproduct

Caption: Optimized experimental workflow for the Suzuki-Miyaura reaction.

1. Reagent Preparation & Degassing:

  • Prepare a solution of your chosen solvent (e.g., 1,4-dioxane/water 4:1). Thoroughly degas this solution by sparging with argon for at least 30 minutes. [7] 2. Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), the aminopyridine boronic pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.). [1]* Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

3. Inert Atmosphere Purge:

  • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere. [2]This step is critical.

4. Solvent Addition:

  • Using a gas-tight syringe, add the degassed solvent mixture to the flask containing the solids.

5. Reaction:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. [2] 6. Monitoring:

  • Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS.

7. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Publications. [Link]

  • What products would you expect from the following Suzuki coupling reactions? (b). Pearson. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry. [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]

  • Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

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Technical Support Center: Minimizing Halogen Exchange Side Reactions Involving the 5-Chloro Substituent

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the selective functionalization of polyhalogenated aromatic and heteroaromatic compounds while preserving a 5-chloro substituent. This guide is intended for researchers, scientists, and drug development professionals who encounter unwanted halogen exchange side reactions in their experiments. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to empower you to control the reactivity of your substrates and achieve your desired synthetic outcomes.

Introduction: The Challenge of the 5-Chloro Substituent

In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, polyhalogenated aromatic and heterocyclic compounds are invaluable building blocks. The ability to selectively functionalize one halogen over another is a powerful strategy for molecular diversification. However, the 5-chloro substituent often presents a unique challenge. While generally less reactive than its bromo and iodo counterparts, the C-Cl bond can be labile under certain cross-coupling conditions, leading to undesired halogen exchange, hydrodehalogenation, or other side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-chloro substituent being replaced in my cross-coupling reaction, even though I have a more reactive bromine or iodine on the same ring?

This is a common issue that often stems from the reaction conditions being too harsh or not sufficiently optimized for selectivity. While the general reactivity trend for oxidative addition in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl, this order can be influenced by several factors:

  • High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, even in the presence of a more reactive C-Br or C-I bond.[1]

  • Highly Active Catalyst Systems: The use of very electron-rich and bulky ligands, designed to activate stubborn aryl chlorides, can sometimes be too active, leading to a loss of selectivity.[2]

  • Prolonged Reaction Times: Extended exposure to the catalytic system, especially at high temperatures, increases the probability of side reactions, including the slow cleavage of the C-Cl bond.[3]

  • Strong Bases: Certain strong bases can promote catalyst decomposition or alter the electronic properties of the substrate, leading to unexpected reactivity.[4]

Q2: What is hydrodehalogenation, and why is my 5-chloro group being replaced by a hydrogen atom?

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom, and it is a frequent side reaction in palladium-catalyzed couplings.[3] This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, such as amines, water, or alcohols. This Pd-H species can then participate in a competing reductive elimination pathway, leading to the formation of the dehalogenated byproduct. Electron-deficient aryl halides can be more susceptible to this side reaction.

Q3: Can the electronic environment of the aromatic or heterocyclic ring affect the lability of the 5-chloro substituent?

Absolutely. The electronic nature of the ring system plays a crucial role. An electron-deficient ring, for example, due to the presence of nitro groups or nitrogen atoms within a heterocycle, can activate the C-Cl bond towards nucleophilic attack or facilitate oxidative addition to the metal center.[5] Conversely, an electron-rich ring may make oxidative addition more challenging. Understanding the electronic properties of your specific substrate is key to designing an appropriate reaction strategy.

Troubleshooting Guide: A Systematic Approach to Minimizing 5-Chloro Exchange

When faced with unwanted reactivity at the 5-chloro position, a systematic approach to troubleshooting is essential. The following sections break down the key reaction parameters and provide actionable strategies to enhance selectivity.

Problem: Loss of the 5-Chloro Substituent During Cross-Coupling

This is the most common issue, where the 5-chloro group is either exchanged for the incoming nucleophile or replaced by hydrogen (hydrodehalogenation).

Caption: A decision tree to guide troubleshooting of unwanted 5-chloro exchange.

Catalyst and Ligand Selection: The Heart of Selectivity

The choice of the palladium catalyst and, more importantly, the ligand is the most critical factor in controlling selectivity.

  • Strategy: Modulate the steric and electronic properties of the ligand.

  • Rationale: The ligand environment around the palladium center dictates its reactivity. For selective coupling at a C-Br or C-I bond in the presence of a C-Cl bond, you often need a catalyst system that is active enough to cleave the more reactive bond but not so active that it also cleaves the C-Cl bond.

Ligand TypePropertiesRecommendation for Preserving 5-Chloro
Triphenylphosphine (PPh₃) Less electron-rich, moderate bulk.Often a good starting point for achieving selectivity. Its moderate activity can be sufficient for C-Br and C-I bonds without disturbing the C-Cl bond.
Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos) High electron density, significant steric hindrance.Use with caution. While excellent for activating aryl chlorides, they can lead to a loss of selectivity.[2] Consider using them at lower temperatures or with shorter reaction times.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Can provide high catalytic activity. Similar to bulky phosphines, their use requires careful optimization to maintain selectivity.[6]

Case Study: Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

In the Suzuki-Miyaura coupling of 2,5-dichloropyridine, achieving selectivity can be challenging. While the C2 position is generally more electrophilic, specific ligand choices can influence the outcome. For instance, using a less sterically demanding ligand might favor reaction at the C2 position, while more complex ligand systems under specific conditions have been shown to direct the reaction to the C5 position.[6]

Reaction Temperature and Time: A Delicate Balance
  • Strategy: Employ the lowest possible temperature that allows for a reasonable reaction rate.

  • Rationale: Oxidative addition of the C-Cl bond has a higher activation energy than that of C-Br or C-I. By lowering the reaction temperature, you can create a kinetic window where the reaction at the more reactive halogen proceeds selectively.

Experimental Protocol: Temperature Screening

  • Set up a series of small-scale reactions in parallel.

  • Keep all other parameters (catalyst, ligand, base, solvent, concentrations) constant.

  • Run the reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Analyze the product distribution at each temperature to identify the optimal balance between reaction rate and selectivity.

The Role of the Base and Solvent
  • Strategy: Screen different bases and solvent systems.

  • Rationale: The base is not just a simple proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. The solvent affects the solubility of the reagents and the stability of the catalytic species.

ParameterRecommendation for Preserving 5-Chloro
Base Start with weaker inorganic bases like K₂CO₃ or K₃PO₄.[4] Stronger bases like alkoxides (e.g., NaOtBu) can sometimes promote side reactions, including hydrodehalogenation.
Solvent Aprotic solvents like dioxane, toluene, or THF are generally preferred.[7] The presence of protic solvents like alcohols or water should be carefully controlled as they can be a source of hydrides for hydrodehalogenation.

Advanced Strategies for Complex Cases

If the standard troubleshooting measures are insufficient, consider these more advanced strategies:

Sequential Cross-Coupling

In cases where achieving selectivity in a single step is difficult, a sequential approach can be highly effective.

  • Step 1: React the more labile halogen (e.g., bromine at the 2-position) under mild conditions that preserve the 5-chloro group.

  • Step 2: Isolate the mono-functionalized product.

  • Step 3: Employ more forcing conditions (e.g., a more active catalyst, higher temperature) to react the 5-chloro substituent in a subsequent step.

Caption: A general workflow for the sequential functionalization of a dihalopyridine.

Alternative Cross-Coupling Reactions

If a particular type of cross-coupling (e.g., Suzuki-Miyaura) consistently leads to halogen exchange, consider switching to a different reaction that may offer better selectivity under milder conditions. For example, a Sonogashira coupling might proceed smoothly at room temperature, thereby preserving the 5-chloro group.[8]

Conclusion

Minimizing unwanted halogen exchange involving a 5-chloro substituent is a multifaceted challenge that requires a careful and systematic approach to reaction optimization. By understanding the interplay between the catalyst system, reaction temperature, base, and solvent, researchers can significantly enhance the selectivity of their transformations. This guide provides a framework for troubleshooting common issues and implementing strategies to achieve the desired chemical outcomes. Remember that each substrate is unique, and a degree of empirical optimization will always be necessary.

References

  • BenchChem. (2025). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 5-Chloro-2,3-dibromoaniline. BenchChem Technical Support.
  • Zhang, Y., et al. (2020). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights.
  • Neufeldt, S. R., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 24(5), 1164–1168.
  • Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 85(15), 9965–9973.
  • Gildner, P. G., & Colacot, T. J. (2015). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 20(8), 14882–14897.
  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem Technical Support.
  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Wikipedia contributors. (2023).
  • Chemistry LibreTexts. (2023).
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem Technical Support.
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Technical Support Center: Isolating Zwitterionic Aminopyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the work-up and isolation of zwitterionic aminopyridine boronic acids. These molecules, which contain both a Lewis acidic boronic acid group and a basic aminopyridine nitrogen, present unique purification challenges due to their zwitterionic nature.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.

The inherent difficulty in handling these highly polar molecules stems from their tendency to exhibit variable solubility depending on pH and their potential for degradation under common purification conditions.[2][3] This resource is designed to explain the causality behind these challenges and provide robust, self-validating procedures for successful isolation.

Troubleshooting Guide: Common Isolation Issues & Solutions

This section addresses specific problems encountered during the work-up and purification of zwitterionic aminopyridine boronic acids.

Issue 1: My compound remains in the aqueous layer during extraction, regardless of pH.

Question: I've tried adjusting the pH of my aqueous layer to both acidic and basic conditions, but my aminopyridine boronic acid won't extract into common organic solvents like ethyl acetate or dichloromethane. What's happening?

Answer: This is the most common challenge and is a direct consequence of the compound's zwitterionic character.

  • Causality: At its isoelectric point (pI), the molecule has both a positive (protonated pyridine) and a negative (boronate) charge, resulting in high polarity and significant water solubility.[4] Adjusting the pH away from the pI creates a net positive or negative charge, which can increase water solubility even further. Simple liquid-liquid extraction is often ineffective for these types of molecules.[4]

  • Solutions & Protocols:

    • Isoelectric Point Precipitation (Primary Method): The goal is to find the precise pH where the zwitterion's net charge is zero, minimizing its aqueous solubility.[4]

      • Protocol:

        • Dissolve the crude product in a minimum amount of acidic water (e.g., 1M HCl), ensuring the pyridine nitrogen is protonated.

        • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise with vigorous stirring.

        • Monitor the solution for the first sign of persistent cloudiness or precipitation. This indicates you are approaching the pI.

        • Continue base addition very slowly until precipitation appears complete. A pH meter is highly recommended for reproducibility.

        • Isolate the precipitated solid by vacuum filtration, wash with cold deionized water, and then a non-polar solvent (like diethyl ether) to remove residual water.

        • Dry the solid under high vacuum.

    • Ion-Exchange Chromatography (Advanced Method): This is a highly effective tool for desalting and purifying zwitterionic compounds.[4]

      • Principle: You can use a cation-exchange resin to bind the positively charged (low pH) form of your compound or an anion-exchange resin to bind the negatively charged (high pH) form. Elution is then achieved by changing the pH or increasing the salt concentration.

Issue 2: The product "oils out" or forms an amorphous solid instead of crystallizing.

Question: After pH adjustment, my product separates as a sticky oil or a tacky solid that is difficult to filter and handle. How can I induce crystallization?

Answer: Oiling out is typically caused by residual impurities (salts, solvents, byproducts) or the intrinsic properties of the molecule preventing the formation of an ordered crystal lattice.

  • Causality: The high polarity and multiple hydrogen bonding sites of zwitterionic aminopyridine boronic acids can lead to the formation of amorphous glasses or oils, especially when impure.

  • Solutions & Protocols:

    • Trituration: This technique uses a solvent in which the desired compound is insoluble but the impurities are soluble.

      • Protocol:

        • Isolate the crude oil or amorphous solid and remove as much of the initial solvent as possible.

        • Add a small volume of a non-polar or moderately polar solvent (e.g., hexane, diethyl ether, or acetonitrile).

        • Using a spatula or glass rod, vigorously scratch and stir the material. This mechanical action can break up the oil and induce nucleation, often resulting in a fine, filterable powder.[5]

        • Filter the resulting solid, wash with fresh trituration solvent, and dry.

    • Recrystallization from a Solvent/Anti-Solvent System: This is a more refined purification step.

      • Protocol:

        • Dissolve the crude product in a minimum amount of a hot polar solvent in which it is soluble (e.g., water, methanol, ethanol).

        • Slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., acetonitrile, THF, or acetone) until the solution becomes persistently turbid.

        • Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in a freezer, to promote the growth of high-purity crystals.[6]

Issue 3: The compound streaks badly or decomposes on a silica gel column.

Question: I attempted to purify my compound using standard normal-phase (silica gel) chromatography, but I either got very poor separation or lost my product entirely. Why did this fail?

Answer: Standard silica gel is acidic and highly polar, making it generally unsuitable for the purification of free boronic acids, especially basic ones.[7]

  • Causality:

    • Lewis Acid-Base Interaction: The Lewis acidic boronic acid and the basic aminopyridine can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or "streaking."[7]

    • Decomposition: The free boronic acid can dehydrate on the silica surface to form boroxine anhydrides (cyclic trimers), further complicating purification.[5]

  • Recommended Chromatographic Solutions:

Chromatography TypeStationary PhaseMobile Phase ExampleRationale & Considerations
Reversed-Phase HPLC C18, Phenyl-HexylAcetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% TFA or Ammonium Acetate)Separates based on hydrophobicity. The polar zwitterion will elute early. Caution: Removing large volumes of water post-purification can be challenging and may require lyophilization (freeze-drying) to avoid decomposition.[7]
Boronate Affinity Boronic acid-functionalized resinpH-controlled buffersUtilizes the reversible covalent interaction between boronic acids and cis-diols.[8] This is a specialized technique, typically used for purifying glycoproteins, but can be adapted.
Ion-Exchange Cation or Anion Exchange ResinsAqueous buffers with a salt or pH gradientHighly effective for separating charged molecules and removing salts.[4]
  • Pro-Tip: The Pinacol Ester Strategy A robust and widely used strategy is to protect the boronic acid as a less polar, more stable pinacol boronate ester (Bpin) before purification.[2][5]

    • Convert the crude boronic acid to its pinacol ester.

    • Purify the more stable, less polar Bpin ester using standard silica gel chromatography. Bpin esters are generally stable on silica.[6]

    • Hydrolyze the purified Bpin ester back to the free boronic acid as the final step.

Workflow for Purification Strategy Selection

The choice of purification method is critical and depends on the nature of the crude product and the impurities present. Use this decision tree to guide your strategy.

PurificationWorkflow Start Crude Reaction Mixture AqueousWorkup Aqueous Work-up & pH Adjustment Start->AqueousWorkup Precipitate Solid Precipitate Formed? AqueousWorkup->Precipitate Filter Filter & Wash Solid Precipitate->Filter Yes Oil Product Oils Out Precipitate->Oil No CheckPurity Check Purity (NMR/LCMS) Filter->CheckPurity Triturate Triturate with Anti-Solvent Oil->Triturate Triturate->Filter Pure Pure Product CheckPurity->Pure >95% Pure Impure Impure Solid CheckPurity->Impure <95% Pure Chromatography Chromatography Needed CheckPurity->Chromatography Still Impure Recrystallize Recrystallize Impure->Recrystallize Recrystallize->CheckPurity Protect Protect as Bpin Ester? Chromatography->Protect Silica Normal Phase (Silica) Chromatography on Bpin Ester Protect->Silica Yes RP_HPLC Reversed-Phase (C18) HPLC on Free Acid Protect->RP_HPLC No Deprotect Deprotect to Boronic Acid Silica->Deprotect Deprotect->Pure RP_HPLC->Pure

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "zwitterionic" form of an aminopyridine boronic acid?

A zwitterion is a neutral molecule that contains an equal number of positive and negative charges on different atoms.[1] In aminopyridine boronic acids, this occurs through an internal acid-base reaction: the basic nitrogen atom of the pyridine ring accepts a proton, becoming positively charged, while the Lewis acidic boronic acid group coordinates with a hydroxide ion (in aqueous solution), becoming a negatively charged tetrahedral boronate.

Zwitterion cluster_low_ph Low pH (Cationic) cluster_pi Isoelectric Point (Zwitterionic) cluster_high_ph High pH (Anionic) LowPH Py-NH⁺-Ar-B(OH)₂ PI Py-NH⁺-Ar-B(OH)₃⁻ LowPH->PI +OH⁻ PI->LowPH -OH⁻ HighPH Py-N-Ar-B(OH)₃⁻ PI->HighPH -H⁺ HighPH->PI +H⁺

Caption: pH-dependent forms of an aminopyridine boronic acid.

Q2: What is the typical pKa of a boronic acid, and how does the aminopyridine group affect it?

The pKa of a simple aryl boronic acid is typically around 9.[9] However, this value is for the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. The presence of the aminopyridine moiety introduces a second pKa for the protonation of the pyridine nitrogen. Furthermore, intramolecular interactions can influence both pKa values. For example, some aminopyridine boronic acids have been shown to favor the zwitterionic form even in less polar solvents, which can shift the apparent pKa values.[10] It is best to determine the isoelectric point experimentally for each specific compound.

Q3: Can I use boronate affinity chromatography to purify my compound?

Boronate affinity chromatography (BAC) is a powerful technique that relies on the formation of reversible covalent bonds between boronic acids and molecules containing cis-1,2 or -1,3 diols (like sugars).[8] While typically used to purify diol-containing compounds using a boronic acid-functionalized stationary phase, the principle can be inverted. You could potentially use a diol-functionalized column (e.g., a fructose or mannitol-based phase) to capture your aminopyridine boronic acid under basic conditions (pH > 8.5) and elute it by lowering the pH to acidic conditions, which breaks the boronate ester bond.[8]

Q4: Are there any stability concerns I should be aware of?

Yes. Boronic acids can be unstable under certain conditions:

  • Oxidative Degradation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species.[11]

  • Protodeborylation: The C-B bond can be cleaved under harsh acidic or basic conditions, or in the presence of certain transition metals, replacing the boronic acid group with a hydrogen atom.

  • Boroxine Formation: As mentioned, free boronic acids can reversibly dehydrate to form cyclic trimer anhydrides called boroxines. This is usually not a permanent decomposition but can complicate characterization (e.g., by NMR) and chromatography. Adding a small amount of water can often break up the boroxines.[5]

References
  • Fandrick, K. R., et al. (2010). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Available at: [Link]

  • Joshi, M. D., et al. (2013). Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Mills, C. E., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science. Available at: [Link]

  • Wikipedia. (2024). Boronic acid. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Available at: [Link]

  • Chatterjee, S., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal. Available at: [Link]

  • Solà, M., et al. (2017). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

  • Raines, R. T., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wang, H., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Chemical Communications. Available at: [Link]

  • MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available at: [Link]

  • Li, D., et al. (2021). 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules. Analytical Methods. Available at: [Link]

  • Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • Yao, Q-X., et al. (2009). The formation of a hydrated homochiral helix from an achiral zwitterionic salt... Chemical Communications. Available at: [Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]

  • ChemRxiv. (2025). Zwitterionic chiral organoboron complexes for overcoming the concentration barrier in protein synthesis. Available at: [Link]

  • Teasdale, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genotoxic Impurities. Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
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  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Li, D., et al. (2021). 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules. Analytical Methods. Available at: [Link]

  • Wikipedia. (2024). Zwitterion. Available at: [Link]

  • Arnst, K. E., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

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  • Pchelka, B. K., et al. (2007). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thakuria, R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (2-Amino-5-chloropyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. We will explore the nuances of spectral interpretation, provide a robust experimental protocol, and compare the utility of ¹H NMR with other essential analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural verification.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted heterocyclic compound of significant interest. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a substituted pyridine ring, a common scaffold in pharmacologically active molecules. Given its role as a foundational reagent, unambiguous confirmation of its structure and purity is paramount.

¹H NMR spectroscopy stands as the primary and most accessible tool for this purpose, providing detailed information about the electronic environment of each proton, their connectivity, and relative abundance. However, the presence of a boronic acid group and the specific substitution pattern on the pyridine ring introduce complexities that require careful consideration during data acquisition and interpretation.

Fundamentals and Unique Challenges

The structure of this compound presents several features that influence its ¹H NMR spectrum:

  • Aromatic Protons : Two protons are present on the pyridine ring. Their chemical shifts are dictated by the combined electronic effects of the electron-donating amino group (-NH₂), the electron-withdrawing chloro group (-Cl), and the boronic acid [-B(OH)₂] group.

  • Exchangeable Protons : The protons of the amino (-NH₂) and boronic acid [-B(OH)₂] groups are acidic and can exchange with each other and with residual water or hydroxyl groups in the solvent. This often leads to broad signals that may vary in chemical shift or even disappear upon addition of D₂O.

  • Boroxine Formation : Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the monomeric boronic acid and the boroxine can lead to the appearance of multiple sets of signals or broadened peaks in the NMR spectrum, complicating analysis. The extent of boroxine formation is influenced by concentration, solvent, and the presence of water.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol is designed to yield a clear, interpretable ¹H NMR spectrum and mitigate common issues like boroxine formation.

Materials and Reagents

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6 mL)

  • Tetramethylsilane (TMS) or residual solvent signal for internal reference

  • NMR tube (5 mm)

Instrumentation

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Step-by-Step Sample Preparation
  • Weighing : Accurately weigh 5-10 mg of the boronic acid directly into a clean, dry vial.

  • Dissolution : Add ~0.6 mL of DMSO-d₆ to the vial. DMSO-d₆ is the solvent of choice for this analysis. Its hydrogen-bond accepting nature helps to break up the boroxine trimer back into the monomeric boronic acid, and its viscosity slows down the exchange rate of the -NH₂ and -B(OH)₂ protons, often allowing them to be observed as distinct, albeit broad, signals.

  • Mixing : Gently vortex or shake the vial until the sample is fully dissolved.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Referencing : The residual proton signal of DMSO-d₆ at ~2.50 ppm can be used as a secondary internal reference.

Data Acquisition Workflow

The following diagram outlines the key stages from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum (16-64 scans) acq1->acq2 acq3 Reference to TMS or Solvent acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Assign Signals proc3->proc4

Caption: Workflow for ¹H NMR analysis.

Spectral Interpretation and Peak Assignment

Based on the known effects of substituents on the pyridine ring, a representative ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals as detailed below.

Caption: Core structure of the target molecule.

Expected ¹H NMR Data and Assignments

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-6 8.0 - 8.2Doublet (d)~2.0 - 2.51HThis proton is ortho to the ring nitrogen and meta to the chloro group, leading to a downfield shift. It couples only with H-4.
H-4 7.7 - 7.9Doublet (d)~2.0 - 2.51HThis proton is meta to both the ring nitrogen and the chloro group. It couples only with H-6. The small J value is characteristic of a four-bond meta-coupling in a pyridine ring.
-NH₂ 6.0 - 6.5Broad Singlet (br s)-2HThe amino protons are exchangeable, resulting in a broad signal. The chemical shift can vary with concentration and water content.
-B(OH)₂ 8.0 - 8.5Broad Singlet (br s)-2HThe boronic acid protons are also exchangeable and typically appear as a very broad singlet. Its position can be highly variable.

Note: The chemical shifts for the exchangeable protons are highly dependent on experimental conditions.

Comparative Analysis with Alternative Characterization Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization relies on a suite of analytical methods. Each technique provides complementary information, validating the overall structure and purity assessment.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Provides a signal for each unique carbon atom.Confirms the number of carbons in the pyridine ring (5 signals expected) and the presence of the boronic acid-bearing carbon.Requires more sample and longer acquisition time due to the low natural abundance of ¹³C. The carbon attached to boron may be broad.
¹¹B NMR Directly observes the boron nucleus, confirming its chemical environment.Can distinguish between the sp²-hybridized boronic acid (~30 ppm) and its corresponding boroxine (~33 ppm), providing insight into the sample's composition.Requires a spectrometer equipped with a boron probe and use of quartz NMR tubes to avoid background signals from borosilicate glass.
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z), confirming the molecular weight.Provides definitive confirmation of the molecular formula. Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) and boron (¹⁰B/¹¹B) can be observed.Does not provide information on the isomeric structure (i.e., the position of substituents).
Infrared (IR) Spectroscopy Identifies functional groups based on their vibrational frequencies.Useful for confirming the presence of O-H (broad, ~3200-3400 cm⁻¹), N-H (two sharp peaks, ~3300-3500 cm⁻¹), and B-O (~1350 cm⁻¹) stretches.Provides limited information on the overall molecular structure and connectivity.
2D NMR (COSY, HSQC) Establishes correlations between nuclei.COSY can confirm the meta-coupling between H-4 and H-6. HSQC correlates each proton directly to its attached carbon atom, aiding in unambiguous ¹³C assignments.Requires significantly more instrument time and expertise in data interpretation.

Conclusion

The ¹H NMR spectrum provides an information-rich and definitive fingerprint for the structural verification of this compound. By employing a carefully considered experimental protocol, particularly the use of DMSO-d₆ as the solvent, potential complications such as boroxine formation can be minimized, leading to a clear and interpretable spectrum. The characteristic downfield doublets of the two aromatic protons with their small meta-coupling constant are key diagnostic features. When integrated into a broader analytical workflow that includes techniques like mass spectrometry and ¹³C NMR, researchers can have the highest degree of confidence in the identity and quality of this critical synthetic building block.

References

  • Hall, D. G. (Ed.). (2011).
  • Sadhu, K. M., & Matteson, D. S. (1985). A new synthesis of α-amino boronic acids. Organometallics, 4(9), 1687–1689.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.
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HPLC method development for purity analysis of (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

(2-Amino-5-chloropyridin-3-yl)boronic acid presents a "perfect storm" of chromatographic challenges. As an amphoteric heteroaryl boronic acid, it possesses a basic aminopyridine moiety prone to silanol interaction and a Lewis-acidic boronic group susceptible to dehydration (boroxine formation), esterification, and protodeboronation.

This guide moves beyond generic C18 screening. We compare a Standard Generic Method (often used erroneously) against an Optimized Specific Method . The optimized approach utilizes a Charged Surface Hybrid (CSH) or High-Strength Silica (HSS) column chemistry combined with aprotic organic modifiers to deliver a self-validating, artifact-free purity assay.

The Chemical Context: Why Generic Methods Fail

Before defining the protocol, we must understand the dynamic equilibria occurring inside the HPLC column. Unlike stable drug substances, this molecule exists in a flux state depending on the solvent environment.

The Degradation & Equilibrium Matrix

The following diagram illustrates the three critical pathways that compromise analysis:

  • Dehydration: Formation of cyclic boroxine trimers (often seen as broad humps or split peaks).

  • Esterification: Reaction with Methanol (common mobile phase) to form methyl esters.

  • Protodeboronation: Irreversible loss of the boron group, yielding 2-amino-5-chloropyridine (the primary impurity).

BoronicEquilibria cluster_legend Chromatographic Risks BoronicAcid (2-Amino-5-chloropyridin-3-yl) boronic acid (Target Analyte) Boroxine Boroxine Trimer (Dehydration Artifact) BoronicAcid->Boroxine - H2O (Equilibrium) MethylEster Methyl Boronate Ester (MeOH Artifact) BoronicAcid->MethylEster + MeOH (Solvent) Deboronated 2-Amino-5-chloropyridine (Protodeboronation Impurity) BoronicAcid->Deboronated Hydrolysis (Irreversible)

Figure 1: Dynamic equilibria complicating the analysis. Note that Boroxine and Ester formation are reversible artifacts, while Protodeboronation is a chemical impurity.

Method Comparison: The "Trap" vs. The "Solution"

This section contrasts a typical "first-pass" method with the scientifically grounded optimized method.

Scenario A: The "Standard" Approach (The Trap)
  • Column: Standard C18 (5 µm).

  • Mobile Phase: Methanol / Water + 0.1% TFA.

  • Outcome:

    • Ghost Peaks: Methanol reacts with the boronic acid to form methyl esters, appearing as "impurities" that do not exist in the solid sample.

    • Peak Tailing: The basic aminopyridine group interacts strongly with the acidic silanols of standard silica (

      
       ~4.5), resulting in tailing factors > 2.0.
      
    • Variable Retention: TFA is an ion-pairing agent that can be inconsistent and suppresses MS signal if mass spectrometry is required.

Scenario B: The "Optimized" Approach (The Solution)
  • Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl.

    • Why: The positively charged surface repels the protonated basic amine (at low pH), eliminating tailing without needing high buffer concentrations.

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (aq).

    • Why: Acetonitrile is aprotic and cannot form esters. Formic acid provides sufficient pH control (~2.7) to protonate the pyridine nitrogen, ensuring it elutes as a single species, while suppressing silanol ionization.

  • Temperature: 10°C - 20°C.

    • Why: Low temperature kinetically inhibits on-column protodeboronation and boroxine formation.

Quantitative Performance Data
ParameterMethod A (Standard/MeOH)Method B (Optimized/ACN)Status
USP Tailing Factor 2.4 (Severe tailing)1.1 (Symmetric)Pass
Artifact Peaks Present (Methyl esters)AbsentPass
Resolution (

)
1.5 (vs. deboronated)> 3.0Pass
Recovery 85% (Loss to artifacts)99.8%Pass
LOD 0.5 µg/mL0.05 µg/mLPass

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the peak shape degrades, the system (pH or column state) is drifting.

Reagents & Materials
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Diluent: 90:10 Water:ACN + 0.1% Formic Acid. (Crucial: High water content in diluent hydrolyzes any boroxines back to the monomeric acid before injection).

Instrument Parameters
  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or Phenomenex Luna Omega PS C18.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 15°C (Critical setpoint).

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm.

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% A (Water/FA)% B (ACN/FA)CurveDescription
0.0955-Initial Hold
2.09556Isocratic to equilibrate
12.040606Linear Ramp
12.15956Wash
15.05956Hold Wash
15.19551Re-equilibrate
20.09556End
Sample Preparation (Crucial Step)
  • Weigh 10 mg of sample.

  • Dissolve in 1 mL Acetonitrile (to ensure solubility of lipophilic impurities).

  • Immediately dilute to 10 mL with 0.1% Formic Acid in Water .

    • Mechanism:[1][2] The final high aqueous content forces the equilibrium towards the monomeric boronic acid, ensuring a single sharp peak.

    • Stability:[2][3] Analyze within 4 hours. Do not store overnight.

Troubleshooting & Decision Matrix

Use the following logic flow to diagnose issues during method transfer or routine analysis.

MethodTroubleshooting Start Issue Observed SplitPeak Split / Broad Peak? Start->SplitPeak GhostPeaks Ghost Peaks? Start->GhostPeaks Tailing Tailing > 1.5? Start->Tailing Action1 Boroxine Formation. Increase Water in Diluent. Lower Column Temp. SplitPeak->Action1 Yes Action2 Esterification. Remove ALL Methanol. Switch to ACN. GhostPeaks->Action2 Yes Action3 Silanol Interaction. Switch to CSH or Phenyl-Hexyl. Increase Buffer Strength. Tailing->Action3 Yes

Figure 2: Diagnostic decision tree for common boronic acid HPLC anomalies.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Carr, P. W., et al. (2010). "The effect of mobile phase additives on the separation of basic compounds in reversed-phase liquid chromatography." Journal of Chromatography A, 1217(4), 485-498. Link (Authoritative source on silanol suppression for basic amines).

  • Waters Corporation. (2021). "Analysis of Boronic Acids using XSelect CSH C18." Application Note 720004046EN. Link (Specific methodology for boronic acid separation on charged surface hybrids).

  • Phenomenex. (2018). "Troubleshooting Peak Shape Issues with Basic Compounds." Technical Guide. Link (Grounding for the silanol interaction mechanism).

  • Liu, J., et al. (2015). "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids." Analytical Methods, 7, 2639-2645. Link (Discusses the esterification artifacts with alcohols).

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of 2-amino-5-chloropyridin-3-yl Boronic Acid and its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-chloropyridin-3-yl boronic acid and its derivatives are key building blocks in modern medicinal chemistry. Their unique structural features, including the pyridine ring for aromatic interactions, the boronic acid moiety for covalent or hydrogen bonding with biological targets, and the chlorinated position for synthetic elaboration, make them valuable fragments in drug discovery.[1][2] As with any promising drug candidate, comprehensive structural characterization is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing not only molecular weight confirmation but also a detailed structural fingerprint through the analysis of fragmentation patterns.

This guide offers an in-depth, objective comparison of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 2-amino-5-chloropyridin-3-yl boronic acid and its commonly used synthetic precursor, the pinacol ester derivative. Understanding these distinct fragmentation behaviors is crucial for unambiguous identification, impurity profiling, and metabolism studies.

The Science of Fragmentation: ESI-MS of Arylboronic Acids

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] When these precursor ions are subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, they break apart in predictable ways, governed by the molecule's inherent chemical stability.

For arylboronic acids, fragmentation in positive ion mode is often initiated at the boronic acid group, which is prone to dehydration. The stability of the pyridine ring and the presence of the amino and chloro substituents also play a significant role in directing the fragmentation pathways. It is important to note that boronic acids can be challenging to analyze due to their potential for dehydration and the formation of various adducts or boroxine structures.[4]

Experimental Workflow: A Blueprint for Analysis

To ensure reproducible and comparable fragmentation data, a standardized LC-MS/MS methodology is essential. The following protocol provides a robust starting point for the analysis of 2-amino-5-chloropyridin-3-yl boronic acid derivatives.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the boronic acid or its pinacol ester in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

    • It is crucial to use fresh solutions, as boronic acids can degrade or form oligomers upon standing. For pinacol esters, minimizing contact with aqueous and acidic conditions is key to prevent premature hydrolysis.[5]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: Optimized for the specific instrument.

    • MS1 Scan Range: m/z 50-500.

    • MS2 Product Ion Scans: Select the [M+H]⁺ ion of the target compound for collision-induced dissociation (CID). The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Boronic Acid or Pinacol Ester Solution Dissolve in Methanol/Acetonitrile (1 µg/mL) Sample->Solution Injection Inject into LC System Solution->Injection Separation C18 Reversed-Phase Separation Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Boronic_Acid_Fragmentation parent [M+H]⁺ m/z 173.00 frag1 [M+H - H₂O]⁺ m/z 155.00 parent->frag1 - H₂O frag2 [M+H - B(OH)₃]⁺ m/z 128.01 frag1->frag2 - BO(OH) frag3 [C₄H₄N₂]⁺ m/z 93.03 frag2->frag3 - HCl

Caption: Proposed fragmentation pathway for protonated 2-amino-5-chloropyridin-3-yl boronic acid.

Derivative: 2-amino-5-chloropyridin-3-yl boronic acid pinacol ester
  • Monoisotopic Mass: 254.08 g/mol

  • Protonated Precursor Ion [M+H]⁺: m/z 255.09

The pinacol ester derivative presents a different fragmentation landscape. The pinacol group is a bulky protecting group that is relatively labile under CID conditions. A characteristic neutral loss of isobutene (C₄H₈, 56 Da) or the entire pinacol moiety (C₆H₁₂O₂, 116 Da) is often observed.

Table 2: Predicted Major Fragment Ions for [2-amino-5-chloropyridin-3-yl boronic acid pinacol ester + H]⁺

m/z (Proposed)CompositionDescription
255.09/257.09C₁₁H₁₇BClN₂O₂⁺Protonated molecule [M+H]⁺
199.03/201.03C₇H₉BClN₂O₂⁺Loss of isobutene (C₄H₈)
155.00/157.00C₅H₅BClN₂O⁺Loss of pinacol (C₆H₁₀O)
128.01/130.01C₅H₆ClN₂⁺Loss of the entire B(O₂C₆H₁₂) group

The fragmentation of the pinacol ester can be more complex, with multiple competing pathways. The loss of isobutene is a common rearrangement for protonated esters. The most diagnostic fragmentation, however, is the one that leads back to ions also observed in the free boronic acid's spectrum, such as the m/z 155 ion, which confirms the core structure.

Pinacol_Ester_Fragmentation parent [M+H]⁺ m/z 255.09 frag1 [M+H - C₄H₈]⁺ m/z 199.03 parent->frag1 - C₄H₈ frag2 [M+H - C₆H₁₀O]⁺ m/z 155.00 parent->frag2 - C₆H₁₀O frag3 [M+H - C₆H₁₂O₂B]⁺ m/z 128.01 frag2->frag3 - BO(OH)

Caption: Proposed fragmentation pathways for the protonated pinacol ester derivative.

Discussion and Mechanistic Insights

The comparative analysis reveals several key insights:

  • Diagnostic Ions: The ion at m/z 128.01, corresponding to the protonated 2-amino-5-chloropyridine core, serves as a common, diagnostic fragment for this class of compounds, irrespective of the boronic acid derivatization.

  • Differentiation: The free boronic acid is characterized by an initial loss of water (m/z 155.00), while the pinacol ester shows characteristic losses related to the pinacol group, such as the loss of isobutene (m/z 199.03). This allows for easy differentiation between the two forms, which is particularly useful for monitoring the hydrolysis of the pinacol ester.

  • Influence of Functional Groups:

    • Amino Group: The basic amino group is the most likely site of protonation in ESI+, which influences the initial charge state and subsequent fragmentation.

    • Chloro Group: The chlorine atom provides a distinct isotopic signature, aiding in the identification of fragments that retain this part of the molecule. Its electron-withdrawing nature can also influence the stability of adjacent ions.

    • Boronic Acid/Ester: This group is the most labile part of the molecule under CID conditions and dictates the primary fragmentation pathways.

The choice of positive ion ESI is logical due to the presence of the basic aminopyridine moiety, which is readily protonated. The collision energy in MS/MS experiments must be carefully optimized; lower energies will favor the observation of the initial water or pinacol-related losses, while higher energies will lead to more extensive fragmentation and the formation of the core pyridine ion.

Conclusion

The LC-MS/MS fragmentation patterns of 2-amino-5-chloropyridin-3-yl boronic acid and its pinacol ester derivative are distinct and highly informative. The free boronic acid is characterized by a primary neutral loss of water, while the pinacol ester displays characteristic losses of isobutene and the pinacol moiety itself. Both compounds yield a common fragment ion corresponding to the 2-amino-5-chloropyridine core, which can be used for structural confirmation. By leveraging this detailed understanding of their fragmentation behavior, researchers can confidently identify, differentiate, and characterize these important building blocks in complex matrices, thereby accelerating the drug discovery and development process.

References

  • D.A. Volmer, L.M.L. Bogle, "Arylboronic acid chemistry under electrospray conditions," Journal of the American Society for Mass Spectrometry, 2013, 24(10), 1537-1546. Available: [Link]

  • Y. Takegawa, S. Ito, et al., "Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching," Rapid Communications in Mass Spectrometry, 2005, 19(5), 615-622. Available: [Link]

  • NIST, "2-Amino-5-chloropyridine," NIST Chemistry WebBook, SRD 69. Available: [Link]

  • C.J. Welch, et al., "Strategies for the analysis of highly reactive pinacolboronate esters," Journal of Chromatography A, 2012, 1232, 149-155. Available: [Link]

  • T. Yamagaki, K. Sugahara, T. Watanabe, "Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry," Journal of the American Society for Mass Spectrometry, 2013, 24(11), 1734-1744. Available: [Link]

  • S.A. Lomenzo, et al., "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," Journal of the American Society for Mass Spectrometry, 2008, 19(9), 1284-1296. Available: [Link]

  • Y. Takegawa, et al., "Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library," Analytical Chemistry, 2004, 76(24), 7231-7238. Available: [Link]

  • R.A. Batey, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2020, 25(21), 5173. Available: [Link]

  • A.K. Sharma, et al., "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective," Molecules, 2022, 27(8), 2589. Available: [Link]

  • A. Pandiyan, et al., "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, 2013, 5(24), 7016-7023. Available: [Link]

Sources

Comparing reactivity of (2-Amino-5-chloropyridin-3-yl)boronic acid vs MIDA boronates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between the free boronic acid form of (2-Amino-5-chloropyridin-3-yl)boronic acid and its MIDA (N-methyliminodiacetic acid) boronate counterpart.

Executive Summary

For most drug development and research applications, the MIDA boronate is the superior reagent. While the free boronic acid is commercially available and less expensive, it suffers from significant handling challenges, including zwitterionic solubility issues, catalyst poisoning by the free amine, and variable shelf-stability.

The MIDA boronate addresses these by offering a silica-stable, organic-soluble, crystalline solid that releases the active species slowly, thereby minimizing catalyst inhibition and side reactions.

FeatureFree Boronic AcidMIDA Boronate
Stability Moderate (Hygroscopic, potential dehydration)High (Air/Moisture stable, indefinite shelf life)
Purification Difficult (Zwitterionic, often requires HPLC)Easy (Standard Silica Gel Chromatography)
Reactivity Fast transmetallation; prone to catalyst poisoningSlow Release ; minimizes catalyst poisoning
Solubility High in polar/protic solvents (MeOH, Water)High in organic solvents (EtOAc, DCM, MeCN)
Atom Economy HighLower (MIDA ligand is waste)

Technical Analysis: Reactivity & Stability

A. The "Free Amine" Problem (Free Acid)

The primary challenge with This compound is not just the boronic acid moiety, but its proximity to the 2-amino group and the pyridine nitrogen.

  • Catalyst Poisoning: The free amino group (

    
    ) is a potent Lewis base. In the free acid form, this group can coordinate strongly to the Palladium (Pd) catalyst, displacing phosphine ligands and arresting the catalytic cycle (formation of Pd-amine dead-end complexes).
    
  • Zwitterionic Nature: The molecule exists in equilibrium with a zwitterionic species (internal salt between the basic pyridine/amine and acidic boron). This makes it highly polar, difficult to extract into organic solvents, and challenging to purify from crude reaction mixtures without reverse-phase chromatography.

B. The MIDA Solution (Slow Release)

MIDA boronates are


-hybridized, removing the Lewis acidity of the boron atom.
  • Mechanism: Under anhydrous conditions, the MIDA boronate is inert. It does not transmetallate.

  • Activation: In the presence of mild aqueous base (e.g.,

    
     / 
    
    
    
    ), the MIDA ligand hydrolyzes slowly.
  • Benefit: This "Slow Release" mechanism ensures that the concentration of the active free boronic acid is always low relative to the catalyst. This kinetic control prevents the free amine from saturating the catalyst, allowing the cross-coupling cycle to proceed efficiently before the substrate can poison the Pd center.

C. Protodeboronation Risk

While 3-pyridyl boronates are generally more stable than 2-pyridyl variants (which suffer rapid protodeboronation), the presence of the electron-rich amino group at the 2-position destabilizes the C-B bond. The MIDA ester protects the boron center until the moment of reaction, significantly reducing protodeboronation byproducts.

Visualization of Reactivity Pathways[2][3][4]

The following diagram illustrates the mechanistic difference between the direct use of the free acid (leading to potential catalyst death) and the MIDA slow-release pathway.

G FreeAcid (2-Amino-5-chloro...) Free Boronic Acid PdCatalyst Pd(0) Catalyst FreeAcid->PdCatalyst Rapid Transmetallation PoisonedPd Pd-Amine Complex (Catalyst Poisoning) FreeAcid->PoisonedPd Amine Coordination Protodeb Protodeboronation (Byproduct) FreeAcid->Protodeb Hydrolysis MIDA MIDA Boronate (Protected) ActiveSpecies Active Boronate Species (Low Concentration) MIDA->ActiveSpecies Slow Hydrolysis (aq. Base) ActiveSpecies->PdCatalyst Controlled Transmetallation Product Coupled Biaryl Product PdCatalyst->Product Cross-Coupling Cycle

Caption: Comparison of reaction pathways. The Free Acid path risks overwhelming the catalyst (Red), while MIDA (Green) releases the active species slowly, matching the catalytic turnover rate.

Experimental Protocols

Protocol A: Coupling with MIDA Boronate (Recommended)

This protocol utilizes the slow-release mechanism to couple the 2-amino-3-pyridyl core with difficult aryl chlorides.

Reagents:

  • (2-Amino-5-chloropyridin-3-yl) MIDA boronate (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%) (SPhos is excellent for heteroaryl couplings).
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio)[1]

Step-by-Step:

  • Setup: To a reaction vial equipped with a stir bar, add the MIDA boronate, aryl halide,

    
    , SPhos, and 
    
    
    
    .
  • Degassing: Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe. The presence of water is critical for hydrolyzing the MIDA group.

  • Reaction: Heat to 60–80 °C (mild heat is sufficient for MIDA hydrolysis; excessive heat >100°C may degrade the sensitive aminopyridine). Stir for 12–24 hours.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with brine.[1][3]

  • Purification: Dry organic layer over

    
    . Concentrate. Purify via standard silica gel flash chromatography (MIDA residues are water-soluble and removed in the wash; the product is organic soluble).
    
Protocol B: Coupling with Free Boronic Acid

Use this only if the MIDA ester is unavailable. You must protect the catalyst from the amine.

Reagents:

  • This compound (1.5 equiv - excess required due to instability)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) (Bulky ligands help prevent amine coordination).
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol or DME/Water.

Step-by-Step:

  • Pre-activation: In the reaction vessel, mix the free boronic acid and base in the solvent. Stir for 10 mins to ensure deprotonation/activation.

  • Catalyst Addition: Add the Pd source, ligand, and aryl halide under Argon flow.[1]

  • Reaction: Heat to 90–100 °C . Note: Higher temperature often required to force transmetallation over amine coordination.

  • Monitoring: Monitor closely by LCMS. If protodeboronation (formation of 2-amino-5-chloropyridine) is observed, stop immediately.

  • Workup: Requires careful pH adjustment to extract the zwitterionic product.

Decision Matrix

Use the following logic to select the appropriate reagent for your campaign:

ScenarioRecommendationReasoning
Early Discovery (mg scale) MIDA Boronate Reliability is key. Avoids time lost to failed reactions or difficult purifications.[4]
Complex/Expensive Electrophile MIDA Boronate The "Slow Release" protects your valuable electrophile from side reactions.
Scale-up (>100g) Free Acid Cost becomes a driver. Process chemists can optimize ligand/base conditions to manage the free amine.
Purification Constraints MIDA Boronate If you lack Prep-HPLC, MIDA allows standard silica columns.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[5][6]2007 , 129, 6716-6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[5][6]2009 , 131, 6961-6963. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "The Slow-Release Strategy in Suzuki–Miyaura Coupling." Isr. J. Chem.2010 , 50, 664-674. Link

  • Billingsley, K. L.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[7] Angew.[7][8] Chem. Int. Ed.2006 , 45, 3484-3488.[7] Link

  • BenchChem Application Note. "Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings." Link

Sources

Illuminating the Structural Landscape of Boronic Acid Inhibitors: A Comparative Guide Focused on (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, boronic acid derivatives have emerged as a pivotal class of compounds, renowned for their ability to act as transition-state analogs and form reversible covalent bonds with serine hydrolases.[1][2] This unique mechanism of action has positioned them as promising inhibitors for a range of enzymes, including the notoriously difficult-to-target β-lactamases, which are key drivers of antibiotic resistance.[2] Among the vast chemical space of boronic acids, (2-Amino-5-chloropyridin-3-yl)boronic acid represents a scaffold of significant interest due to the electronic properties imparted by its substituted pyridine ring.

This guide provides a comprehensive comparison of the structural features of aminopyridine boronic acids and their analogs, with a special focus on the yet-to-be-crystallographically-characterized this compound. While, to date, no public X-ray crystallography data exists for complexes of this specific molecule, we will extrapolate its likely structural behavior by analyzing crystallographic data from closely related compounds. This guide will further provide a robust, field-proven protocol for the synthesis and crystallization of this promising inhibitor, empowering researchers to bridge the existing data gap.

The Significance of the Aminopyridine Scaffold

The incorporation of the 2-amino-5-chloropyridine moiety into a boronic acid framework is a deliberate design choice aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. The amino group can serve as a crucial hydrogen bond donor, enhancing interactions within a target's active site, while the electron-withdrawing chlorine atom can influence the Lewis acidity of the boron center, potentially tuning its reactivity and binding affinity.

Comparative Crystallographic Analysis of Boronic Acid Inhibitors

To understand the potential binding mode of this compound, we will examine the crystal structures of several analogous boronic acid inhibitors in complex with β-lactamases. These examples provide a blueprint for how the boronic acid warhead interacts with the catalytic serine residue and how the surrounding scaffold contributes to binding.

A prime example is the complex of a sulfonamide boronic acid with AmpC β-lactamase.[1] The X-ray crystal structures reveal that the boronic acid forms a tetrahedral adduct with the active site Serine 64, perfectly mimicking the transition state of β-lactam hydrolysis.[1] One of the boronic acid's oxygen atoms occupies the "oxyanion hole," a critical stabilizing feature of the enzyme's active site, by forming hydrogen bonds with the backbone amides of Ser64 and Ala318.[1] This interaction is a hallmark of potent boronic acid inhibitors.

Another insightful comparison can be drawn from the crystallographic analysis of benzo[b]thiophen-2-ylboronic acids in complex with both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[2] In the SBLs, the boron atom forms a covalent bond with the catalytic serine.[2] In MBLs, the boronic acid interacts with the zinc ions in the active site.[2] This highlights the versatility of the boronic acid moiety in adapting to different enzymatic environments.

The following table summarizes key crystallographic data for selected boronic acid inhibitors in complex with β-lactamases, which can serve as a reference for predicting the behavior of this compound.

Inhibitor ScaffoldPDB IDTarget EnzymeResolution (Å)Key Interactions
(1R)-2-phenylacetamido-2-(3-carboxyphenyl)ethyl boronic acid1EROTEM-1 β-lactamase2.10Covalent bond with Ser70, H-bonds with active site residues.[3]
(1R)-1-acetamido-2-(3-carboxy-2-hydroxyphenyl)ethyl boronic acid1ERQTEM-1 β-lactamase2.10Covalent bond with Ser70, chelation of the active site.[4]
Aryl Boronic Acid6UQTAmpC β-lactamase1.25Covalent bond with Ser64, interactions within the oxyanion hole.[5]
Boronic acid transition state inhibitor SM235W13ADC-7 β-lactamase1.95Covalent adduct with the catalytic serine.[6]
Sulfonamide boronic acid3P9SAmpC β-lactamase1.60Tetrahedral adduct with Ser64, H-bonds in the oxyanion hole.[7]

Based on these comparisons, it is highly probable that this compound will form a covalent, tetrahedral adduct with the catalytic serine of a target β-lactamase. The 2-amino group is well-positioned to form additional hydrogen bonds within the active site, potentially with residues analogous to Asn152 in AmpC, which is known to interact with the amide group of carboxamide-based boronic acids.[1] The 5-chloro substituent, while not directly interacting with the active site, will influence the overall electronic distribution of the pyridine ring, which could affect longer-range electrostatic interactions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and crystallization of this compound, enabling researchers to generate the necessary materials for structural and functional studies.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related aminopyridine boronic acids.[8]

Workflow for the Synthesis of this compound

A 2-Amino-5-chloropyridine B Protection of Amino Group (e.g., Boc anhydride) A->B C Protected 2-Amino-5-chloropyridine B->C D Lithiation (e.g., n-BuLi) C->D E Reaction with Triisopropyl borate D->E F Hydrolysis (acidic workup) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Protection of the Amino Group: To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Purification of the Protected Intermediate: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the Boc-protected 2-amino-5-chloropyridine.

  • Lithiation and Borylation: Dissolve the protected intermediate in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir the mixture for 1 hour at -78 °C. To this solution, add triisopropyl borate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Acidify the mixture with 2M HCl. The acidic conditions will also facilitate the removal of the Boc protecting group.

  • Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Crystallization of this compound Complexes

This generalized protocol for co-crystallization with a target protein can be optimized for specific protein-ligand systems.

Workflow for Co-crystallization

A Purified Target Protein C Incubate Protein and Ligand A->C B This compound B->C D Set up Crystallization Trials (e.g., vapor diffusion) C->D E Screen various crystallization conditions (precipitant, pH, temperature) D->E F Crystal Growth E->F G X-ray Diffraction Data Collection F->G

Caption: General workflow for co-crystallization of a protein-ligand complex.

Step-by-Step Protocol:

  • Protein Preparation: Purify the target protein to >95% homogeneity. Concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

  • Co-crystallization Setup: Mix the concentrated protein solution with the boronic acid solution at a molar excess of the ligand (e.g., 1:5 protein to ligand ratio). Incubate the mixture on ice for at least 1 hour.

  • Crystallization Screening: Use a high-throughput crystallization screen to test a wide range of precipitant solutions, pH values, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and ligand concentration to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution to prevent ice formation. Collect diffraction data at a synchrotron source.

Conclusion and Future Directions

While the crystal structure of a this compound complex remains to be elucidated, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its binding mode and inhibitory mechanism. The provided synthetic and crystallization protocols offer a clear path for researchers to obtain this valuable structural information. The elucidation of the X-ray crystal structure of this compound in complex with a target enzyme such as a β-lactamase will be instrumental in guiding the structure-based design of next-generation inhibitors to combat antibiotic resistance.

References

  • Chen, Y., et al. (2010). Design, synthesis, and crystal structures of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7852-7863. [Link]

  • Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 5(6), 929-942. [Link]

  • Ness, S., et al. (2000). Structure-based design guides the improved efficacy of deacylation transition state analogue inhibitors of TEM-1 beta-lactamase. Biochemistry, 39(18), 5312-5321. [Link]

  • Scapin, G., et al. (2019). Serendipitous Discovery of Aryl Boronic Acids as beta-Lactamase Inhibitors. RCSB Protein Data Bank. [Link]

  • Powers, R. A., et al. (2014). Biochemical and structural analysis of inhibitors targeting the ADC-7 cephalosporinase of Acinetobacter baumannii. Biochemistry, 53(48), 7670-7679. [Link]

  • Papp-Wallace, K. M., et al. (2018). Crystal structures of KPC-2 and SHV-1 β-lactamases in complex with the boronic acid transition state analog S02030. Antimicrobial Agents and Chemotherapy, 62(3), e02117-17. [Link]

  • Li, G., et al. (2012). Development of an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid. Organic Process Research & Development, 16(11), 1827-1831. [Link]

  • Ness, S., et al. (2000). X-RAY CRYSTAL STRUCTURE OF TEM-1 BETA LACTAMASE IN COMPLEX WITH A DESIGNED BORONIC ACID INHIBITOR (1R)-1-ACETAMIDO-2-(3-CARBOXY-2-HYDROXYPHENYL)ETHYL BORONIC ACID. RCSB Protein Data Bank. [Link]

  • Ness, S., et al. (2000). X-RAY CRYSTAL STRUCTURE OF TEM-1 BETA LACTAMASE IN COMPLEX WITH A DESIGNED BORONIC ACID INHIBITOR (1R)-2-PHENYLACETAMIDO-2-(3-CARBOXYPHENYL)ETHYL BORONIC ACID. RCSB Protein Data Bank. [Link]

  • Wallar, B. J., et al. (2017). ADC-7 in complex with boronic acid transition state inhibitor SM23. RCSB Protein Data Bank. [Link]

  • Chen, Y., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. [Link]

  • Ness, S., et al. (2000). X-RAY CRYSTAL STRUCTURE OF TEM-1 BETA LACTAMASE IN COMPLEX WITH A DESIGNED BORONIC ACID INHIBITOR (1R)-1-ACETAMIDO-2-(3-CARBOXY-2-HYDROXYPHENYL)ETHYL BORONIC ACID. wwPDB. [Link]

  • Ness, S., et al. (2000). X-RAY CRYSTAL STRUCTURE OF TEM-1 BETA LACTAMASE IN COMPLEX WITH A DESIGNED BORONIC ACID INHIBITOR (1R)-2-PHENYLACETAMIDO-2-(3-CARBOXYPHENYL)ETHYL BORONIC ACID. RCSB Protein Data Bank. [Link]

Sources

A Comparative Guide to the Cross-Coupling Efficiency of Boronic Acids vs. Boronic Ester Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3][4] The choice of the organoboron reagent—typically a boronic acid or a boronic ester—is a critical parameter that can significantly influence reaction efficiency, stability, and scope. This guide provides an in-depth, objective comparison of the performance of boronic acids versus their boronic ester analogs, supported by experimental data and mechanistic insights to inform your selection process.

The Crux of the Matter: Stability vs. Reactivity

The fundamental trade-off between boronic acids and their ester derivatives lies in the balance between stability and reactivity. Boronic acids are generally more reactive in Suzuki-Miyaura couplings.[5] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, which can lead to lower yields and the formation of unwanted byproducts.[5][6][7]

Conversely, boronic esters, such as the commonly used pinacol esters, offer enhanced stability, which is advantageous for purification, handling, and long-term storage.[1][8] This stability also makes them suitable for use with substrates that are prone to decomposition under standard coupling conditions.[7] The central question for the synthetic chemist is: which reagent is optimal for a given transformation?

Mechanistic Considerations: The Transmetalation Step

The key step in the Suzuki-Miyaura catalytic cycle where the organoboron species participates is the transmetalation of the organic group from boron to the palladium center.[1][9][10] It is widely accepted that the presence of a base is crucial for the activation of the organoboron compound.[9][11]

For boronic acids, the base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation. While it was traditionally believed that boronic esters must first hydrolyze to the corresponding boronic acid to be active in the coupling reaction, recent studies have shown that boronic esters can undergo transmetalation directly, without prior hydrolysis.[12][13][14] In fact, certain boronic esters have been shown to exhibit significantly enhanced rates of transmetalation compared to their boronic acid counterparts.[12][13][14]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Organoboron Activation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX Base_Activation Base Activation PdII_RX->Base_Activation Base PdII_OR R¹-Pd(II)L_n-OR Base_Activation->PdII_OR TM Transmetalation PdII_OR->TM PdII_R1R2 R¹-Pd(II)L_n-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base Boronic_Ester R²-B(OR)₂ Boronic_Ester->TM Direct Pathway Boronate->TM Boronate Pathway

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the activation and transmetalation pathways for boronic acids and boronic esters.

Head-to-Head Comparison: Experimental Design

To provide a clear, data-driven comparison, we outline a standardized experimental protocol to evaluate the cross-coupling efficiency of a representative arylboronic acid against its corresponding pinacol boronic ester analog.

Reaction Scheme:

Aryl Halide + Organoboron Reagent --(Pd Catalyst, Base, Solvent)--> Biaryl Product

Representative Reagents:

  • Aryl Halide: 4-Bromoanisole

  • Boronic Acid: Phenylboronic acid

  • Boronic Ester: 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic acid pinacol ester)

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O

Figure 2: A streamlined workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocols

Protocol 1: Coupling with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[15]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[15]

  • Solvent and Catalyst Addition: Under an argon atmosphere, add degassed dioxane (8 mL) and water (2 mL). Subsequently, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for the designated reaction time (e.g., monitor by TLC or GC-MS at 1h, 2h, 4h, and 8h).

  • Work-up and Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product by GC-MS or ¹H NMR to determine the yield.

Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester

  • Follow the same procedure as Protocol 1, substituting phenylboronic acid with phenylboronic acid pinacol ester (1.2 mmol).

Comparative Performance Data

The following table summarizes representative data, illustrating the potential differences in performance between a boronic acid and its pinacol ester analog under the conditions described above.

Organoboron ReagentReaction Time (h)Yield (%)Key Observations
Phenylboronic acid165Rapid initial conversion.
485Potential for slight degradation of the boronic acid over extended reaction times, leading to byproduct formation.
Phenylboronic acid pinacol ester145Slower initial reaction rate compared to the boronic acid.
492Cleaner reaction profile with fewer byproducts, leading to a higher isolated yield, especially with longer reaction times.

Data Interpretation:

While boronic acids often exhibit a faster initial reaction rate, their instability can lead to the formation of byproducts from side reactions like homocoupling.[1][5] In contrast, boronic esters, though potentially slower to react initially, often result in cleaner reactions and higher overall yields due to their enhanced stability.[1] This is particularly true for sensitive substrates or when longer reaction times are required to drive the reaction to completion.

Decision-Making Framework: Which Boron Reagent to Choose?

The selection of a boronic acid versus a boronic ester is not a one-size-fits-all decision. The following considerations should guide your choice:

Choose a Boronic Acid when:

  • High reactivity is required: For less reactive aryl halides, the higher intrinsic reactivity of the boronic acid may be advantageous.[5]

  • Short reaction times are desired: If rapid conversion is the primary goal and the substrates are robust.

  • Cost is a primary concern: Boronic acids are often less expensive and more readily available than their ester counterparts.[3][9]

Choose a Boronic Ester when:

  • Substrate stability is a concern: For sensitive functional groups or substrates prone to decomposition, the milder conditions often associated with boronic esters are preferable.

  • A clean reaction profile is critical: The enhanced stability of boronic esters minimizes side reactions, simplifying purification.[8]

  • The corresponding boronic acid is unstable: Some boronic acids are inherently unstable and difficult to isolate, making the ester the only practical option.[7]

  • Anhydrous conditions are necessary: Certain boronic esters can be effectively used under anhydrous conditions, which can be beneficial for specific applications.[1][14]

Conclusion

Both boronic acids and boronic esters are powerful tools in the synthetic chemist's arsenal for Suzuki-Miyaura cross-coupling reactions. While boronic acids offer higher reactivity, boronic esters provide superior stability, often leading to cleaner reactions and higher overall yields. A thorough understanding of the mechanistic nuances and a careful consideration of the specific reaction requirements are paramount for selecting the optimal organoboron reagent. The experimental framework provided in this guide offers a systematic approach to validating the efficiency of these coupling partners for your specific synthetic challenges.

References

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4431–4443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, February 25). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • Hudson, F. N., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 117(18), 9786-9794. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Hudson, F. N., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(18), 9786-9794. [Link]

  • Dai, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2572. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[1] (2-Amino-5-chloropyridin-3-yl)boronic acid, a key building block in organic synthesis, particularly for creating complex molecules through cross-coupling reactions, is no exception. Its elemental composition is a critical quality attribute that directly confirms its molecular identity and purity.

This guide provides an in-depth comparison of the primary analytical standards for the elemental analysis of this compound. We will delve into the established methodologies, compare their performance based on experimental data, and provide validated protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for robust and reliable analytical characterization.

The Analyte: this compound

Before evaluating analytical methods, it is essential to establish the theoretical elemental composition of the target molecule. This theoretical data serves as the gold standard against which all experimental results are measured.

  • Molecular Formula: C₅H₆BClN₂O₂

  • Molecular Weight: 172.38 g/mol

The expected elemental composition is detailed in the table below. Any significant deviation from these values in an experimental setting indicates the presence of impurities, residual solvents, or an incorrect molecular structure.

ElementSymbolAtomic Weight ( g/mol )AtomsTotal MassTheoretical %
CarbonC12.011560.05534.84%
HydrogenH1.00866.0483.51%
BoronB10.81110.816.27%
ChlorineCl35.453135.45320.57%
NitrogenN14.007228.01416.25%
OxygenO15.999231.99818.56%

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical methods in the pharmaceutical industry must be rigorously validated to ensure they are suitable for their intended purpose.[2] Regulatory bodies, including the FDA and EMA, mandate this process under Good Manufacturing Practices (GMP). The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative text, outlining the validation characteristics required to demonstrate a method's reliability.[3][4][5] Key parameters include accuracy, precision, specificity, linearity, and robustness, which will be central to our comparison.[6]

Primary Analytical Standards: A Head-to-Head Comparison

No single technique can efficiently determine the full elemental composition of this compound. A validated approach requires the synergistic use of multiple methods. The two primary standards are Combustion Analysis for the organic backbone (C, H, N) and Inductively Coupled Plasma (ICP) Spectroscopy for the heteroatoms (B, Cl).

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is a robust, time-honored technique for determining the carbon, hydrogen, and nitrogen content of an organic compound.[7][8] The method relies on the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere, converting the elements into their gaseous oxides (CO₂, H₂O, N₂).[9] These gases are then separated and quantified by a thermal conductivity detector (TCD).[10]

  • Expertise & Causality: This method is the established standard for C, H, and N because it provides a direct measure of the core organic components of the molecule. Its accuracy is typically within ±0.3%, offering a high degree of confidence in the empirical formula.[7] For halogen-containing compounds like our analyte, modern analyzers incorporate specialized scrubbers to remove interfering halogen gases and ensure accurate results.[11]

Inductively Coupled Plasma (ICP) Spectroscopy for Boron and Chlorine

For the determination of boron and chlorine, ICP-based methods are the industry standard due to their high sensitivity and element specificity.[12] The sample is first digested in acid to break down the organic matrix and bring the elements into an aqueous solution. This solution is then introduced into a high-temperature argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (for ICP-OES) or become ionized for detection by a mass spectrometer (for ICP-MS).[13]

  • Expertise & Causality:

    • ICP-Optical Emission Spectrometry (OES): A reliable and widely used technique for quantifying boron at parts-per-million (ppm) levels. It is less susceptible to matrix effects than ICP-MS but also less sensitive.[14]

    • ICP-Mass Spectrometry (MS): Offers superior sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[13][15] This makes it ideal for trace-level quantification but requires more stringent control over interferences. For elemental composition verification, its high sensitivity is a distinct advantage. ICP-MS can also be used for isotopic analysis of boron if required.[16]

Performance Characteristics Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary.

Parameter Combustion Analysis (CHN) ICP-OES (for B, Cl) ICP-MS (for B, Cl)
Primary Analytes Carbon, Hydrogen, NitrogenBoron, ChlorineBoron, Chlorine
Accuracy High (typically ±0.3% absolute)[7]High (typically 1-5% relative error)Very High (typically <2% relative error)[17]
Precision (RSD) Excellent (<0.3%)Good (1-3%)Excellent (<2%)
Limit of Detection ~0.1% of total massLow ppm (mg/L)Low ppb (µg/L) to ppt (ng/L)[13]
Sample Preparation Minimal (weighing)Complex (acid digestion)Complex (acid digestion)
Sample Throughput HighModerateModerate
Destructive YesYesYes
Key Advantage Fast, highly accurate for C, H, NRobust, widely availableUnmatched sensitivity
Potential Issues Incomplete combustion of refractory materials[7]Spectral interferences, matrix effects[18]Isobaric & polyatomic interferences[14]

Validated Experimental Protocols

The trustworthiness of any analytical result hinges on a well-defined and validated protocol.[19] The following sections provide step-by-step methodologies that incorporate self-validating system suitability checks.

Protocol: CHN Determination by Combustion Analysis

This protocol is designed to provide accurate and precise measurements of the carbon, hydrogen, and nitrogen content.

CHN_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Cal 1. Instrument Calibration (e.g., Acetanilide CRM) Prep 2. Sample Preparation (Dry, Homogenize, Weigh 2-3 mg) Cal->Prep Validated Instrument Comb 3. Flash Combustion (~1000°C in O₂ atmosphere) Prep->Comb Weighed Sample Sep 4. Gas Separation (GC Column) Comb->Sep Combustion Gases Det 5. TCD Detection (CO₂, H₂O, N₂) Sep->Det Separated Gases Calc 6. Calculation (%C, %H, %N) Det->Calc Signal Response Val 7. Validation (Compare to Theory) Calc->Val Experimental %

Caption: Workflow for CHN Elemental Analysis.

Methodology:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide. A multi-point calibration is recommended for establishing linearity.

    • Trustworthiness Check: The calibration is considered valid if the experimental values for the CRM are within ±0.3% of the certified values.[7]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. Dry the sample under vacuum at a suitable temperature to remove residual solvents.

    • Accurately weigh 2-3 mg of the sample into a tin capsule. Record the weight to at least four decimal places.

  • Analysis:

    • Introduce the sample into the combustion furnace of the analyzer. The sample undergoes flash combustion at ~1000°C in a pure oxygen environment.[7]

    • The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube and scrubbers to remove interfering elements (like halogens) and convert nitrogen oxides to N₂.

    • The purified gases are separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Acceptance and Validation:

    • Analyze the sample in triplicate to assess precision. The relative standard deviation (RSD) should be ≤ 0.5%.

    • The mean experimental values for %C, %H, and %N must fall within an acceptance criterion, typically ±0.4% of the theoretical values calculated in Section 1.

Protocol: Boron (B) and Chlorine (Cl) Determination by ICP-OES/MS

This protocol details the sample preparation and analysis for quantifying boron and chlorine, emphasizing the prevention of contamination.

ICP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh 1. Sample Weighing (25-50 mg in PFA vessel) Digest 2. Microwave Digestion (HNO₃ + H₂O₂) Weigh->Digest Precise Mass Dilute 3. Dilution (High-purity water) Digest->Dilute Digestate Cal 4. Instrument Calibration (NIST-traceable standards) Dilute->Cal Final Sample Solution Run 5. ICP-OES/MS Analysis (Monitor B, Cl emission/mass) Cal->Run Calibrated Curve Calc 6. Calculation (ppm → %w/w) Run->Calc Signal Intensity Val 7. Validation (Spike Recovery) Calc->Val Experimental %

Caption: Workflow for ICP Elemental Analysis.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Causality: Microwave-assisted acid digestion is chosen over open-vessel methods to prevent the loss of potentially volatile boron compounds and to minimize atmospheric contamination.

    • Accurately weigh 25-50 mg of the sample into a clean, pre-leached perfluoroalkoxy (PFA) microwave digestion vessel. Crucially, avoid all borosilicate glassware to prevent boron contamination.

    • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).

    • Seal the vessels and perform the digestion using a programmed microwave heating cycle (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes).

    • After cooling, carefully open the vessel and dilute the digestate to a final volume (e.g., 50 mL) using high-purity deionized water.

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-OES or ICP-MS instrument using a series of multi-element standards prepared from NIST-traceable single-element stock solutions.[20] The calibration curve should have a correlation coefficient (r²) > 0.999.

    • Aspirate the prepared sample solutions into the instrument. Monitor the recommended emission lines for boron (e.g., 249.772 nm) and chlorine, or their respective isotopes (e.g., ¹¹B, ³⁵Cl) by ICP-MS.[18]

  • Data Acceptance and Validation:

    • Trustworthiness Check: Analyze a spiked sample (a sample to which a known amount of B and Cl has been added) and a method blank with each batch. The spike recovery must be within 90-110%, and the blank should be below the limit of quantification (LOQ), to validate the digestion and analysis procedure.

    • The final calculated weight percentages for Boron and Chlorine should fall within an acceptance range (e.g., ±5% relative) of the theoretical values.

Conclusion and Recommendations

The elemental analysis of this compound is a multi-faceted process that requires a combination of analytical techniques for complete and accurate characterization.

  • For Carbon, Hydrogen, and Nitrogen: Combustion analysis remains the unequivocal standard, offering unparalleled precision and directness.

  • For Boron and Chlorine: Inductively Coupled Plasma (ICP) spectroscopy is the method of choice. ICP-OES provides a robust and reliable workhorse for quantification, while ICP-MS offers superior sensitivity for both composition verification and the potential detection of trace elemental impurities.

A comprehensive analysis, integrating both CHN combustion and ICP-OES/MS, provides a self-validating system. The results from the CHN analysis confirm the integrity of the organic backbone, while the ICP data validates the presence and correct proportion of the key heteroatoms. This dual-pronged approach, grounded in validated protocols and referenced against theoretical values, ensures the highest degree of confidence in the identity, purity, and quality of this critical chemical intermediate, meeting the stringent demands of the pharmaceutical industry.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved March 7, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved March 7, 2026, from [Link]

  • Unchained Labs. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved March 7, 2026, from [Link]

  • Robbika, U., et al. (2022). Critical Quality Control on Determination of Boron Using ICP- OES with Gravimetric Method. Indonesian Journal of Chemical Analysis, 05(02), 103-110. [Link]

  • Robbika, U., et al. (2022). Critical Quality Control on Determination of Boron Using ICP-OES with Gravimetric Method. Indonesian Journal of Chemical Analysis, 05(02), 103-110. [Link]

  • DergiPark. (2019). A critical review on the determination of boron in various matrices. Retrieved March 7, 2026, from [Link]

  • Naozuka, J., et al. (2011). Determination of Boron in Silicon Carbide by ICP-OES and ICP-MS after Sample Preparation using Pyrohydrolysis. Journal of the Brazilian Chemical Society, 22(1), 115-121. [Link]

  • Gstöttner, C., et al. (2021). Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches. Journal of Analytical Atomic Spectrometry, 36(11), 2420-2429. [Link]

  • SCK CEN. (n.d.). Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Boron Determination—A Review of Analytical Methods. Retrieved March 7, 2026, from [Link]

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  • Northern Illinois University. (n.d.). CHN Elemental Analysis. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). Elemental Inorganic Standards. Retrieved March 7, 2026, from [Link]

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Spectroscopic identification of impurities in commercial (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Identification of Impurities in Commercial (2-Amino-5-chloropyridin-3-yl)boronic Acid: A Comparative Analytical Guide

Executive Summary

This compound (CAS: 2472231-06-2)[1][2] is a highly valuable building block in pharmaceutical synthesis, particularly for constructing complex heteroaryl scaffolds via Suzuki-Miyaura cross-coupling. However, the inherent reactivity of the boronic acid moiety makes it susceptible to degradation during manufacturing, transit, and storage. For drug development professionals, controlling these impurities is not just a yield optimization strategy—it is a regulatory mandate under ICH Q3A guidelines[3][4].

This guide objectively compares the spectroscopic techniques used to profile impurities in commercial batches of this compound, evaluates the performance of different commercial grades, and provides self-validating experimental protocols to ensure scientific integrity.

The Mechanistic Origins of Impurities

To effectively identify impurities, one must first understand the causality of their formation. Boronic acids are not static molecules; they exist in dynamic equilibrium with their environment[5][6].

  • Protodeboronation (2-Amino-5-chloropyridine): The cleavage of the carbon-boron bond and replacement with a carbon-hydrogen bond. In electron-deficient heteroaromatics like aminopyridines, protodeboronation is accelerated by heat, trace metals, or pH extremes[7]. This impurity acts as a chain terminator in cross-coupling reactions.

  • Boroxine Formation (Anhydride Trimer): Boronic acids readily dehydrate to form cyclic trimers (boroxines)[5]. While technically an equilibrium state rather than a true "impurity," excessive boroxine formation complicates reaction stoichiometry and spectroscopic analysis[5][8].

  • Homocoupled Biaryl: Oxidative homocoupling can occur in the presence of trace palladium impurities and oxygen, leading to dimeric byproducts.

ImpurityPathway Target (2-Amino-5-chloropyridin-3-yl) boronic acid Proto 2-Amino-5-chloropyridine (Protodeboronation) Target->Proto H2O, Heat, Base (C-B cleavage) Boroxine Boroxine Trimer (Dehydration) Target->Boroxine -H2O (Equilibrium) Biaryl Homocoupled Biaryl (Oxidation) Target->Biaryl O2, Trace Metals (Oxidative Coupling)

Figure 1: Mechanistic pathways of degradation and impurity formation in this compound.

Comparative Spectroscopic Profiling: NMR vs. LC-MS

No single analytical technique provides a complete impurity profile. A robust, self-validating system requires orthogonal methods.

  • Nuclear Magnetic Resonance (NMR):

    
    H NMR is exceptional for quantifying the ratio of intact boronic acid to protodeboronated pyridine. 
    
    
    
    B NMR is specifically used to differentiate between the trigonal planar boronic acid/boroxine (broad peak ~30 ppm) and tetrahedral boronate complexes (sharp peak ~0-10 ppm)[6].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high-sensitivity detection of trace impurities. However, boronic acids are prone to on-column degradation (e.g., forming methyl esters if methanol is used as a mobile phase)[5].

AnalyticalWorkflow Sample Commercial Sample This compound NMR NMR Spectroscopy (1H, 11B, 13C) Sample->NMR Dissolve in DMSO-d6 LCMS LC-UV-MS (Reverse Phase) Sample->LCMS Dissolve in MeCN/H2O BoroxineDet Boroxine Detection (11B Broadening, MS Trimer) NMR->BoroxineDet 11B shift ~30 ppm ProtoDet Protodeboronation Detection (1H Aromatic Shifts, MS [M+H]) NMR->ProtoDet Loss of B(OH)2 signal LCMS->BoroxineDet m/z[3M-3H2O+H]+ LCMS->ProtoDet m/z 129[M+H]+

Figure 2: Orthogonal analytical workflow for the detection of boronic acid impurities.

Table 1: Key Spectroscopic Markers for Impurity Identification
Compound / Impurity

H NMR Marker (DMSO-

)

B NMR Marker
LC-MS (ESI+)

Target Boronic Acid ~8.0 ppm (s, 2H, -B(OH)

), ~8.2 ppm (d, 1H), ~7.8 ppm (d, 1H)
~30 ppm (broad)173 [M+H]

Protodeboronation Loss of -B(OH)

signal; emergence of new aromatic C-H at ~6.5 ppm
None (No Boron)129 [M+H]

Boroxine Trimer Broadening of aromatic signals; loss of -B(OH)

~30-33 ppm (broad)463 [3M-3H

O+H]

Homocoupled Biaryl Complex multiplet in aromatic region (doubled signals)None (Usually deboronated)255 [M+H]

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocols are designed with internal causality checks.

Protocol A: Quantitative H and B NMR Analysis

Causality Check: Boronic acids exchange protons rapidly. If water is present in the DMSO-


, the -B(OH)

peak will broaden or merge with the water peak, masking integration.
  • Sample Preparation: Weigh exactly 10.0 mg of the commercial boronic acid.

  • Internal Standard: Add 2.0 mg of 1,4-dimethoxybenzene (internal standard for qNMR)[9].

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-

    
    . Note: Avoid CDCl
    
    
    
    as amino-pyridyl boronic acids have poor solubility, and avoid CD
    
    
    OD to prevent artifactual methyl boronate ester formation.
  • Acquisition (

    
    H):  Run a standard 
    
    
    
    H NMR experiment (minimum 16 scans, relaxation delay
    
    
    seconds to ensure complete relaxation of the internal standard).
  • Acquisition (

    
    B):  Run an 
    
    
    
    B NMR experiment using a PTFE (Teflon) NMR tube if available, or perform background subtraction, as standard borosilicate glass contains boron that creates a broad baseline artifact[6].
  • Validation: Add 1 drop of D

    
    O to the tube and re-run the 
    
    
    
    H NMR. The -B(OH)
    
    
    and -NH
    
    
    signals must disappear. If aromatic signals shift significantly, it indicates pH-dependent speciation.
Protocol B: LC-UV-MS Impurity Profiling

Causality Check: Boronic acids can undergo on-column protodeboronation if the mobile phase is too harsh.

  • Mobile Phase Selection: Use Mobile Phase A: 0.1% Formic Acid in H

    
    O, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Crucial: Do not use Methanol, as it reacts with boronic acids to form esters[5].
    
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:H

    
    O. Analyze immediately to prevent hydrolysis[10].
    
  • Gradient: 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Detection: Monitor UV at 254 nm (optimal for the chloropyridine chromophore) and ESI+ MS (scan range

    
     100-600).
    

Supplier Comparison: Spectroscopic Data Analysis

To demonstrate the application of these protocols, we compared three hypothetical commercial grades of this compound using the methodologies outlined above.

Table 2: Comparative Analysis of Commercial Grades
MetricSupplier A (Standard Grade)Supplier B (High Purity Grade)Supplier C (Aged/Discount Batch)
Claimed Purity 97%99%95%
qNMR Purity (Actual) 92.4%98.8%78.5%
Protodeboronation (LC-MS) 3.1% (Area)0.4% (Area)15.2% (Area)
Boroxine Content (

B NMR)
ModerateTraceHigh (Extensive broadening)
Residual Solvent THF (1.5%)None detectedEtOAc (2.0%)
Performance Impact Requires 1.2 eq for Suzuki coupling.Clean conversion at 1.05 eq.Sluggish reaction; high Pd catalyst death.

Analysis: Supplier C exhibits severe protodeboronation, a common issue when boronic acids are stored improperly (exposure to ambient moisture and fluctuating temperatures)[8][9]. Supplier A shows moderate boroxine formation, which does not inherently ruin a cross-coupling reaction but throws off the molecular weight calculations, leading to inaccurate stoichiometry. Supplier B represents an ICH Q3A-aligned starting material suitable for GMP scale-up[4].

Regulatory Compliance & ICH Q3A Alignment

For drug development professionals, the impurity profile of starting materials directly impacts the final Active Pharmaceutical Ingredient (API). According to ICH Q3A(R2) guidelines[3][4][11]:

  • Reporting Threshold: Impurities present at

    
     must be reported[4][12].
    
  • Identification Threshold: Impurities

    
     (or 1.0 mg/day intake) must be structurally identified[12].
    

If a batch of this compound contains 3% 2-amino-5-chloropyridine (as seen in Supplier A), and this impurity carries over through the synthetic sequence, it will trigger mandatory qualification studies (toxicological assessment) under ICH Q3A[4]. Therefore, utilizing orthogonal spectroscopic techniques (NMR and LC-MS) to vet commercial suppliers is a critical risk-mitigation strategy in early-stage development.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • The Royal Society of Chemistry: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment (Supplementary Information).[Link]

  • The Royal Society of Chemistry: Boronic Acid Mediated Reaction in the Solid State (Supplementary Information).[Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Residual Boron in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the synthesis of many small molecule pharmaceuticals, boron-containing reagents, such as boronic acids and their derivatives, are indispensable tools.[1][2][3] Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling is well-established. However, the potential for residual boron to remain in the active pharmaceutical ingredient (API) or its intermediates necessitates robust analytical methods for its quantification. Regulatory bodies, guided by documents such as the International Council for Harmonisation's (ICH) Q3D guideline on elemental impurities, mandate the control of such residues to ensure patient safety.[4][5][6]

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of residual boron in pharmaceutical intermediates. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific principles and the rationale behind methodological choices, ensuring a self-validating and trustworthy approach to your analytical challenges.

The Analytical Imperative: Why We Measure Residual Boron

Boron-containing compounds, while essential for synthesis, can pose toxicological risks if present in the final drug product.[7] The ICH Q3D guideline, while not providing a specific Permitted Daily Exposure (PDE) for boron in its main tables, classifies it as an element for which a PDE can be established based on toxicological data.[4] Regulatory agencies expect a risk-based approach to control elemental impurities.[8][9] Therefore, accurate and precise quantification of residual boron is a critical quality attribute for pharmaceutical intermediates and the final API.

This guide will compare three widely used analytical techniques:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : The benchmark for ultra-trace elemental analysis.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : A robust and cost-effective workhorse for elemental analysis.

  • Colorimetric Assay (Curcumin Method) : A classical, accessible, and surprisingly sensitive method.

We will explore the theoretical underpinnings, practical workflows, and comparative performance of each, supported by experimental data and detailed protocols.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Gold Standard for Sensitivity

ICP-MS is the preferred method when ultra-low detection limits are required, often in the parts-per-trillion (ppt) range.[10][11][12] This exceptional sensitivity makes it ideal for analyzing residual impurities where even trace amounts are of concern.

Causality in Experimental Choices

The choice of ICP-MS is dictated by the need for the highest sensitivity and specificity. The ability to measure specific isotopes of boron (¹⁰B and ¹¹B) can also be utilized for isotope dilution studies, a powerful quantitative technique.[10] However, this sensitivity comes at the cost of higher instrumentation and operational expenses, and a lower tolerance for high matrix concentrations compared to ICP-OES.[12][13]

Experimental Workflow: A Self-Validating System

A robust ICP-MS workflow for residual boron analysis in a pharmaceutical intermediate involves several key stages, each with built-in checks to ensure data integrity.

Figure 1: ICP-MS Workflow for Residual Boron Analysis.
Detailed Experimental Protocol: ICP-MS

This protocol is designed as a self-validating system, incorporating elements of USP <233> for method validation.[5][14]

1. Materials and Reagents:

  • Boron standard solution (1000 µg/mL), traceable to a national standard.

  • Nitric acid (HNO₃), trace metal grade.

  • Hydrogen peroxide (H₂O₂), 30%, trace metal grade.

  • Deionized water (18.2 MΩ·cm).

  • Internal standard solution (e.g., Yttrium, ¹⁰³Rh).

  • Boron-free polypropylene or PFA digestion vessels and labware.

2. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the pharmaceutical intermediate into a digestion vessel.

  • Spiked Sample Preparation (for Accuracy/Recovery): Prepare a separate sample and spike it with a known amount of boron standard to achieve a concentration within the expected analytical range (e.g., 50% to 150% of the target limit).

  • Reagent Blank: Prepare a vessel with all reagents but no sample to assess background contamination.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 ng/mL) by diluting the boron stock standard in a matrix matching the diluted sample digest (e.g., 2% HNO₃).

3. Microwave Digestion:

  • To each vessel (sample, spiked sample, and blank), add 5 mL of nitric acid and 2 mL of hydrogen peroxide.

  • Allow the samples to pre-digest for 15-20 minutes.

  • Place the vessels in a microwave digestion system and apply a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).

  • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

4. ICP-MS Analysis:

  • Instrument Parameters (Typical):

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.9 L/min

    • Nebulizer Gas Flow: ~1.0 L/min

    • Monitored Isotopes: ¹¹B, ¹⁰B

    • Internal Standard: Yttrium (⁸⁹Y) or Rhodium (¹⁰³Rh)

    • Mode: Collision/Reaction Cell (e.g., He or H₂) to minimize polyatomic interferences.

  • Analysis Sequence:

    • Aspirate a rinse solution containing a complexing agent like mannitol to reduce boron memory effects.[15]

    • Analyze the reagent blank to establish the baseline.

    • Run the calibration standards to generate a calibration curve.

    • Analyze the sample solutions, interspersed with continuing calibration verification (CCV) and continuing calibration blank (CCB) checks to monitor instrument stability.

    • Analyze the spiked sample solution.

5. Data Analysis and Validation:

  • Quantify the boron concentration in the samples against the calibration curve.

  • Accuracy: Calculate the percent recovery of the spike in the spiked sample. Acceptance criteria are typically 70-150%.[5]

  • Precision: Analyze a minimum of six independent sample preparations. The relative standard deviation (RSD) should typically be ≤ 20%.[5]

  • Specificity: The method's ability to differentiate boron from other components is inherent in the mass-to-charge ratio detection.

  • Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): The Robust Workhorse

ICP-OES is a widely adopted technique for elemental analysis in the pharmaceutical industry due to its robustness, higher tolerance for dissolved solids, and lower operational costs compared to ICP-MS.[10][12] Its detection limits are typically in the parts-per-billion (ppb) range, which is often sufficient for monitoring residual boron against established limits.[11]

Causality in Experimental Choices

The selection of ICP-OES is often a pragmatic one, balancing the need for reliable quantification with cost-effectiveness and sample throughput. For many pharmaceutical intermediates, the expected residual boron levels fall comfortably within the working range of ICP-OES. Its ability to handle more complex matrices with less sample dilution simplifies sample preparation.

Experimental Workflow: A Streamlined and Validated Process

The workflow for ICP-OES is similar to that of ICP-MS, with the primary difference being the detection method.

Figure 2: ICP-OES Workflow for Residual Boron Analysis.
Detailed Experimental Protocol: ICP-OES

This protocol follows the principles of a self-validating system, aligned with USP <233>.

1. Materials and Reagents:

  • Same as for ICP-MS.

2. Sample and Standard Preparation:

  • Sample Preparation: Accurately weigh a larger amount of the intermediate compared to ICP-MS, typically around 0.5 g, into a digestion vessel.

  • Spiked Sample Preparation: As per the ICP-MS protocol, spiking to a relevant concentration.

  • Reagent Blank: As per the ICP-MS protocol.

  • Calibration Standards: Prepare a series of calibration standards at higher concentrations than for ICP-MS (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) in a matched matrix.

3. Microwave Digestion:

  • The procedure is identical to that for ICP-MS, using 5 mL of nitric acid and 2 mL of hydrogen peroxide for a 0.5 g sample, followed by dilution to 50 mL.

4. ICP-OES Analysis:

  • Instrument Parameters (Typical):

    • RF Power: 1300 W

    • Plasma Gas Flow: 12 L/min

    • Auxiliary Gas Flow: 1.0 L/min

    • Nebulizer Gas Flow: 0.8 L/min

    • Wavelengths: 249.773 nm, 249.678 nm, 208.959 nm

    • Viewing Mode: Axial or Dual View for enhanced sensitivity.

  • Analysis Sequence: Similar to ICP-MS, with appropriate rinse times to mitigate memory effects.

5. Data Analysis and Validation:

  • The validation parameters (accuracy, precision, specificity, LOQ) are assessed similarly to the ICP-MS method, with acceptance criteria as per USP <233>.

Colorimetric Assay (Curcumin Method): A Cost-Effective Alternative

For laboratories without access to ICP instrumentation, or for at-line process monitoring, the colorimetric method using curcumin offers a viable and sensitive alternative.[12] This method is based on the reaction of boric acid with curcumin in an acidic environment to form a red-colored complex called rosocyanine, which can be quantified spectrophotometrically.[10][16]

Causality in Experimental Choices

The choice of the curcumin method is driven by its low cost, simplicity, and surprisingly good sensitivity, with detection limits often in the low ppm range.[16][17] It is particularly well-suited for screening purposes or in situations where the expected boron concentration is relatively high. However, it is more susceptible to interferences from oxidizing agents and requires careful control of experimental conditions (e.g., temperature, reaction time).

Experimental Workflow: A Classic Approach with Modern Validation

The workflow for the curcumin method involves a distinct color development step.

Figure 3: Curcumin Method Workflow for Residual Boron Analysis.
Detailed Experimental Protocol: Curcumin Method

This protocol is adapted from established methods and includes validation steps.[10]

1. Materials and Reagents:

  • Boric acid, analytical standard.

  • Curcumin.

  • Oxalic acid.

  • Ethanol (95%).

  • Hydrochloric acid (HCl), concentrated.

  • Sulfuric acid (H₂SO₄), concentrated.

  • Acetic acid, glacial.

  • Boron-free plastic labware.

2. Solutions Preparation:

  • Curcumin-Oxalic Acid Reagent: Dissolve 0.04 g of curcumin and 5 g of oxalic acid in 80 mL of ethanol. Add 4.2 mL of concentrated HCl and dilute to 100 mL with ethanol. Store in a refrigerator.

  • Boric Acid Stock Solution (100 µg/mL B): Dissolve 0.5716 g of boric acid in 1 L of deionized water.

  • Boric Acid Standard Solutions: Prepare a series of standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL B) by diluting the stock solution.

3. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the pharmaceutical intermediate into a platinum or porcelain crucible.

  • If the intermediate is organic, carefully ash the sample in a muffle furnace at 550°C.

  • Dissolve the residue in a known volume of dilute HCl.

4. Color Development:

  • Pipette 1 mL of the sample solution (or standard) into a plastic evaporating dish.

  • Add 4 mL of the curcumin-oxalic acid reagent and mix.

  • Evaporate to dryness on a water bath at 55 ± 2°C.

  • Continue heating for at least 15 minutes after the residue appears dry.

  • Cool to room temperature and add 10 mL of ethanol.

  • Stir to dissolve the red-colored complex.

5. Spectrophotometric Measurement:

  • Transfer the solution to a 25 mL volumetric flask and dilute to volume with ethanol.

  • Measure the absorbance at 540 nm against a reagent blank.

6. Data Analysis and Validation:

  • Plot a calibration curve of absorbance versus boron concentration for the standards.

  • Determine the boron concentration in the sample from the calibration curve.

  • Accuracy: Analyze a spiked sample matrix and calculate the percent recovery (typically 80-120%).

  • Precision: Analyze multiple preparations of the same sample to determine the RSD.

  • Linearity: Assess the linearity of the calibration curve (R² > 0.99).

Comparative Performance Data

To provide a clear comparison, the following table summarizes the performance of each technique for the analysis of residual boron in a hypothetical pharmaceutical intermediate. These values are synthesized from various validation studies and represent typical performance characteristics.[10][11][12][13]

Performance ParameterICP-MSICP-OESColorimetric (Curcumin)
Limit of Quantification (LOQ) 0.5 - 5 ng/g (ppb)50 - 200 ng/g (ppb)0.5 - 2 µg/g (ppm)
Linear Range 0.001 - 100 ng/mL0.01 - 50 µg/mL0.1 - 1.0 µg/mL
Precision (%RSD) < 5%< 3%< 10%
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Sample Throughput High (with autosampler)High (with autosampler)Low to Medium
Matrix Tolerance LowHighMedium
Cost (Instrument/Operational) High / HighMedium / MediumLow / Low
Specificity ExcellentGood (potential spectral overlap)Fair (susceptible to interferences)

Conclusion: Selecting the Appropriate Technique

The choice of analytical method for quantifying residual boron in pharmaceutical intermediates is a critical decision that should be based on a thorough risk assessment and an understanding of the required analytical performance.

  • ICP-MS is the unequivocal choice when the lowest possible detection limits are necessary, for example, in final drug substances with low daily doses or for parenteral administration routes where impurity limits are more stringent.[14] Its high specificity and sensitivity provide the greatest level of confidence in the data.

  • ICP-OES represents an excellent balance of performance and cost-effectiveness for routine quality control of intermediates where residual boron levels are expected to be in the high ppb or low ppm range. Its robustness and higher matrix tolerance make it a reliable workhorse in a pharmaceutical manufacturing environment.[15]

  • The Colorimetric (Curcumin) Method remains a valuable tool, particularly for initial screening, in-process control, or in laboratories with limited access to advanced instrumentation.[12][16] When properly validated, it can provide accurate and reliable data for its intended purpose.

Ultimately, the responsibility lies with the analytical scientist to select and validate a method that is fit for purpose, ensuring that the pharmaceutical intermediates and the resulting APIs meet the stringent quality and safety standards required by regulatory authorities and, most importantly, for patient well-being.

References

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  • Robbika, U., et al. (2022). Critical Quality Control on Determination of Boron Using ICP-OES with Gravimetric Method. Indonesian Journal of Chemical Analysis, 5(2), 103-110. [Link]

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  • De Silva, R. C. L., & Walpita, W. K. D. L. K. (2023). Optimization of Curcumin Method and Usage of Natural Curcumin in Determination of Boron in Steel. Asian Journal of Chemical Sciences, 13(3), 1-9. [Link]

  • Nurdin, R. (2010, February 24). The Home Scientist 019 - Testing for boron with curcumin (turmeric) [Video]. YouTube. [Link]

  • Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

  • Vega-Valdez, E., et al. (2020). Theoretical Evaluation of Bortezomib and Other Boron-Containing Compounds as Inhibitors of SARS-CoV-2 Main Protease. ChemRxiv. [Link]

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  • Robbika, U., et al. (2022). Critical Quality Control on Determination of Boron Using ICP-OES with Gravimetric Method. Indonesian Journal of Chemical Analysis, 5(2), 103-110. [Link]

  • Adu, R. E. Y., et al. (2022). Colorimetric determination of boron by distilled borate ester into curcumin-gelatin film. Malaysian Journal of Analytical Sciences, 26(3), 509-520. [Link]

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Safety Operating Guide

(2-Amino-5-chloropyridin-3-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (2-Amino-5-chloropyridin-3-yl)boronic acid

As a Senior Application Scientist overseeing the integration of complex heteroaryl building blocks into drug discovery pipelines, I recognize that chemical safety extends far beyond the bench. This compound (CAS: 2472231-06-2) is an invaluable reagent for Suzuki-Miyaura cross-couplings[1]. However, its unique structural motifs—a halogenated pyridine ring coupled with a Lewis acidic boronic acid—necessitate stringent, causality-driven disposal and handling protocols.

This guide provides a comprehensive operational plan to ensure laboratory safety, environmental compliance, and workflow efficiency.

Chemical Profile & Causality of Hazards

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound and why it poses specific risks.

  • The Boronic Acid Moiety: Boronic acids act as Lewis acids[2]. They have the propensity to form reversible covalent complexes with biological nucleophiles (such as sugars and amino acids in the skin or eyes), making them potent irritants. Furthermore, improper storage can lead to dehydration and the formation of boroxine anhydrides, which can alter reactivity and cause pressure buildup in sealed containers[2].

  • The Chloropyridine Core: Halogenated pyridines are recalcitrant to environmental degradation and can be highly toxic to aquatic ecosystems[3]. Bioremediation and standard wastewater treatments fail to process these structures effectively[4]. Crucially, the thermal decomposition of chloropyridines generates corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx)[5][6].

Table 1: Quantitative Hazard & Logistics Profile

ParameterSpecificationOperational Implication
CAS Number 2472231-06-2[1]Use for exact inventory tracking and waste manifesting.
Molecular Weight 172.38 g/mol [1]Relevant for calculating scavenger equivalents during disposal.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[7]Mandates strict dermal and respiratory protection.
Required PPE N95/P100 respirator, Nitrile gloves, Safety goggles[7]Prevents inhalation of irritating dust and dermal absorption.
Decomposition Products HCl gas, NOx, CO, CO2[5][6]Requires high-temperature incineration with chemical scrubbers.

Comprehensive Disposal Plan

Flushing this compound down the sink or mixing it with non-halogenated waste is a critical operational failure. Because biological wastewater treatment plants cannot readily degrade halogenated heteroaromatics[4], and standard incineration leads to environmental HCl emission[3][6], waste must be strictly segregated.

Protocol A: Solid Waste Disposal (Unreacted Material)
  • Segregation: Collect all unreacted solid this compound and contaminated consumables (weighing boats, filter papers, spatulas) in a designated High-Density Polyethylene (HDPE) container.

  • Labeling: Explicitly label the container as "Hazardous Solid Waste - Halogenated Organics (Chloropyridine)".

  • Self-Validation Step: Ensure the container is tightly sealed with a moisture-proof barrier. Causality: Moisture ingress can lead to the formation of boroxine anhydrides, altering the waste profile and potentially causing pressure buildup[2].

  • Final Routing: Transfer to a licensed hazardous waste facility equipped with an afterburner and an alkaline chemical scrubber designed for high-temperature halogen incineration[3][8].

Protocol B: Liquid Waste Disposal (Post-Reaction Mixtures)

Reactions involving this compound (e.g., palladium-catalyzed cross-couplings) generate complex, multiphasic waste streams.

  • Catalyst Scavenging: Before disposing of the organic phase, add a metal scavenger (e.g., silica-supported TMT or activated carbon) to the reaction mixture to sequester residual palladium[9]. Causality: This prevents heavy metal contamination of the organic waste stream, which would otherwise complicate incineration.

  • Filtration: Filter the mixture through a Celite pad. Route the filter cake (containing Pd and scavengers) to the "Heavy Metal Solid Waste" stream.

  • Phase Separation & Routing: Transfer the filtrate (containing unreacted boronic acid and halogenated byproducts) into a specific "Halogenated Liquid Waste" carboy.

  • Self-Validation Step: Verify the pH of any associated aqueous washings using pH strips. If the washings are highly acidic or basic, neutralize them to pH 6–8 before routing to the aqueous waste stream. Causality: Neutralization ensures no sudden precipitation of toxic pyridine derivatives occurs during prolonged storage in the waste carboy.

Waste Routing Visualization

WasteRouting Start Waste Generated: (2-Amino-5-chloropyridin-3-yl) boronic acid Decision State of Waste? Start->Decision Solid Solid Powder/Crystals Decision->Solid Solid Liquid Liquid Reaction Mixture (e.g., Suzuki Coupling) Decision->Liquid Liquid SolidContainer HDPE Solid Waste Container Solid->SolidContainer Scavenge Add Pd Scavenger (e.g., Si-TMT/Carbon) Liquid->Scavenge Contains Metals? LiquidContainer Halogenated Liquid Waste Carboy Liquid->LiquidContainer No Metals Filter Filter Solid Catalyst Waste Scavenge->Filter Filter->SolidContainer Filter Cake Filter->LiquidContainer Filtrate Incineration High-Temp Incineration (with HCl scrubbers) SolidContainer->Incineration LiquidContainer->Incineration

Workflow for the segregation and disposal of halogenated pyridine boronic acid waste.

Emergency Spill Response Protocol

A self-validating spill response ensures no secondary contamination or hazardous reactions occur during cleanup.

  • Evacuation & PPE: Immediately clear the immediate area of unprotected personnel. Don a P100/N95 respirator, chemical-splash goggles, and heavy-duty nitrile gloves[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[10]. Causality: Do not use combustible materials (like paper towels) for large spills. The compound's decomposition products are highly hazardous under fire conditions, and introducing combustibles increases fire risk[5].

  • Collection: Use an electrically protected vacuum cleaner equipped with a HEPA filter, or employ a wet-brushing technique to collect the solid without generating airborne dust[3].

  • Decontamination: Wash the spill surface with a mild soap solution, followed by copious amounts of water. Causality: The mild soap and water help to hydrolyze and mechanically remove residual Lewis acidic boronic acid traces from the benchtop or floor[7][10].

  • Final Disposal: Place all collected materials, including the sand/vermiculite and contaminated PPE, into a hazardous waste bag, seal it tightly, and route it through the Solid Waste Disposal protocol detailed above.

References

  • Sigma-Aldrich. "5-Chloro-2-methoxyphenylboronic acid 89694-48-4".

  • Sigma-Aldrich. "2-amino-5-chloropyridine bp813".

  • Bide Pharmatech. "CAS:2472231-06-2, this compound". 1

  • CDH Fine Chemical. "3-Chloro Pyridine CAS No 626-60-8 MATERIAL SAFETY DATA SHEET". 3

  • ChemScene. "Safety Data Sheet - 2-METHYL-5-NITRO-PYRIDINE-BORONIC ACID PINACOL ESTER". 7

  • Cole-Parmer. "Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%". 5

  • SynQuest Labs. "6-Chloropyridine-2-carboxylic acid - Safety Data Sheet". 8

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Chloropyridine hydrochloride". 6

  • Jubilant Ingrevia Limited. "3-Chloropyridine Safety Data Sheet". 10

  • Scribd. "Chemical Selection Guide". 4

  • BenchChem. "(6-(Azepan-1-yl)pyridin-3-yl)boronic Acid". 2

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions". 9

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Personal protective equipment for handling (2-Amino-5-chloropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (2-Amino-5-chloropyridin-3-yl)boronic acid

Introduction & Chemical Context

This compound is a highly valuable bifunctional building block extensively utilized in pharmaceutical research and drug discovery. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient organoboron coupling partner to construct complex heteroaryl scaffolds [5]. However, the zwitterionic nature of this compound—combining a Lewis acidic boronic acid moiety with a basic, halogenated aminopyridine ring—presents specific physicochemical hazards. Proper handling requires rigorous adherence to safety protocols to mitigate risks of dermal sensitization, acute respiratory irritation, and potential systemic toxicity.

Hazard Identification & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the mechanistic basis of the chemical's hazards:

  • Respiratory & Mucosal Irritation (H335, H319): Boronic acids are prone to forming fine, hygroscopic dusts. Inhalation of these particulates leads to interactions with the aqueous mucosal membranes of the respiratory tract, causing severe acute irritation [3].

  • Dermal Toxicity & Sensitization (H312, H315): The 2-amino-5-chloropyridine substructure is a known skin irritant. Halogenated pyridines can penetrate the lipid bilayer of the stratum corneum, leading to harmful systemic absorption if prolonged dermal contact occurs [2].

  • Thermal Decomposition: Under extreme heat or fire conditions, this compound undergoes thermal degradation, releasing highly toxic gases including carbon monoxide (CO), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and volatile boron oxides [1].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, the following PPE must be donned prior to handling the compound.

PPE CategorySpecification & Quantitative StandardMechanistic Causality / Rationale
Eye Protection ANSI Z87.1 compliant safety goggles or face shield.Prevents fine boronic acid dust from reacting with ocular fluid, which causes severe acute eye irritation (H319)[3].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for splash; double-gloving recommended).Nitrile provides a robust barrier against the lipophilic halogenated pyridine ring, preventing dermal absorption (H312) [2].
Body Protection Flame-retardant (FR) lab coat (fully buttoned) and closed-toe, non-porous shoes.Protects against electrostatic dust accumulation on clothing and provides a barrier against accidental spills [2].
Respiratory Protection N95/P100 particulate respirator (if handled outside a hood) or strict Class II Fume Hood usage.Mitigates the inhalation hazard of airborne particulates (H335) [2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures safe operational handling during standard laboratory procedures (e.g., reaction setup for a Suzuki-Miyaura cross-coupling).

Step 1: Pre-Operational Checks

  • Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm) .

  • Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the workspace [1].

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Boronic acid powders can hold static charges, causing them to aerosolize when transferred. Anti-static tools prevent this dispersion.

  • Use a grounded, non-sparking stainless steel or PTFE-coated spatula for transfer [2].

  • Seal the primary container immediately after use to prevent ambient moisture absorption, which can lead to protodeboronation or trimerization to the boroxine.

Step 3: Reaction Setup

  • When adding this compound to the reaction flask, ensure the flask is purged with an inert gas (Argon or Nitrogen) [5].

  • Safety Note: If the reaction utilizes aqueous basic conditions (e.g., K₂CO₃ in water/dioxane), be aware that the addition of the palladium catalyst can initiate a rapid exothermic reaction. Active cooling mechanisms must be on standby, as thermal runaways in aqueous Suzuki couplings have been documented to exceed solvent boiling points [4].

Spill Response & Disposal Plan

In the event of a spill, a rapid, methodical response prevents environmental contamination and personnel exposure.

  • Step 1: Evacuation and Assessment: If a large quantity (>50g) is spilled outside a fume hood, evacuate the immediate area and allow airborne dust to settle.

  • Step 2: Containment: Do not use a dry brush, as this will aerosolize the powder. Instead, lightly mist the spilled solid with a compatible solvent (e.g., isopropanol or water) to suppress dust formation [3].

  • Step 3: Collection: Sweep up the dampened material using a chemical spill kit and a non-sparking shovel. Transfer the waste into a highly visible, sealable polyethylene hazardous waste container [3].

  • Step 4: Decontamination: Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe-down to remove residual halogenated organics.

  • Step 5: Disposal: Label the container as "Halogenated Organic/Boron Waste." Do not flush down the sink. Dispose of via a certified hazardous waste disposal facility in accordance with local environmental regulations[1].

Workflow Visualization

ChemicalHandlingWorkflow Start Start: Hazard Assessment PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE HoodCheck Verify Fume Hood (80-120 fpm flow) PPE->HoodCheck Weighing Anti-Static Weighing (Minimize Dust) HoodCheck->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Dampen Dampen with IPA (Suppress Dust) Spill->Dampen Yes Decon Decontaminate Area (Soap, Water, EtOH) Spill->Decon No Collect Collect & Seal (Non-sparking tools) Dampen->Collect Collect->Decon Dispose Hazardous Waste Disposal (Halogenated/Boron) Decon->Dispose

Operational workflow and spill response for this compound.

References

  • Organic Process Research & Development. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." ACS Publications. [Link]

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